Product packaging for SOLVENT YELLOW 12(Cat. No.:CAS No. 6370-43-0)

SOLVENT YELLOW 12

Cat. No.: B1585595
CAS No.: 6370-43-0
M. Wt: 226.27 g/mol
InChI Key: GUOVYFDMGDEHNM-UHFFFAOYSA-N
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Description

SOLVENT YELLOW 12 is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B1585595 SOLVENT YELLOW 12 CAS No. 6370-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[(2-methylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14N2O/c1-10-7-8-14(17)13(9-10)16-15-12-6-4-3-5-11(12)2/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVYFDMGDEHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001023510
Record name C.I. Solvent Yellow 12
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Molecular Weight

226.27 g/mol
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CAS No.

6370-43-0
Record name 4-Methyl-2-[2-(2-methylphenyl)diazenyl]phenol
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Record name C.I. Solvent Yellow 12
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Record name 2-(o-tolylazo)-p-cresol
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Record name SOLVENT YELLOW 12
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Foundational & Exploratory

A Technical Overview of C.I. Solvent Yellow 12 (CAS Number: 6370-43-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Solvent Yellow 12, identified by CAS Registry Number 6370-43-0, is a monoazo dye.[1][2] It is also known by other names such as Oil Yellow HA and has the Color Index number 11860.[1][3][4] This technical guide provides a summary of its chemical properties, synthesis, applications, and solubility, presented for a scientific audience.

Chemical and Physical Properties

This compound is characterized by its brilliant greenish-yellow to reddish-yellow hue.[1][2] Its chemical formula is C₁₄H₁₄N₂O, and it has a molecular weight of 226.27 g/mol .[1][4][5] The structural formula reveals a single azo bond, classifying it as a monoazo compound.[1] Key physical and chemical data are summarized in the table below for ease of reference.

PropertyValue
CAS Registry Number 6370-43-0[1][3][4][5][6]
Molecular Formula C₁₄H₁₄N₂O[1][4][5][6]
Molecular Weight 226.27 g/mol [1][4][5][6]
Appearance Brilliant Yellow Powder[4]
Melting Point 97-98°C[1][2][6]
Boiling Point 397°C at 760 mmHg[6]
Density 1.09 g/cm³[6]
Flash Point 254.5°C[6]
EINECS Number 228-881-9[3][4][5]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a classic azo coupling reaction. The general steps are outlined below:

  • Diazotization of o-Toluidine: o-Toluidine (o-methylaniline) is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5°C). This reaction converts the primary aromatic amine into a diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then reacted with p-cresol (B1678582).[1] This electrophilic aromatic substitution reaction, known as azo coupling, forms the final this compound molecule. The hydroxyl group of p-cresol directs the coupling to the ortho position.

Solubility Testing

A standardized experimental protocol to determine the solubility of this compound in various organic solvents at 20°C would involve the following steps:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the solvent (e.g., acetone, butyl acetate, methylbenzene, dichloromethane, ethanol) in a sealed container.

  • Equilibration: The mixtures are agitated at a constant temperature (20°C) for a sufficient period to ensure equilibrium is reached and the solution is saturated.

  • Separation and Analysis: The undissolved solid is removed by filtration or centrifugation. A known volume of the clear, saturated solution is then taken, and the solvent is evaporated.

  • Quantification: The mass of the remaining dissolved dye is measured. The solubility is then calculated and expressed in grams per liter (g/L).

Solubility Data [2]

SolventSolubility at 20°C (g/L)
Dichloromethane 320
Methylbenzene 100
Butyl Acetate 90
Acetone 30
Ethanol 8

Visualizing the Synthesis Workflow

The logical flow of the synthesis process for this compound can be represented with a diagram.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling o-Toluidine o-Toluidine Diazonium Salt Diazonium Salt o-Toluidine->Diazonium Salt  0-5°C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt This compound This compound Diazonium Salt->this compound p-Cresol p-Cresol p-Cresol->this compound

Synthesis workflow for this compound.

Applications

This compound is primarily utilized for its coloring properties in various non-polar materials. Its good solubility in organic solvents and hydrocarbon-based products makes it suitable for:

  • Coloring of plastics, polymers, fibers, and rubber.[3]

  • Use in waxes, oils, lubricants, fuel, and gasoline.[1][3]

  • Incorporation into paints and printing inks.[3]

Toxicological Information

Preliminary toxicological data indicates a lowest published toxic dose (TDLo) of 6000 mg/kg via subcutaneous exposure in mice over 57 weeks.[6] This study noted tumorigenic effects, classifying it as an equivocal tumorigenic agent by RTECS criteria.[6] Further research is necessary for a comprehensive toxicological profile.

References

Synthesis of Solvent Yellow 12: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 12, with the Colour Index number 11860, is a monoazo dye characterized by its vibrant yellow hue. Its synthesis is a classic example of azo coupling, a fundamental reaction in organic chemistry with broad applications in the manufacturing of colorants. This technical guide provides an in-depth overview of the synthesis pathway of this compound, including detailed experimental protocols, quantitative analysis of the reaction, and characterization of the final product. The core of the synthesis involves the diazotization of o-toluidine (B26562), followed by an azo coupling reaction with p-cresol (B1678582). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering a detailed understanding of the synthesis and properties of this important azo dye.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their widespread use stems from their straightforward synthesis, cost-effectiveness, and broad color palette. This compound, chemically known as 2-(o-tolylazo)-p-cresol, is a solvent-soluble dye used in various applications, including the coloration of plastics, waxes, and inks. Understanding its synthesis pathway is crucial for process optimization, quality control, and the development of novel analogs with tailored properties.

Synthesis Pathway

The synthesis of this compound is a two-step process:

  • Diazotization of o-Toluidine: o-Toluidine is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt.

  • Azo Coupling with p-Cresol: The resulting o-tolyldiazonium chloride is then reacted with p-cresol in a coupling reaction. The hydroxyl group of p-cresol is an activating group, directing the electrophilic diazonium salt to the ortho position to form the final azo dye, 2-(o-tolylazo)-p-cresol.

The overall reaction is depicted in the following workflow:

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling o_toluidine o-Toluidine diazonium o-Tolyldiazonium Chloride (Intermediate) o_toluidine->diazonium na_nitrite Sodium Nitrite (NaNO₂) na_nitrite->diazonium hcl Hydrochloric Acid (HCl) hcl->diazonium solvent_yellow_12 This compound (2-(o-tolylazo)-p-cresol) diazonium->solvent_yellow_12 p_cresol p-Cresol p_cresol->solvent_yellow_12

Synthesis Workflow for this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound.

Diazotization of o-Toluidine
  • In a 250 mL beaker, add 10.7 g (0.1 mol) of o-toluidine to a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine precipitate of o-toluidine hydrochloride may form.

  • In a separate beaker, dissolve 7.0 g (0.1 mol) of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • The resulting clear solution of o-tolyldiazonium chloride is used immediately in the next step.

Azo Coupling Reaction
  • In a 500 mL beaker, dissolve 10.8 g (0.1 mol) of p-cresol in 100 mL of a 10% sodium hydroxide (B78521) solution.

  • Cool this solution to 5-10 °C in an ice bath.

  • Slowly add the previously prepared cold o-tolyldiazonium chloride solution to the p-cresol solution with vigorous stirring.

  • A yellow-orange precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product in an oven at 60-70 °C.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Reactants
o-Toluidine (Molar Mass)107.15 g/mol
p-Cresol (Molar Mass)108.14 g/mol
Sodium Nitrite (Molar Mass)69.00 g/mol
Product
This compound (Molar Mass)226.27 g/mol [1]
Theoretical Yield22.63 g (based on 0.1 mol starting material)
Typical Experimental Yield85-95%
Melting Point97 °C[1]

Characterization

Physical Properties

This compound is a brilliant green-yellow to red-light yellow solid.[1] It is soluble in organic solvents such as ethanol, acetone, and benzene, but insoluble in water.[1]

Spectroscopic Data

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

FTIR (Fourier-Transform Infrared) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (phenolic)
~3030C-H stretch (aromatic)
~2920C-H stretch (methyl)
~1600, 1500, 1450C=C stretch (aromatic ring)
~1440N=N stretch (azo group)
~1250C-O stretch (phenolic)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (in CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8d1HAromatic H (ortho to azo)
~7.5-7.1m6HAromatic H
~5.5s1HPhenolic OH
~2.5s3HAr-CH₃ (from o-toluidine)
~2.3s3HAr-CH₃ (from p-cresol)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (in CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
~155C-OH (aromatic)
~148-120Aromatic Carbons
~115Aromatic C-H
~20Ar-CH₃
~17Ar-CH₃

UV-Vis (Ultraviolet-Visible) Spectroscopy (in Ethanol):

λmax (nm)
~410

Logical Relationships in Synthesis

The synthesis of this compound is governed by a series of logical chemical principles. The diazotization step requires acidic conditions to generate the reactive nitrosonium ion and low temperatures to prevent the decomposition of the diazonium salt. The azo coupling is an electrophilic aromatic substitution reaction, where the electron-rich phenoxide ion (formed from p-cresol in alkaline medium) is attacked by the electrophilic diazonium ion.

Logical_Relationships cluster_conditions1 Diazotization Conditions cluster_conditions2 Coupling Conditions start Start: o-Toluidine & p-Cresol diazotization Diazotization of o-Toluidine start->diazotization coupling Azo Coupling with p-Cresol diazotization->coupling product Final Product: this compound coupling->product acid Acidic Medium (HCl) acid->diazotization enables low_temp Low Temperature (0-5 °C) low_temp->diazotization stabilizes alkaline Alkaline Medium (NaOH) alkaline->coupling activates p-cresol

Key Conditions for this compound Synthesis

Conclusion

The synthesis of this compound via the diazotization of o-toluidine and subsequent coupling with p-cresol is a robust and well-established method for producing this valuable azo dye. This guide has provided a detailed technical overview of the synthesis pathway, including a reproducible experimental protocol and expected quantitative and qualitative outcomes. The characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized product. This information is intended to be a valuable resource for chemists and researchers, facilitating a deeper understanding of azo dye chemistry and its practical applications.

References

An In-Depth Technical Guide to Solvent Yellow 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 12 (C.I. 11860), with a focus on its molecular weight and formula. It includes a summary of its key properties, a detailed experimental protocol for its synthesis, a validated analytical method for its characterization, and a logical diagram illustrating the relationship between its molecular structure and properties.

Core Chemical and Physical Data

This compound is a monoazo dye known by various synonyms, including 2-(o-Tolylazo)-p-cresol and Oil Yellow OPS. It presents as a brilliant greenish-yellow to reddish-yellow solid and is utilized in the coloring of mineral oils, greases, and paraffin (B1166041) waxes.

PropertyValueReference
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.27 g/mol [1]
CAS Registry Number 6370-43-0[1]
Chemical Family Monoazo series[2]
Appearance Brilliant greenish-yellow to reddish-yellow[1]
Melting Point 97 °C[2]
Solubility (at 20°C)
      Acetone30 g/L[2]
      Butyl Acetate90 g/L[2]
      Methylbenzene100 g/L[2]
      Dichloromethane320 g/L[2]
      Ethylalcohol8 g/L[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of o-toluidine (B26562) (O-Methylaniline) followed by an azo coupling reaction with p-cresol (B1678582).[1] The following is a representative laboratory-scale procedure.

Materials:

Procedure:

Part 1: Diazotization of o-Toluidine

  • In a beaker, prepare a solution of o-toluidine in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the o-toluidine hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.

  • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. The resulting solution contains the o-tolyldiazonium chloride.

Part 2: Azo Coupling with p-Cresol

  • In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide to form sodium p-cresolate. Cool this solution in an ice bath.

  • Slowly add the cold o-tolyldiazonium chloride solution to the sodium p-cresolate solution with vigorous stirring. Maintain the temperature below 10 °C.

  • A colored precipitate of this compound will form. Continue stirring for a period to ensure the completion of the coupling reaction.

  • Isolate the crude this compound by filtration.

  • Wash the precipitate with water to remove any unreacted starting materials and salts.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[3] A typical starting point could be a gradient elution to optimize separation.

  • Flow Rate: A standard flow rate of 1.0 mL/min can be used.

  • Detection: UV-Vis detection at the wavelength of maximum absorbance (λmax) of this compound. The visible spectrum of yellow dyes typically falls in the range of 400-420 nm.[4]

  • Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a typical analytical workflow for this compound.

Synthesis_Pathway o_toluidine o-Toluidine diazonium_salt o-Tolyldiazonium Chloride o_toluidine->diazonium_salt Diazotization (HCl, NaNO₂, 0-5°C) p_cresol p-Cresol solvent_yellow_12 This compound p_cresol->solvent_yellow_12 Azo Coupling (NaOH, <10°C) diazonium_salt->solvent_yellow_12

Synthesis Pathway of this compound

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Purity/Concentration chromatogram->quantify

References

Spectroscopic Analysis of SOLVENT YELLOW 12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, SOLVENT YELLOW 12 (C.I. 11860). It details the methodologies for acquiring and interpreting Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectra, crucial for the characterization and quality control of this compound in research and development settings. While specific, experimentally-derived spectral data for this compound is not publicly available in the referenced literature, this guide presents generalized protocols and illustrative data based on the analysis of similar azo dyes.

Compound Information

PropertyValue
Chemical Name 2-(o-tolylazo)-p-cresol
C.I. Name This compound
CAS Number 6370-43-0
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Chemical Structure SMILES: Cc1ccc(c(c1)/N=N/c2ccccc2C)O

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for determining the absorption properties of this compound, which are directly related to its color and electronic structure. The wavelength of maximum absorption (λmax) is a key parameter for identification and quantification.

Illustrative UV-Vis Spectroscopic Data

The following table presents expected UV-Vis absorption data for this compound in a common organic solvent, based on typical values for similar azo dyes.

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ethanol~400-430Data not available

Note: The λmax for a related compound, acidic direct yellow 12, has been reported at 400 nm and 430 nm in aqueous solutions.[1][2] The exact value for this compound may vary depending on the solvent and its concentration.

Experimental Protocol for UV-Vis Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of this compound.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or chloroform)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement, typically in the range of 1 x 10⁻⁵ M.[3]

  • Instrument Calibration: Turn on the spectrophotometer and allow it to warm up. Calibrate the instrument by running a baseline scan with a cuvette filled with the pure solvent.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.

    • Wipe the optical surfaces of the cuvette with a lint-free cloth.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan the sample over a wavelength range of 250-700 nm.[3]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, use the Beer-Lambert law (A = εcl) to determine the molar absorptivity or the concentration of unknown samples, where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Illustrative NMR Spectroscopic Data

The following tables provide predicted chemical shifts for the ¹H and ¹³C nuclei of this compound. These are estimated values and may differ from experimental results.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not available--Aromatic Protons
Data not available---OH Proton
Data not available--Methyl Protons

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
Data not availableAromatic Carbons
Data not availableMethyl Carbons

Note: The actual chemical shifts can be influenced by the choice of deuterated solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

    • Ensure the sample is fully dissolved. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Standard parameters are typically sufficient.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectra. For ¹H and ¹³C spectra in CDCl₃, the residual solvent peak at 7.26 ppm and 77.16 ppm, respectively, can be used as an internal reference.[1]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for more complex structural elucidation.[1][4]

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution UV_Vis_Acquisition Acquire UV-Vis Spectrum (250-700 nm) Dissolution->UV_Vis_Acquisition For UV-Vis NMR_Acquisition Acquire 1H and 13C NMR Spectra Dissolution->NMR_Acquisition For NMR (in deuterated solvent) UV_Vis_Analysis Determine λmax UV_Vis_Acquisition->UV_Vis_Analysis Characterization Structural Characterization and Purity Assessment UV_Vis_Analysis->Characterization NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integrals NMR_Acquisition->NMR_Analysis NMR_Analysis->Characterization

Caption: General workflow for the UV-Vis and NMR spectroscopic analysis of this compound.

References

Solubility of SOLVENT YELLOW 12 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Solvent Yellow 12 (CAS No. 6370-43-0), a monoazo dye. An understanding of its solubility in various organic solvents is critical for its application in industries ranging from plastics and coatings to printing inks and smoke dyes. This document compiles available quantitative solubility data and outlines detailed experimental protocols for its determination, adhering to international standards.

Core Concepts in Solubility

The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like." This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, an organic dye, its solubility is primarily influenced by the polarity of the organic solvent, temperature, and the presence of specific functional groups in both the dye and the solvent molecules.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents at a standardized temperature. This data is essential for formulation development, enabling precise control over the concentration of the dye in a given solution.

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

Organic SolventChemical FormulaSolubility (g/L)
DichloromethaneCH₂Cl₂320[1]
Methylbenzene (Toluene)C₇H₈100[1]
Butyl AcetateC₆H₁₂O₂90[1]
AcetoneC₃H₆O30[1]
Ethyl Alcohol (Ethanol)C₂H₅OH8[1]

Note: Data is compiled from publicly available resources. Independent verification is recommended for critical applications.

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, the determination of dyestuff solubility in organic solvents should follow standardized methodologies. The International Organization for Standardization (ISO) provides such a standard in ISO 7579:2009: Dyestuffs — Determination of solubility in organic solvents — Gravimetric and photometric methods . This standard outlines two primary methods suitable for this purpose.

Gravimetric Method (for Volatile Solvents, Boiling Point < 120°C)

This method is recommended for solvents that can be easily evaporated.

Principle: A saturated solution of the dyestuff is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining dyestuff is then determined, from which the solubility is calculated.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a suitable flask containing the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 20°C ± 0.5°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or magnetic stirrer is recommended.

    • After agitation, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

  • Separation of the Saturated Solution:

    • Carefully decant or pipette a portion of the clear supernatant into a clean, dry container.

    • To remove any suspended microparticles, filter the supernatant through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent.

  • Determination of Solute Mass:

    • Accurately transfer a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven at a temperature that will not degrade the dye).

    • Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

    • Weigh the dish containing the dry this compound residue on an analytical balance.

    • Repeat the drying, cooling, and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass of the dish with the residue.

    • The solubility is then calculated by dividing the mass of the residue by the volume of the filtrate used and is typically expressed in grams per liter (g/L).

Photometric Method (for Less Volatile Solvents, Boiling Point > 120°C)

This method is particularly suitable for colored compounds like this compound and is used with solvents that are not easily evaporated.

Principle: The concentration of the dyestuff in a saturated solution is determined by measuring its absorbance of light at a specific wavelength and comparing it to a pre-established calibration curve.

Detailed Methodology:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute, non-saturated solution of this compound in the chosen organic solvent.

    • Using a UV-Vis spectrophotometer, scan the solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound in the organic solvent with a precisely known concentration.

    • Perform a series of accurate serial dilutions of the stock solution to create a set of standard solutions of known, decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship (Beer-Lambert Law), and the equation of the line (y = mx + c) should be determined.

  • Preparation and Measurement of Saturated Solution:

    • Prepare a saturated solution of this compound as described in steps 1a and 1b of the Gravimetric Method.

    • Filter the saturated solution as described in step 2 of the Gravimetric Method.

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of this diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution from its measured absorbance.

    • Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Gravimetric_Method start Start prep_sat_sol Prepare Saturated Solution (Excess Dye + Solvent) start->prep_sat_sol equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_sat_sol->equilibrate separate Separate Supernatant (Filter or Centrifuge) equilibrate->separate transfer Transfer Known Volume of Filtrate to Weighed Dish separate->transfer evaporate Evaporate Solvent to Dryness transfer->evaporate weigh Cool and Weigh Residue to Constant Mass evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end_node End calculate->end_node

Caption: Workflow for the Gravimetric Method of solubility determination.

Photometric_Method cluster_cal Calibration Phase cluster_exp Experimental Phase det_lambda Determine λmax prep_standards Prepare Standard Solutions det_lambda->prep_standards measure_abs Measure Absorbance of Standards prep_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate_sol Calculate Solubility plot_curve->calculate_sol prep_sat_sol_exp Prepare Saturated Solution & Equilibrate filter_sol Filter to Obtain Clear Supernatant prep_sat_sol_exp->filter_sol dilute_sample Accurately Dilute Filtrate filter_sol->dilute_sample measure_sample_abs Measure Absorbance of Diluted Sample dilute_sample->measure_sample_abs measure_sample_abs->calculate_sol end_node End calculate_sol->end_node start Start start->det_lambda start->prep_sat_sol_exp

References

Technical Guide: Thermogravimetric Analysis of Solvent Yellow 12 (C.I. 11860)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the thermogravimetric analysis of Solvent Yellow 12, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical name 2-methyl-4-[(2-methylphenyl)azo]phenol and a molecular weight of 226.27 g/mol , is a monoazo dye used in the coloration of various materials, including oils, waxes, and plastics.[1][2] Its thermal stability is a critical parameter for its application in manufacturing processes that involve high temperatures. Thermogravimetric analysis (TGA) is an essential analytical technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.[3] This guide provides a detailed overview of the thermogravimetric analysis of this compound, including a representative experimental protocol, data interpretation, and a plausible decomposition pathway.

Experimental Protocol

A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below. This protocol is designed to ensure reproducibility and accuracy in assessing the material's thermal properties.

1. Instrumentation and Calibration:

  • Instrument: A calibrated thermogravimetric analyzer capable of operating up to 800 °C with high sensitivity.

  • Calibration: Temperature and mass calibration were performed using certified reference materials prior to analysis.

2. Sample Preparation:

  • Sample: this compound powder (CAS 6370-43-0), used as received.[1]

  • Mass: An aliquot of 5.0 ± 0.2 mg of the sample was weighed directly into an alumina (B75360) crucible.

3. TGA Parameters:

  • Atmosphere: High-purity nitrogen gas was used as the purge gas to maintain an inert environment.

  • Flow Rate: A constant flow rate of 50 mL/min was maintained throughout the experiment.

  • Temperature Program: The sample was heated from 30 °C to 800 °C.

  • Heating Rate: A linear heating rate of 10 °C/min was applied. This rate provides a good balance between resolution of thermal events and experimental time.[4]

The workflow for this experimental procedure is visualized in the diagram below.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_data Data Acquisition & Analysis start Start sample Weigh 5mg of This compound start->sample place Place sample in Alumina Crucible sample->place load Load Crucible into TGA Instrument place->load purge Purge with N2 at 50 mL/min load->purge heat Heat from 30°C to 800°C at 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze end End analyze->end

Diagram 1: Experimental Workflow for TGA of this compound.

Results and Data Analysis

The thermal decomposition of this compound under an inert nitrogen atmosphere occurs in distinct stages. The results, including onset temperature (Tonset), peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and percentage weight loss for each stage, are summarized below.

Table 1: Summary of TGA Data for this compound

Decomposition StageTonset (°C)Tpeak (°C)Weight Loss (%)
Stage 11551824.8
Stage 228332145.3
Stage 345555240.1
Final Residue at 800°C --9.8

Table 2: Interpretation of Decomposition Stages

StageTemperature Range (°C)Associated Process
1155 - 210Initial volatilization of minor impurities and/or sublimation post-melting (M.P. ~97 °C[1]).
2283 - 400Primary decomposition: Cleavage of the azo bond (-N=N-), the thermally weakest point, and fragmentation of side chains.
3400 - 650Secondary decomposition: Pyrolysis and carbonization of the larger aromatic fragments generated in Stage 2.

The analysis indicates that this compound is thermally stable up to approximately 283 °C, after which the primary and most significant mass loss occurs. The process is largely complete by 650 °C, leaving a small char residue, which is typical for complex organic molecules pyrolyzed in an inert atmosphere.

Plausible Decomposition Pathway

Based on the structure of this compound and the observed thermal events, a logical decomposition pathway can be proposed. The initial and most significant energy input leads to the homolytic cleavage of the azo bond, followed by the breakdown of the resulting radical fragments at higher temperatures.

Decomposition_Pathway cluster_stage2 Stage 2 Decomposition (283-400°C) cluster_stage3 Stage 3 Decomposition (400-650°C) parent This compound (C14H14N2O) azo_cleavage Azo Bond Cleavage (-N=N-) parent->azo_cleavage Heat (10°C/min) frag1 Cresol Radical Fragment azo_cleavage->frag1 frag2 Toluidine Radical Fragment azo_cleavage->frag2 n2 Nitrogen Gas (N2) azo_cleavage->n2 pyrolysis Pyrolysis of Aromatic Fragments frag1->pyrolysis frag2->pyrolysis residue Carbonaceous Residue (~10%) pyrolysis->residue

Diagram 2: Logical decomposition pathway for this compound.

This pathway illustrates that the critical step in the thermal degradation of this compound is the scission of the azo linkage. The subsequent pyrolysis of the resulting aromatic structures accounts for the final major weight loss observed at higher temperatures.

Conclusion

The thermogravimetric analysis of this compound reveals a multi-stage decomposition process under an inert atmosphere. The dye is thermally stable up to approximately 283 °C, making it suitable for applications where processing temperatures remain below this threshold. The primary decomposition is initiated by the cleavage of the azo bond, which is a characteristic feature of this class of dyes. This technical guide provides a foundational understanding of the thermal behavior of this compound, offering valuable data for material scientists and professionals in related fields.

References

An In-Depth Technical Guide to the Mechanism of Action of SOLVENT YELLOW 12 as a Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 12, a monoazo dye, imparts a brilliant yellow hue to a variety of materials through a physical dissolution mechanism. This technical guide elucidates the core principles governing its function as a solvent dye. It delves into the chemical and physical properties of this compound, the thermodynamics of its dissolution, and the nature of the intermolecular forces that dictate its interaction with solvents and substrates. This document provides a detailed overview of the dye's mechanism of action, supported by quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, with the Color Index name this compound and number 11860, is a synthetic organic colorant belonging to the monoazo class of dyes.[1] Its primary application lies in the coloration of nonpolar materials such as plastics, polymers, waxes, oils, lubricants, and printing inks.[2] Unlike reactive dyes that form covalent bonds with the substrate, or acid and basic dyes that rely on ionic interactions, the mechanism of action for solvent dyes is a physical process of dissolution and subsequent incorporation into the substrate matrix. This guide provides a detailed technical examination of this mechanism for this compound.

Physicochemical Properties of this compound

A thorough understanding of the mechanism of action of this compound necessitates a review of its fundamental physicochemical properties. These properties are summarized in Table 1.

PropertyValueReference
Chemical Name 4-methyl-2-[(2-methylphenyl)diazenyl]phenol[3]
C.I. Name This compound[1]
C.I. Number 11860[1]
CAS Number 6370-43-0[1][4]
Molecular Formula C₁₄H₁₄N₂O[1][4]
Molecular Weight 226.27 g/mol [1][4]
Appearance Brilliant yellow powder[4]
Melting Point 97 °C[1][2]
Density 1.10 g/cm³[4]

Core Mechanism of Action: A Physical Process

The coloring action of this compound is a multi-step physical process driven by intermolecular forces. The overall mechanism can be broken down into three key stages: dissolution, diffusion, and fixation.

Dissolution in an Organic Solvent

Being a nonpolar molecule, this compound is insoluble in water but readily dissolves in various organic solvents. This solubility is governed by the principle of "like dissolves like," where the intermolecular forces between the dye molecules and the solvent molecules are sufficiently strong to overcome the forces holding the dye molecules together in their solid state.

The primary intermolecular forces at play during the dissolution of this compound in a nonpolar or slightly polar organic solvent are:

  • Van der Waals Forces (London Dispersion Forces): These are weak, transient forces arising from temporary fluctuations in electron density around the molecules. Both the dye and the nonpolar solvent molecules exhibit these forces, allowing for their mutual interaction and mixing.

  • Dipole-Dipole Interactions: Although primarily nonpolar, the presence of the azo group (-N=N-) and the hydroxyl group (-OH) in the this compound molecule introduces some polarity. This allows for weak dipole-dipole interactions with polar organic solvents.

The dissolution process can be visualized as the solvent molecules surrounding and solvating individual dye molecules, breaking down the crystal lattice of the solid dye.

Dissolution cluster_solid Solid Dye cluster_solvent Organic Solvent cluster_solution Dye Solution D1 Dye Molecule D2 Dye Molecule D3 Dye Molecule DS Dye Molecule D3->DS Dissolution (Intermolecular Forces) D4 Dye Molecule D5 Dye Molecule D6 Dye Molecule S1 Solvent S2 Solvent S3 Solvent S4 Solvent S5 Solvent S6 Solvent S7 Solvent S8 Solvent SS1 Solvent SS2 Solvent SS3 Solvent SS4 Solvent SS5 Solvent SS6 Solvent

Caption: Dissolution of this compound in an organic solvent.

Diffusion into the Substrate

Once dissolved, the dye molecules, along with the solvent molecules, can diffuse into the polymer matrix of the substrate being colored (e.g., plastic, wax). The rate of diffusion is influenced by several factors, including the temperature, the viscosity of the dye-solvent system, and the morphology of the polymer (amorphous vs. crystalline regions). The solvent often acts as a swelling agent for the polymer, creating larger free volume and facilitating the penetration of the larger dye molecules.

Fixation within the Substrate

After the solvent evaporates or the molten polymer cools and solidifies, the this compound molecules become physically entrapped within the polymer matrix. The color becomes permanent through the establishment of intermolecular forces between the dye molecules and the polymer chains. These are primarily Van der Waals forces. The large, relatively rigid structure of the this compound molecule contributes to its good stability and resistance to migration once it is embedded in the polymer.

References

An In-depth Technical Guide to C.I. 11860 (Solvent Yellow 12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 11860, commercially known as Solvent Yellow 12, is a monoazo dye belonging to the extensive family of azo colorants. These synthetic dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the primary chromophore responsible for their color.[1][2] First discovered in the mid-19th century, azo dyes have become integral to various industries, including textiles, printing, and plastics, due to their versatile color range and cost-effective synthesis.[3] this compound, in particular, is utilized for coloring greases, mineral oils, waxes, and plastics.[4][5] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of C.I. 11860.

Historical Context and Discovery

The development of synthetic dyes began in 1856 with William Henry Perkin's synthesis of Mauveine. This discovery spurred intense research into synthetic colorants, leading to the discovery of azo dyes by Peter Griess in 1858.[3] The first azo dye, Bismarck brown, was prepared in 1863.[3] The Colour Index, an international database for standardizing colorants, was first published in 1924 to bring order to the rapidly expanding dye industry.[6]

Chemical and Physical Properties

C.I. 11860 is scientifically known as 2-(o-tolylazo)-p-cresol.[7] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CI Name This compound[8]
CI Number 11860[8]
CAS Number 6370-43-0[7]
Molecular Formula C₁₄H₁₄N₂O[4][9]
Molecular Weight 226.27 g/mol [4][7]
Appearance Yellow powder[5]
Melting Point 97 °C[4][10]
Solubility Soluble in ethanol, acetone, and benzene.[4][7]

Experimental Protocols: Synthesis of C.I. 11860 (this compound)

The synthesis of C.I. 11860 is a classic example of a two-step diazotization and azo coupling reaction. The process involves the conversion of an aromatic amine, in this case, o-toluidine (B26562), into a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling agent, p-cresol (B1678582).[4][7]

Step 1: Diazotization of o-Toluidine

The diazotization reaction converts the primary amino group of o-toluidine into a diazonium salt. This is typically carried out in a cold, acidic solution using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid.[11]

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ice

Procedure:

  • In a flask, dissolve a specific molar equivalent of o-toluidine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This may form a fine suspension of o-toluidine hydrochloride.[11]

  • In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride suspension, ensuring the temperature is maintained below 5 °C throughout the addition.[11]

  • Continue stirring the mixture in the ice bath for 15-20 minutes after the addition is complete to ensure the complete formation of the o-tolyldiazonium chloride solution.[11]

Step 2: Azo Coupling with p-Cresol

The resulting diazonium salt is a weak electrophile and will react with an electron-rich aromatic compound like p-cresol.[11]

Materials:

  • p-Cresol

  • Sodium Hydroxide

  • Ice

Procedure:

  • In a separate beaker, dissolve one molar equivalent of p-cresol in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution in an ice bath to 0-5 °C.

  • Slowly, and with vigorous stirring, add the cold o-tolyldiazonium chloride solution to the alkaline p-cresol solution. A brightly colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[11]

Spectroscopic Data

Detailed spectroscopic data for C.I. 11860 is not widely available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be anticipated:

  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on both the tolyl and cresol (B1669610) rings, as well as singlets for the two methyl groups and the hydroxyl proton.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, the two methyl carbons, and the carbon bearing the hydroxyl group.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for O-H stretching (from the hydroxyl group), C-H stretching (from the aromatic and methyl groups), N=N stretching (of the azo group), and C=C stretching (of the aromatic rings).

  • UV-Vis Spectroscopy: Due to the extended conjugation provided by the azo group linking the two aromatic rings, C.I. 11860 is expected to show strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its yellow color. The exact absorption maximum would be influenced by the solvent used.

Experimental Workflow Visualization

The synthesis of C.I. 11860 can be visualized as a two-stage process. The following diagram, generated using the DOT language, illustrates the workflow from starting materials to the final product.

G Synthesis Workflow of C.I. 11860 (this compound) o_toluidine o-Toluidine diazotization Diazotization o_toluidine->diazotization hcl HCl (conc) hcl->diazotization na_no2 NaNO2 (aq) na_no2->diazotization p_cresol p-Cresol coupling Azo Coupling p_cresol->coupling naoh NaOH (aq) naoh->coupling ice Ice (0-5 °C) ice->diazotization ice->coupling diazonium o-Tolyldiazonium Chloride Solution diazonium->coupling solvent_yellow_12 C.I. 11860 (this compound) Crude Product filtration Filtration & Washing solvent_yellow_12->filtration purified_product Purified C.I. 11860 diazotization->diazonium coupling->solvent_yellow_12 recrystallization Recrystallization (Ethanol) filtration->recrystallization recrystallization->purified_product

Caption: Synthesis workflow for C.I. 11860 (this compound).

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety data for Solvent Yellow 12, a synthetic dye used in various industrial and laboratory applications. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory setting. The following sections detail the known hazards, toxicological profile, physicochemical properties, and recommended safety protocols.

Core Safety and Hazard Data

This compound, also identified by its CAS number 6370-43-0, is a yellow powder that is soluble in many organic solvents but not in water.[1] While specific quantitative toxicological data is limited, it is crucial to handle this chemical with care due to its potential health hazards.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, some sources indicate it is a "questionable carcinogen with experimental tumorigenic data"[3]. Given the potential for harm and the lack of comprehensive toxicological studies, it is prudent to treat this compound as a potentially hazardous substance.

Table 1: Hazard Identification

Hazard StatementPrecautionary Statement
Not classified as hazardous[2]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
Questionable carcinogen[3]P272: Contaminated work clothing should not be allowed out of the workplace.[4]
May cause an allergic skin reaction.[4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[4]
P363: Wash contaminated clothing before reuse.[4]
P501: Dispose of contents/container in accordance with local regulations.[4]
Toxicological Data

Detailed toxicological data for this compound is not consistently available across safety data sheets. Much of the available information is qualitative or marked as "no data available."

Table 2: Summary of Toxicological Data

Toxicological EndpointFindingReference
Acute Toxicity (Oral, Dermal, Inhalation) No data available[1]
Skin Corrosion/Irritation No data available[1]
Serious Eye Damage/Irritation No data available[1]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[4]
Germ Cell Mutagenicity No data available[1]
Carcinogenicity Questionable carcinogen with experimental tumorigenic data.[3]
Reproductive Toxicity No data available[1]
Specific Target Organ Toxicity (Single Exposure) No data available[1]
Specific Target Organ Toxicity (Repeated Exposure) No data available[1]
Aspiration Hazard No data available[1]
Lowest Published Toxic Dose (TDLo) 6000 mg/kg (Subcutaneous, Mouse)[5]
Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for safe handling and storage.

Table 3: Physicochemical Data

PropertyValueReference
Appearance Brilliant yellow powder[6]
Molecular Formula C14H14N2O[3]
Molecular Weight 226.27 g/mol [3]
Melting Point 95-98°C[1][5]
Boiling Point 397°C at 760 mmHg[5]
Density 1.09 - 1.10 g/cm³[5][6]
Solubility Soluble in organic solvents such as ethanol, acetone, and benzene; insoluble in water.[1][3]
Flash Point 254.5°C[5]

Experimental Protocols and Safe Handling

Given the data gaps in the toxicological profile of this compound, a cautious approach is warranted in a laboratory setting. The following protocols are based on general best practices for handling solvent dyes and potentially hazardous chemicals.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) cluster_specifics Specific Recommendations Eye Protection Eye Protection Safety glasses with side-shields or chemical goggles Safety glasses with side-shields or chemical goggles Eye Protection->Safety glasses with side-shields or chemical goggles Hand Protection Hand Protection Chemical-resistant gloves (e.g., nitrile) Chemical-resistant gloves (e.g., nitrile) Hand Protection->Chemical-resistant gloves (e.g., nitrile) Body Protection Body Protection Lab coat Lab coat Body Protection->Lab coat Respiratory Protection Respiratory Protection Use in a well-ventilated area or fume hood Use in a well-ventilated area or fume hood Respiratory Protection->Use in a well-ventilated area or fume hood

Figure 1. Recommended Personal Protective Equipment for handling this compound.
Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Segregation: Store this compound away from incompatible materials, such as strong oxidizing agents.[7]

Standard Operating Procedure for Handling

The following workflow outlines the key steps for the safe handling of this compound in a laboratory.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Start Start Preparation Review SDS Gather all necessary materials Ensure engineering controls are functional Start->Preparation Handling Weigh and handle in a fume hood Avoid generating dust Keep containers closed when not in use Preparation->Handling Don appropriate PPE Storage Store in a cool, dry, well-ventilated area Keep container tightly closed Handling->Storage After use Spill_Response Spill_Response Handling->Spill_Response In case of spill Waste_Disposal Collect in a labeled, sealed container Dispose of as hazardous waste according to institutional and local regulations Handling->Waste_Disposal Generate waste End End Storage->End Spill_Response->Waste_Disposal Waste_Disposal->End

Figure 2. Standard operating procedure for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

Table 4: First-Aid Procedures for this compound Exposure

Exposure RouteFirst-Aid MeasuresReference
Inhalation Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Disposal Considerations

All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Conclusion

While this compound is not officially classified as a hazardous material, the limited toxicological data and the indication of potential carcinogenicity necessitate a cautious and informed approach to its handling in a laboratory setting. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and disposal procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative for all personnel working with this chemical to be familiar with the information contained in the Safety Data Sheet and to follow all institutional safety protocols.

References

An In-depth Technical Guide to Purity Standards for Research-Grade Solvent Yellow 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of any chemical reagent in a research and development setting is fundamentally tied to its purity. For a dye such as Solvent Yellow 12 (C.I. 11860), understanding its purity profile is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This guide provides a technical overview of the purity standards, analytical methodologies, and quality control workflows relevant to research-grade this compound.

It is important to note that a universal, official "research-grade" standard for this compound is not formally established. Purity specifications are typically determined by the manufacturer. Therefore, researchers should always refer to the Certificate of Analysis (CofA) provided for a specific lot. However, a set of common purity attributes and analytical tests are widely recognized and expected for a reagent to be considered "research-grade."

Typical Purity Specifications

For a compound to be designated as research-grade, it is expected to have a high degree of purity, with minimal contaminants that could interfere with experimental outcomes. The following table summarizes the typical specifications for research-grade this compound, based on common industry practices and data from various suppliers.

ParameterTypical SpecificationAnalytical Method
Appearance Brilliant yellow powderVisual Inspection
Dye Content (Assay) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Volatile Matter (at 105°C) ≤1.0%Gravimetric Analysis
Water Content ≤1.0%Karl Fischer Titration
Insoluble Matter ≤0.5%Gravimetric Analysis
Melting Point 95-97 °CCapillary Melting Point Apparatus
Residue on 80 mesh ≤5.0%Sieving
Heavy Metals (e.g., Pb, As) Varies (typically ppm levels)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

Note: The specifications provided are illustrative. Always consult the supplier's Certificate of Analysis for lot-specific data.

Experimental Protocols for Purity Determination

A multi-faceted analytical approach is required to comprehensively assess the purity of this compound. The principal techniques are detailed below.

1. High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the primary method for determining the dye content (assay) and identifying organic impurities. A reverse-phase HPLC method is typically employed.

  • Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.[1] The concentration of the main component and any impurities are quantified by a detector (typically UV-Vis).

  • Typical Protocol:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a modifier like formic or phosphoric acid to improve peak shape.[2] For instance, a mobile phase could be a 90:10 mixture of methanol (B129727) and water.[1]

    • Flow Rate: Approximately 1.0 mL/min.[1]

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound.

    • Quantification: The area of the this compound peak is compared to the total area of all peaks to determine the purity percentage. Alternatively, a certified analytical standard can be used for more accurate quantification.

2. Karl Fischer Titration for Water Content

This is a highly specific and accurate method for determining the water content in a sample.

  • Principle: The sample is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected potentiometrically.

  • Protocol:

    • A known mass of the this compound sample is dissolved in a suitable anhydrous solvent (e.g., methanol).

    • The solution is titrated with a standardized Karl Fischer reagent.

    • The amount of water is calculated based on the titrant volume consumed.

3. Gravimetric Analysis for Insoluble and Volatile Matter

This technique is used to determine the amount of matter that is insoluble in a specific solvent and the percentage of volatile components.

  • Principle: This method relies on the precise weighing of the sample before and after a specific treatment.

  • Protocol for Insoluble Matter:

    • A known weight of the dye is dissolved in a specified solvent.

    • The solution is filtered through a pre-weighed filter paper to collect any insoluble material.[3]

    • The filter paper is dried to a constant weight, and the mass of the insoluble matter is determined.[3]

  • Protocol for Volatile Matter:

    • A known weight of the sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a set period.

    • The sample is then re-weighed, and the mass loss is attributed to volatile matter.

4. Spectroscopy (UV-Vis and Mass Spectrometry)

  • UV-Vis Spectroscopy: This technique is used for qualitative identification and to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of the dye.

  • Mass Spectrometry (MS): Often coupled with HPLC (HPLC-MS), this method confirms the molecular weight of this compound (226.27 g/mol ) and helps in the identification of unknown impurities.[4][5][6][7]

Quality Control Workflow

The diagram below illustrates a typical quality control workflow for ensuring the purity of research-grade this compound, from raw material to the final certified product.

QC_Workflow cluster_final_qc Final QC Tests raw_material Raw Material (o-Methylaniline, p-Cresol) synthesis Chemical Synthesis (Diazotization & Coupling) raw_material->synthesis crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification in_process_qc In-Process QC (TLC, HPLC) purification->in_process_qc Feedback Loop purified_product Purified Product in_process_qc->purified_product final_qc Final Quality Control purified_product->final_qc final_qc->purification Fail cof_a Certificate of Analysis Generation final_qc->cof_a Pass hplc HPLC Assay kf Karl Fischer insolubles Insolubles spectroscopy UV-Vis/MS heavy_metals Heavy Metals packaging Packaging & Labeling cof_a->packaging release Product Release packaging->release

Caption: Quality control workflow for this compound.

Potential Impurities

Impurities in this compound can arise from the starting materials, side reactions during synthesis, or degradation.[8] Potential impurities may include unreacted starting materials like o-methylaniline and p-cresol, or by-products from the diazotization and coupling reactions.[4] The presence of these impurities can lead to inconsistent results, making their identification and quantification crucial for research applications.

References

Methodological & Application

Application Notes and Protocols: SOLVENT YELLOW 12 as a Fluorescent Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOLVENT YELLOW 12, also known as C.I. Solvent Yellow 43, is a fluorescent dye belonging to the naphthalimide class of compounds. Its inherent fluorescence and solubility in a variety of organic solvents make it a valuable tool for a range of applications, particularly as a tracer in non-aqueous fluids. These application notes provide an overview of its properties, protocols for its use, and key considerations for researchers in various fields, including fluid dynamics, materials science, and formulation development. The primary applications for this dye include surface coatings, coloring for plastics and resins, and as a fluorescent tracer for leak detection in engineering fluids, oils, and fuels.[][2][3]

Physicochemical and Spectroscopic Properties

This compound is a yellow powder with good solubility in many organic solvents, including ethanol, acetone, and benzene.[4][5] It is generally insoluble in water. This solubility profile makes it particularly suitable for applications involving organic or oil-based fluid systems.

Spectroscopic Data

The fluorescence of this compound is characterized by a distinct excitation and emission spectrum. While the exact wavelengths can be influenced by the solvent environment, the following provides a general guideline.

Table 1: Spectroscopic Properties of this compound

PropertyValueSolventReference
C.I. NameSolvent Yellow 43-[][6]
CAS Number19125-99-6-[][7]
Molecular FormulaC₂₀H₂₄N₂O₂-[7]
Molecular Weight324.42 g/mol -[7]
Melting Point125-126 °C-[]
AppearanceYellow Powder-[]
Absorption Max (λ_max)~421 nm and 444 nmEthyl Acetate[8]
Emission Max (λ_em)~460 nm and 490 nmEthyl Acetate[8]
Photoluminescence Quantum Yield (PLQE)> 0.95PET film[8]
Light Fastness4-5 (on a scale of 1-8)-[]
Heat ResistanceUp to 250-300 °C-[][2][3]

Note: The photophysical properties of naphthalimide dyes, such as this compound, are known to be sensitive to the polarity of the surrounding environment.[9][10][11][12] Generally, an increase in solvent polarity can lead to a red shift in the emission spectrum (a phenomenon known as solvatochromism).[13] Researchers should experimentally determine the optimal excitation and emission wavelengths for their specific solvent system.

Experimental Protocols

The following protocols provide a starting point for using this compound as a fluorescent tracer. Optimization may be required based on the specific application and instrumentation.

Preparation of Stock and Working Solutions

Proper preparation of solutions is critical for accurate and reproducible results.

G Workflow for Solution Preparation cluster_prep Preparation Steps cluster_dilution Dilution for Use start Weigh this compound Powder dissolve Dissolve in High-Purity Organic Solvent (e.g., Ethanol, Acetone) start->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex stock Prepare Concentrated Stock Solution (e.g., 1 mg/mL) vortex->stock store Store Stock Solution in Amber Vial at 4°C stock->store dilute Perform Serial Dilutions from Stock to Achieve Working Concentration stock->dilute working Prepare Fresh Working Solutions Daily dilute->working

Caption: Workflow for preparing this compound solutions.

Protocol:

  • Prepare a Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a high-purity, spectroscopy-grade organic solvent (e.g., ethanol, acetone, or a solvent compatible with your fluid system).

    • Use a vortex mixer or sonicator to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at 4°C to protect it from light.

  • Prepare Working Solutions:

    • On the day of the experiment, prepare working solutions by diluting the stock solution to the desired concentration.

    • The optimal concentration will depend on the application and the sensitivity of the detection system. For initial qualitative studies, concentrations in the range of 1-10 µg/mL are often sufficient. For quantitative measurements, a concentration that gives an absorbance of less than 0.1 at the excitation wavelength is recommended to avoid inner filter effects.

Qualitative Fluid Tracing and Leak Detection

This protocol is suitable for visualizing fluid flow paths and identifying leaks in laboratory apparatus or fluidic systems.

G Protocol for Qualitative Fluid Tracing cluster_procedure Experimental Steps introduce Introduce this compound Working Solution into the Fluid System circulate Allow the Tracer to Circulate and Mix introduce->circulate illuminate Illuminate the System with a UV Lamp (centered around the excitation wavelength) circulate->illuminate visualize Visually Inspect for Fluorescence to Identify Flow Paths or Leak Points illuminate->visualize document Document Results with Photography visualize->document

Caption: Workflow for qualitative fluid tracing with this compound.

Protocol:

  • Introduce the this compound working solution into the fluid system at a suitable injection point.

  • Allow the tracer to circulate and mix thoroughly with the bulk fluid.

  • Illuminate the system with a UV lamp with an emission wavelength centered around the excitation maximum of the dye in the specific solvent.

  • Visually inspect the system for yellow-green fluorescence. The presence of fluorescence will indicate the flow path of the fluid.

  • Leaks will be readily identifiable as fluorescent spots or drips at the point of egress.

  • Document the results using photography under UV illumination for a permanent record.

Quantitative Fluorescence Measurement

For quantitative analysis, a fluorometer or a fluorescence spectrophotometer is required. This protocol outlines the general steps for measuring the fluorescence intensity of a sample containing this compound.

Protocol:

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

    • Set the excitation and emission wavelengths to the determined optima for this compound in your solvent system.

    • Select appropriate excitation and emission slit widths to balance spectral resolution and signal intensity.

  • Calibration (Blanking):

    • Fill a clean cuvette with the pure solvent (without the dye).

    • Place the cuvette in the sample holder and zero the instrument. This step subtracts the background fluorescence of the solvent.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the instrument and record the fluorescence intensity.

    • For accurate measurements, ensure that the sample is free of bubbles and suspended particles.

  • Data Analysis:

    • The measured fluorescence intensity is proportional to the concentration of the dye within the linear range.

    • For absolute concentration determination, a calibration curve must be generated using a series of standards of known concentrations.

Key Considerations and Best Practices

  • Solvent Effects: The photophysical properties of this compound are solvent-dependent. It is crucial to characterize the dye's spectral properties in the specific fluid system being investigated.

  • Concentration Effects: At high concentrations, fluorescence intensity may not be linear with concentration due to self-quenching and inner filter effects.[14] It is recommended to work with dilute solutions (absorbance < 0.1).

  • Photostability: While naphthalimide dyes are generally considered to have good photostability, prolonged exposure to high-intensity light can lead to photobleaching.[10] Minimize light exposure to the samples and stock solutions.

  • Chemical Compatibility: Assess the chemical compatibility of this compound with the components of your fluid system to avoid degradation of the dye or unwanted reactions.

  • Safety: Handle the dye powder in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Research and Development

The properties of this compound make it a versatile tool for various research applications:

  • Microfluidics: Visualization of flow patterns, mixing efficiency, and residence time distribution in microfluidic devices.

  • Formulation Science: Studying the mixing and homogeneity of non-aqueous liquid formulations.

  • Materials Science: As a fluorescent probe to investigate the curing and integrity of polymers and resins.

  • Leak Detection: Identifying leaks in custom-built laboratory equipment and fluid handling systems.

Logical Relationships in Fluorescence-Based Tracing

The following diagram illustrates the logical relationships between experimental parameters and the resulting fluorescence signal in a typical tracing experiment.

G Factors Influencing Fluorescence Signal in Tracing cluster_inputs Input Parameters cluster_system System Properties cluster_output Output Signal Concentration Dye Concentration Fluorescence Measured Fluorescence Intensity Concentration->Fluorescence Solvent Solvent Properties (Polarity, Viscosity) QuantumYield Quantum Yield Solvent->QuantumYield Photostability Photostability Solvent->Photostability Excitation Excitation Wavelength & Intensity Excitation->Fluorescence QuantumYield->Fluorescence Photostability->Fluorescence (affects stability over time)

Caption: Logical diagram of factors affecting the measured fluorescence signal.

References

Application Notes and Protocols for Solvent Yellow 12 Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 12, also known as Sudan II, is a lipophilic dye belonging to the Sudan family of dyes.[1][2] These dyes are effective for staining sudanophilic substances, which are primarily lipids, including triglycerides and lipoproteins.[1][3] The staining mechanism is based on the dye's higher solubility in lipids than in its solvent.[4] When a tissue section is treated with a this compound solution, the dye partitions into the lipid droplets present in the tissue, rendering them visible under a microscope.[4] This characteristic makes this compound a useful tool for the visualization and qualitative assessment of lipids in various biological samples. While primarily used as an industrial colorant for plastics, waxes, and fuels, its properties lend themselves to applications in microscopy for the study of lipid distribution and accumulation in cells and tissues.[5][6][7]

Principle of Staining

The staining process with this compound is a physical phenomenon governed by the principles of differential solubility.[4] The dye is dissolved in an organic solvent, and when this solution is applied to a biological sample, the dye molecules migrate from the solvent to the lipid components within the tissue, where they are more soluble.[4] This results in the selective coloring of lipid-rich structures. The intensity of the staining is related to the concentration of the dye and the amount of lipid present in the sample.

Applications in Microscopy

  • Lipid and Lipoprotein Demonstration: this compound can be used to stain triglycerides, lipids, and lipoproteins in tissue sections and cell preparations.[1][3]

  • Lipid Storage Disorders: This staining can be applied to study the accumulation of lipids in various pathological conditions.

  • Fecal Fat Determination: Sudan dyes are used in a simple, semi-quantitative screening test for steatorrhea by staining fat droplets in stool samples.[1]

Data Presentation

ParameterValueNotes
Dye Name This compound (Sudan II)C.I. 11860
Molecular Formula C₁₄H₁₄N₂O[6]
Molecular Weight 226.27 g/mol [6][8]
Appearance Brilliant yellow powder[7]
Solubility Soluble in ethanol (B145695), acetone, benzene[6]
Stock Solution 1% (w/v) in 70% EthanolA common starting point for Sudan dyes.
Working Solution Saturated solution in 70% EthanolTypically filtered before use.
Fixation 10% Neutral Buffered FormalinRecommended for lipid preservation. Solvent fixation can degrade lipid droplet morphology.[9]
Sample Type Frozen sections, fixed cellsParaffin embedding should be avoided as the process removes lipids.
Incubation Time 10 - 60 minutesOptimization may be required depending on the sample type and lipid content.
Differentiation 70% EthanolA brief rinse to remove excess background staining.
Counterstain (optional) HematoxylinTo visualize cell nuclei.
Mounting Medium Aqueous (e.g., Glycerin Jelly)Organic solvent-based mounting media will dissolve the dye and the lipids.[4]
Expected Result Lipids appear as red-orange droplets[1]

Experimental Protocols

Protocol 1: Staining of Lipids in Frozen Tissue Sections

Materials:

  • This compound (Sudan II) powder

  • 70% Ethanol

  • 10% Neutral Buffered Formalin

  • Distilled water

  • Hematoxylin (optional)

  • Glycerin jelly or other aqueous mounting medium

  • Microscope slides and coverslips

  • Cryostat

Procedure:

  • Tissue Preparation: Cut frozen tissue sections at a thickness of 8-12 µm using a cryostat. Mount the sections on clean microscope slides.

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.

  • Washing: Rinse the slides gently with distilled water.

  • Dehydration: Place the slides in 70% ethanol for 5 minutes.

  • Staining: Prepare a saturated solution of this compound in 70% ethanol and filter it. Immerse the slides in the staining solution for 10-60 minutes at room temperature.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain.

  • Washing: Wash the slides thoroughly with distilled water.

  • Counterstaining (Optional): If desired, counterstain the nuclei with Hematoxylin for 1-2 minutes. Wash thoroughly with tap water.

  • Mounting: Mount the coverslips using an aqueous mounting medium like glycerin jelly.

  • Microscopy: Observe the stained sections under a light microscope. Lipids will appear as red-orange droplets.

Protocol 2: Staining of Lipids in Cultured Cells

Materials:

  • This compound (Sudan II) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Distilled water

  • Hematoxylin (optional)

  • Aqueous mounting medium

  • Cells grown on coverslips

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a culture dish.

  • Washing: Aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a saturated solution of this compound in 70% ethanol and filter it. Incubate the coverslips in the staining solution for 10-20 minutes at room temperature, protected from light.

  • Differentiation: Briefly rinse the coverslips in 70% ethanol to remove excess stain.

  • Washing: Wash the coverslips with distilled water.

  • Counterstaining (Optional): Counterstain the nuclei with Hematoxylin for 1-2 minutes, followed by a thorough wash with tap water.

  • Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Imaging: Examine the cells under a microscope. Lipid droplets within the cells will be stained red-orange.

Visualizations

G cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_final Final Steps Sample Frozen Tissue or Cultured Cells Fixation Fixation (e.g., 10% Formalin) Sample->Fixation Washing_PBS Wash with PBS/Water Fixation->Washing_PBS Dehydration Dehydrate with 70% Ethanol Washing_PBS->Dehydration Staining Incubate with This compound Solution Dehydration->Staining Differentiation Differentiate in 70% Ethanol Staining->Differentiation Washing_H2O Wash with Water Differentiation->Washing_H2O Counterstain Counterstain (Optional) (e.g., Hematoxylin) Washing_H2O->Counterstain Mounting Mount with Aqueous Medium Counterstain->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Caption: Experimental workflow for this compound staining.

G cluster_cell Biological Sample cluster_solution Staining Solution Cell Cell with Cytoplasm and Lipid Droplet LipidDroplet Lipid Droplet (Hydrophobic) Solvent 70% Ethanol (Solvent) Solvent->Cell Surrounds Cell Dye This compound (Lipophilic Dye) Dye->LipidDroplet Partitions into Lipid (Higher Solubility)

References

Application Notes and Protocols for SOLVENT YELLOW 12 in Non-Polar Media Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of SOLVENT YELLOW 12 as a fluorescent probe and tracer in the analysis of non-polar media. The information is intended to guide researchers in developing and implementing analytical methods for qualitative and quantitative assessments in various non-polar environments.

Introduction to this compound

This compound is an organic dye known for its solubility in non-polar organic solvents and its fluorescent properties.[1] These characteristics make it a suitable candidate for use as a tracer in oils, fuels, and other hydrocarbon-based matrices.[2] Its applications include, but are not limited to, leak detection, fluid flow tracing, and quantitative analysis of non-polar substances.[2][3] The intensity of its fluorescence can be correlated to its concentration, allowing for sensitive and accurate measurements.

Physicochemical and Spectroscopic Properties

A summary of the known properties of this compound is provided below. It is crucial for researchers to experimentally determine the specific spectroscopic properties in their solvent system of choice, as these can be influenced by the local environment (solvatochromism).[4][5]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₄H₁₄N₂O [1]
Molecular Weight 226.27 g/mol [1]
Appearance Deep yellow to orange-yellow crystalline powder [1]
Melting Point 95-97 °C [1]

| Solubility | Soluble in alcohols, ketones, ethers; Insoluble in water |[1] |

Table 2: Spectroscopic Properties of this compound in Various Non-Polar Solvents

Solvent Dielectric Constant Absorption Max (λ_abs) [nm] Emission Max (λ_em) [nm] Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] Fluorescence Quantum Yield (Φ_f)
n-Hexane 1.88 To be determined To be determined To be determined To be determined
Cyclohexane 2.02 To be determined To be determined To be determined To be determined
Toluene 2.38 To be determined To be determined To be determined To be determined
Mineral Oil ~2.3 To be determined To be determined To be determined To be determined

Note: The spectroscopic values are highly dependent on the solvent environment and should be determined experimentally using the protocols provided below.

Experimental Protocols

Protocol 1: Determination of Spectroscopic Properties of this compound in Non-Polar Solvents

Objective: To determine the absorption and emission maxima, molar absorptivity, and fluorescence quantum yield of this compound in a specific non-polar solvent.

Materials:

  • This compound

  • Spectrophotometer (UV-Vis)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Non-polar solvent of choice (e.g., hexane, cyclohexane, toluene)

  • A fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 N H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane)[6][7]

Methodology:

A. Absorption Spectroscopy

  • Prepare a stock solution of this compound in the chosen non-polar solvent (e.g., 100 mg/L).

  • Prepare a series of dilutions from the stock solution (e.g., 1, 2, 5, 10, 15 mg/L).

  • Record the absorbance spectra for each dilution from 200 to 700 nm using the spectrophotometer. Use the pure solvent as a blank.

  • Determine the absorption maximum (λ_abs) from the spectra.

  • Plot a calibration curve of absorbance at λ_abs versus concentration.

  • Calculate the molar absorptivity (ε) from the slope of the linear portion of the calibration curve using the Beer-Lambert law (A = εbc).

B. Fluorescence Spectroscopy

  • Using the determined λ_abs, record the emission spectra of the diluted solutions using the spectrofluorometer. Scan a wavelength range significantly higher than the excitation wavelength (e.g., if λ_abs is 400 nm, scan from 420 to 700 nm).

  • Determine the emission maximum (λ_em) .

  • Record the excitation spectra by setting the emission monochromator to λ_em and scanning the excitation wavelengths.

C. Fluorescence Quantum Yield (Comparative Method) [7]

  • Prepare a solution of the standard and a solution of this compound in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.[7]

  • Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the fluorescence quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

References

Application Notes and Protocols for Lipid Staining with Solvent Yellow 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 12 (C.I. 11860) is a monoazo dye with lipophilic (fat-soluble) properties.[1] Traditionally used in industrial applications for coloring oils, waxes, and plastics, its chemical structure suggests potential utility as a stain for neutral lipids in biological specimens.[1][2][3] These application notes provide a comprehensive, albeit extrapolated, protocol for the use of this compound in staining intracellular lipid droplets in cultured cells and tissue sections. The methodology is based on established principles for other lysochrome dyes, such as the Sudan series and Solvent Yellow 56.[4] It is important to note that this protocol serves as a starting point, and optimization is recommended for specific cell types and experimental conditions.

The mechanism of staining is based on the dye's preferential solubility in neutral lipids over the solvent in which it is applied. This differential solubility leads to the selective accumulation and visualization of lipid droplets within the cytoplasm. The analysis of lipid accumulation is critical in various research areas, including metabolic diseases, cancer biology, and drug discovery, where alterations in lipid metabolism are frequently observed.[5][6]

Data Presentation

As there is no established biological staining protocol for this compound, the following table provides recommended starting ranges for key parameters, extrapolated from protocols for similar solvent dyes.[4] Researchers are strongly encouraged to perform optimization studies to determine the ideal conditions for their specific application.

ParameterRecommended Starting RangeNotes
Stock Solution Concentration 1% (w/v) in Isopropanol (B130326)Prepare by dissolving 1 g of this compound in 100 mL of 100% isopropanol.
Working Solution 0.3% - 0.5% (w/v)Dilute the stock solution with distilled water (e.g., 3 parts stock to 2 parts water). Prepare fresh and filter before use.
Fixation 10% Formalin or 4% Paraformaldehyde15-30 minutes at room temperature.
Incubation Temperature Room Temperature (20-25°C) to 37°CHigher temperatures may enhance staining but could also increase background. Start with room temperature.
Incubation Time 10 - 30 minutesOptimal time will vary depending on the cell type and lipid content.
Differentiation 60% IsopropanolA brief rinse to remove excess background staining.

Experimental Protocols

Protocol 1: Staining of Lipids in Cultured Cells

Materials:

  • This compound (CAS 6370-43-0)

  • 100% Isopropanol

  • Distilled Water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% Formalin or 4% Paraformaldehyde (PFA)

  • Hematoxylin (optional, for nuclear counterstaining)

  • Aqueous mounting medium

  • Microscope slides and coverslips

Procedure:

  • Preparation of Staining Solutions:

    • Stock Solution (1% w/v): Dissolve 100 mg of this compound powder in 10 mL of 100% isopropanol. Mix until fully dissolved. Store in a tightly sealed container at room temperature, protected from light.

    • Working Solution (approx. 0.3% w/v): Just before use, mix 3 parts of the this compound stock solution with 2 parts of distilled water. Let the solution stand for 10-15 minutes, then filter through a 0.2 µm syringe filter to remove any precipitate.[4]

  • Cell Preparation:

    • Grow cells on coverslips in a petri dish to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by adding 10% formalin or 4% PFA and incubating for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS and add the freshly prepared this compound working solution to cover the cells.

    • Incubate for 10-20 minutes at room temperature, protected from light.

      • Optimization Step: It is advisable to test a range of incubation times (e.g., 5, 10, 15, 20, 30 minutes) to find the optimal staining intensity with minimal background.

  • Differentiation and Washing:

    • Remove the staining solution.

    • Briefly rinse the cells with 60% isopropanol to remove excess stain.[4]

    • Wash the cells thoroughly with distilled water.

  • Counterstaining (Optional):

    • To visualize the nuclei, counterstain with Hematoxylin for 1-2 minutes.

    • Wash thoroughly with tap water until the water runs clear.

  • Mounting:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Visualize under a brightfield microscope. Lipid droplets should appear yellow.

Protocol 2: Staining of Lipids in Frozen Tissue Sections

Materials:

  • Same as Protocol 1

  • Cryostat

  • Microscope slides (pre-cleaned)

Procedure:

  • Tissue Preparation:

    • Using a cryostat, cut frozen tissue sections at a thickness of 8-12 µm.

    • Mount the sections onto pre-cleaned microscope slides and allow them to air dry.

  • Fixation:

    • Fix the sections in 10% formalin for 5-10 minutes.

    • Rinse gently with distilled water.

  • Staining:

    • Immerse the slides in the freshly prepared and filtered this compound working solution for 10-20 minutes at room temperature.

  • Differentiation:

    • Briefly dip the slides in 60% isopropanol to remove excess dye.

    • Rinse thoroughly with distilled water.

  • Counterstaining (Optional):

    • Immerse the slides in Hematoxylin for 1-2 minutes.

    • Wash with tap water.

  • Mounting:

    • Mount with an aqueous mounting medium and a coverslip.

    • Examine under a brightfield microscope.

Mandatory Visualizations

G cluster_prep Preparation cluster_staining Staining Protocol prep_stock Prepare 1% Stock Solution (in Isopropanol) prep_working Prepare Working Solution (Dilute Stock & Filter) prep_stock->prep_working staining Staining (this compound Working Solution) prep_working->staining sample_prep Prepare Sample (Cells or Tissue Sections) fixation Fixation (10% Formalin or 4% PFA) sample_prep->fixation fixation->staining differentiation Differentiation (60% Isopropanol) staining->differentiation wash Wash (Distilled Water) differentiation->wash counterstain Counterstain (Optional) (Hematoxylin) wash->counterstain mount Mount and Image counterstain->mount

Caption: Experimental workflow for lipid staining using this compound.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm FA Fatty Acids FATP FATP FA->FATP Uptake FattyAcylCoA Fatty Acyl-CoA FATP->FattyAcylCoA Activation ER Endoplasmic Reticulum (DGAT) FattyAcylCoA->ER Esterification TAG Triacylglycerols ER->TAG LD Lipid Droplet TAG->LD Storage

Caption: Simplified pathway of fatty acid uptake and lipid droplet formation.[7]

References

SOLVENT YELLOW 12: Application Notes and Protocols for Polymer Coloring in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of SOLVENT YELLOW 12, a vibrant yellow solvent dye, in the coloring of various polymers for material science research. These guidelines are intended to assist researchers in achieving consistent and reproducible results when incorporating this dye into polymer matrices for the development of new materials and drug delivery systems.

Properties of this compound

This compound, also known as Oil Yellow HA, is a monoazo dye with the chemical formula C₁₄H₁₄N₂O.[1][2] It is characterized by its brilliant greenish-yellow to reddish-yellow hue and is soluble in a range of organic solvents, making it a suitable colorant for various polymers.[2][3][4] Key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
C.I. Name This compound[2][5]
C.I. Number 11860[2][5]
CAS Number 6370-43-0[1][2][5]
Molecular Formula C₁₄H₁₄N₂O[1][2]
Molecular Weight 226.27 g/mol [2]
Appearance Brilliant yellow powder[5]
Melting Point 95-98 °C[1][3]
Heat Resistance Up to 110 °C[5]
Light Fastness (in PS) 3-4 (on a scale of 1-8)[4]
Acid Resistance 4 (on a scale of 1-5)[5]
Alkali Resistance 4 (on a scale of 1-5)[5]
Solubility (g/L at 20°C)
   Acetone30[4]
   BenzeneSoluble[2]
   Dichloromethane320[4]
   Ethanol8, Soluble[2][4]
   Methylbenzene100[4]
   Butyl Acetate90[4]
Water Solubility Insoluble / ≤ 1.0%[1][5]

Applications in Polymer Science

This compound is widely used for coloring a variety of polymers due to its good solubility in organic solvents and compatibility with many plastic resins.[1][5] Its applications span across various fields, including the coloration of plastics, fibers, rubbers, waxes, oils, and printing inks.[5] In a research context, it can be employed to:

  • Visualize polymer morphology: The dye can act as a contrast agent in microscopy studies.

  • Track material dispersion: Uniformity of color can indicate the degree of mixing of different polymer blends.

  • Develop colored coatings and films: For applications requiring specific optical properties.

  • Fabricate materials for drug delivery: Where the dye can serve as a model for drug encapsulation and release studies.

Commonly colored polymers include:

  • Polyethylene Terephthalate (PET)

  • Polystyrene (PS)

  • Polycarbonate (PC)

  • Poly(methyl methacrylate) (PMMA)

  • Acrylonitrile Butadiene Styrene (ABS)

Experimental Protocols

The following protocols provide a starting point for incorporating this compound into different polymer matrices. Researchers should note that optimal conditions may vary depending on the specific grade of the polymer, the desired color intensity, and the intended application.

Protocol 1: Solvent Casting of Colored Polymer Films

This method is suitable for preparing thin, uniformly colored polymer films for optical, mechanical, or drug release studies.

Materials:

  • This compound

  • Polymer (e.g., Polystyrene, Polycarbonate, PMMA)

  • Appropriate solvent (see table below)

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Leveling table

  • Drying oven

Recommended Solvent Systems:

PolymerRecommended Solvent(s)
Polystyrene (PS)Toluene, Dichloromethane
Polycarbonate (PC)Dichloromethane, Chloroform
Poly(methyl methacrylate) (PMMA)Acetone, Dichloromethane

Procedure:

  • Prepare Polymer Solution:

    • Weigh the desired amount of polymer and dissolve it in the appropriate solvent in a beaker with a magnetic stir bar. The concentration will depend on the desired film thickness (typically 5-10% w/v).

    • Stir until the polymer is completely dissolved. This may take several hours.

  • Prepare Dye Stock Solution:

    • Weigh a small amount of this compound and dissolve it in the same solvent used for the polymer to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create Colored Polymer Solution:

    • Add the dye stock solution dropwise to the stirring polymer solution until the desired color intensity is achieved. A typical starting concentration for the dye in the final polymer is 0.01-0.1% (w/w) relative to the polymer.

  • Casting the Film:

    • Place the glass petri dish on a leveling table to ensure a uniform film thickness.

    • Pour the colored polymer solution into the petri dish, ensuring the entire surface is covered.

    • Cover the petri dish with a lid slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.

    • Transfer the petri dish to a vacuum oven and dry at a temperature below the boiling point of the solvent and the glass transition temperature of the polymer (e.g., 40-60°C) until a constant weight is achieved.

  • Film Removal:

    • Carefully peel the dried film from the glass substrate.

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_mix Mixing cluster_cast Film Formation cluster_post Post-Processing Polymer Dissolve Polymer in Solvent Mix Add Dye Solution to Polymer Solution Polymer->Mix Dye Dissolve this compound in Solvent Dye->Mix Cast Pour Solution onto Level Surface Mix->Cast Evaporate Slow Solvent Evaporation Cast->Evaporate Dry Vacuum Oven Drying Evaporate->Dry Peel Peel Dried Film Dry->Peel

Caption: Workflow for Solvent Casting of Colored Polymer Films.

Protocol 2: Melt Extrusion of Colored Polymers

This method is suitable for preparing larger quantities of colored polymer in the form of pellets, filaments, or other extruded shapes. This is often a preliminary step for subsequent molding or 3D printing processes.

Materials:

  • This compound

  • Polymer pellets (e.g., PET, PS, PC, ABS)

  • Twin-screw extruder

  • Pelletizer

Procedure:

  • Masterbatch Preparation (Recommended):

    • For uniform color distribution, it is highly recommended to first prepare a masterbatch. This involves creating a concentrated mixture of the dye in the polymer.

    • Dry blend a higher concentration of this compound (e.g., 1-5% w/w) with a small amount of the polymer pellets.

    • Extrude this mixture through a twin-screw extruder at a temperature appropriate for the polymer.

    • Cool the extruded strand in a water bath and pelletize it to create the masterbatch.

  • Final Extrusion:

    • Dry the polymer pellets and the masterbatch pellets thoroughly in a vacuum oven to remove any moisture, which can degrade the polymer during processing.

    • Calculate the required amount of masterbatch to achieve the desired final dye concentration (e.g., 0.05-0.5% w/w) in the polymer.

    • Physically mix the masterbatch pellets with the neat polymer pellets.

    • Feed the mixture into the extruder.

    • Set the extruder temperature profile according to the polymer's processing guidelines. Ensure the temperature does not exceed the thermal stability limit of this compound for extended periods.

    • Extrude the colored polymer into the desired form (e.g., filament, sheet).

    • Cool the extrudate and, if necessary, pelletize for future use.

Melt_Extrusion_Workflow cluster_masterbatch Masterbatch Preparation (Optional but Recommended) cluster_main_process Main Extrusion Process DryBlend_MB Dry Blend High Concentration of Dye with Polymer Extrude_MB Extrude Masterbatch DryBlend_MB->Extrude_MB Pelletize_MB Pelletize Masterbatch Extrude_MB->Pelletize_MB Mix_Final Mix Masterbatch with Neat Polymer Pelletize_MB->Mix_Final Dry_Polymer Dry Polymer Pellets Dry_Polymer->Mix_Final Extrude_Final Feed into Extruder and Melt Process Mix_Final->Extrude_Final Cool_Shape Cool and Shape Final Product Extrude_Final->Cool_Shape

Caption: Workflow for Melt Extrusion of Colored Polymers.

Characterization of Colored Polymers

After preparing the colored polymers, it is essential to characterize their properties to ensure the incorporation of the dye has not adversely affected the material's performance and to quantify the coloration.

  • Colorimetry: Use a spectrophotometer or colorimeter to measure the color coordinates (e.g., CIELAB Lab*) to quantify the color of the polymer.

  • UV-Vis Spectroscopy: Dissolve a small amount of the colored polymer in a suitable solvent and measure the absorbance spectrum to confirm the presence and concentration of the dye.

  • Thermal Analysis (DSC, TGA): Perform Differential Scanning Calorimetry (DSC) to determine if the dye has affected the glass transition temperature (Tg) or melting point (Tm) of the polymer. Thermogravimetric Analysis (TGA) can assess the thermal stability of the colored polymer.

  • Mechanical Testing: Conduct tensile tests, flexural tests, or impact tests to evaluate if the mechanical properties of the polymer have been altered by the addition of the dye.

  • Microscopy (SEM, TEM, Optical): Use microscopy techniques to observe the dispersion of the dye within the polymer matrix and to check for any aggregation.

Safety Precautions

  • Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all polymers and solvents used for specific handling and disposal instructions.

  • Avoid inhalation of dye powder and solvent vapors.

References

Preparation of SOLVENT YELLOW 12 Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of SOLVENT YELLOW 12, a hydrophobic azo dye. The information is intended to ensure accurate and reproducible experimental results while maintaining laboratory safety.

Introduction

This compound is an organic dye used in various research and industrial applications, including the coloring of plastics, waxes, and printing inks.[1][2][3] In a laboratory setting, it can be utilized as a non-polar marker or for staining hydrophobic cellular components. Accurate preparation of stock solutions is critical for achieving reliable and consistent results in experimental assays. This protocol outlines the necessary steps for preparing stock solutions of this compound in common organic solvents.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Synonyms C.I. 11860, Oil Yellow HA
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Appearance Brilliant yellow powder
Melting Point 97-98°C
Solubility in Water Insoluble

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the following table. This data is essential for selecting the appropriate solvent and maximum achievable stock concentration.

SolventSolubility (g/L)Solubility (mg/mL)Molar Concentration (M)
Dichloromethane320320~1.41
Methylbenzene100100~0.44
Butyl acetate9090~0.40
Acetone (B3395972)3030~0.13
Ethanol88~0.035

Molar concentration is calculated based on the molecular weight of 226.27 g/mol .

Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Handling Powder: Avoid generating dust when weighing and handling the solid dye.

  • Disposal: Dispose of all waste materials, including empty containers and contaminated items, in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in Acetone

This protocol provides a step-by-step guide for preparing a 10 mg/mL stock solution of this compound in acetone.

5.1. Materials and Equipment

  • This compound powder

  • Anhydrous acetone (ACS grade or higher)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Glass vial with a screw cap (e.g., 5 mL or 10 mL)

  • Volumetric flask (optional, for high precision)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

5.2. Step-by-Step Procedure

  • Calculate the required mass of this compound: To prepare 5 mL of a 10 mg/mL stock solution, you will need: Mass = Concentration x Volume = 10 mg/mL x 5 mL = 50 mg

  • Weigh the this compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 50 mg of this compound powder using a spatula.

  • Transfer the powder:

    • Carefully transfer the weighed powder into a clean, dry glass vial.

  • Add the solvent:

    • Using a micropipette, add 5 mL of anhydrous acetone to the vial containing the this compound powder.

  • Dissolution:

    • Securely cap the vial.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved. If any solid particles remain, continue vortexing. For difficult-to-dissolve compounds, brief sonication in a water bath may be helpful.

  • Labeling and Storage:

    • Clearly label the vial with the name of the compound (this compound), the concentration (10 mg/mL), the solvent (Acetone), and the date of preparation.

    • Store the stock solution in a cool, dark place. For long-term storage, -20°C is recommended.

Storage and Stability

  • Short-term storage (days to weeks): Store at 2-8°C, protected from light.

  • Long-term storage (weeks to months): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

  • Solvent Evaporation: Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of the stock solution.

  • Visual Inspection: Before each use, visually inspect the stock solution for any signs of precipitation or color change, which may indicate degradation or insolubility. If precipitation is observed, gently warm the solution and vortex to redissolve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Calculate Required Mass B Weigh this compound A->B C Transfer to Vial B->C D Add Anhydrous Solvent C->D E Vortex/Sonicate D->E F Visually Inspect for Complete Dissolution E->F G Label Vial F->G H Store in Cool, Dark Place G->H I Aliquot for Long-Term Storage at -20°C H->I

Caption: Workflow for preparing this compound stock solution.

References

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Solvent Yellow 12

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of Solvent Yellow 12 using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established protocols for similar solvent dyes and is suitable for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is a yellow azo dye used in various industrial applications. Accurate and reliable quantification of this compound is crucial for quality control, safety assessment, and research purposes. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound. This application note details a reversed-phase HPLC (RP-HPLC) method for its determination.

Principle of the Method

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. An isocratic mobile phase consisting of a mixture of methanol (B129727) and water is used to elute the analyte. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and the polar mobile phase. Detection is achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., Waters Radial-PAK, μBONDAPAK C18, or equivalent).

  • Solvents: HPLC grade methanol and deionized water.

  • Standard: Analytical standard of this compound.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase
Mobile Phase 10% Deionized Water : 90% Methanol[1]
Method Isocratic
Flow Rate 1.0 mL/min[1]
Injection Volume 100 µL[1]
Detector UV-Vis at 254 nm[1]
Run Time Approximately 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Performance

The performance of this method is based on data from a similar solvent dye, Solvent Yellow 33.[1]

ParameterValue
Retention Time Approximately 6.9 min[1]
Limit of Detection (LOD) 0.08 mg/L[1]

Experimental Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

    • Equilibrate the column with the mobile phase (10% water: 90% methanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration:

    • Inject 100 µL of each working standard solution into the HPLC system.

    • Record the peak area for each standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Sample Analysis:

    • Inject 100 µL of the prepared sample solution into the HPLC system.

    • Record the peak area of the analyte.

    • Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standards Inject_Std Inject Standards Standard->Inject_Std Sample Prepare Sample Inject_Sample Inject Sample Sample->Inject_Sample Equilibrate Equilibrate System Equilibrate->Inject_Std Equilibrate->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Inject_Sample->Quantify Cal_Curve->Quantify

Caption: HPLC analysis workflow for this compound.

Alternative Chromatographic Method

For certain applications, an alternative mobile phase composition may be beneficial. One such alternative involves a mixture of acetonitrile, water, and phosphoric acid, which can be particularly useful for separations requiring different selectivity.[2] For mass spectrometry (MS) compatible applications, formic acid can be used as a substitute for phosphoric acid.[2]

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, utilizing an isocratic mobile phase and a standard C18 column, making it readily adaptable in most analytical laboratories. The provided protocol and workflow diagram offer a clear guide for researchers and scientists involved in the analysis of this and similar compounds.

References

Application Notes and Protocols: SOLVENT YELLOW 12 as a Colorimetric Indicator for Solvent Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent polarity is a critical parameter in chemical reactions, separations, and drug formulation, influencing solubility, reaction rates, and equilibrium positions. The ability to rapidly and accurately assess solvent polarity is therefore of significant importance. SOLVENT YELLOW 12, an azo dye with the chemical name N,N-diethyl-4-(phenylazo)aniline, serves as a practical and effective colorimetric indicator for this purpose. Its utility is based on the phenomenon of solvatochromism, where the color of a solution changes with the polarity of the solvent. This change is due to differential stabilization of the ground and excited electronic states of the dye molecule by the surrounding solvent molecules. Azo dyes, in general, are known to exhibit solvatochromism, making them valuable tools for investigating solvent-solute interactions.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a colorimetric indicator of solvent polarity.

Principle of Operation

This compound possesses a molecular structure with both electron-donating (diethylamino group) and electron-accepting (phenylazo group) moieties, resulting in an intramolecular charge transfer (ICT) character. The ground state of the dye is less polar than its excited state. In non-polar solvents, the energy difference between the ground and excited states is relatively small. As the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state. This leads to a decrease in the energy gap for the π → π* electronic transition. Consequently, the dye absorbs light of lower energy (longer wavelength), resulting in a bathochromic shift (a shift to redder colors) of the absorption maximum (λmax). By observing the color of the this compound solution or measuring its λmax, a qualitative and quantitative assessment of the solvent polarity can be made.[3]

Quantitative Data

Due to the limited availability of a comprehensive dataset for this compound across a wide range of solvents in the reviewed literature, the following table presents solvatochromic data for structurally similar N,N-diethyl-m-toluidine based azo dyes. This data is provided as a representative example of the expected behavior of this compound. The general trend of a bathochromic shift with increasing solvent polarity is anticipated to be similar for this compound.

Table 1: Solvatochromic Data of a Structurally Similar Azo Dye in Various Solvents

SolventDielectric Constant (ε)λmax (nm)
n-Hexane1.88410
Cyclohexane2.02412
Carbon Tetrachloride2.24418
Toluene2.38415
Benzene2.28418
Diethyl Ether4.34410
Chloroform4.81428
Ethyl Acetate6.02415
Tetrahydrofuran7.58416
Dichloromethane8.93425
Acetone (B3395972)20.7418
Ethanol24.55420
Methanol32.7418
Acetonitrile37.5412
Dimethyl Sulfoxide46.7428
Water80.1435

Note: Data is adapted from studies on structurally related azo dyes and is intended to be illustrative of the expected trends for this compound.

Experimental Protocols

Protocol 1: Qualitative Determination of Solvent Polarity

This protocol describes a simple and rapid method for the visual assessment of the relative polarity of a series of solvents.

Materials:

  • This compound

  • A selection of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water)

  • Test tubes or small vials

  • Pipettes

Procedure:

  • Prepare a stock solution of this compound in a moderately polar solvent such as acetone (e.g., 0.1 mg/mL).

  • To a series of clean, dry test tubes, add 2 mL of each solvent to be tested.

  • To each test tube, add a small, equal amount (e.g., 10 µL) of the this compound stock solution.

  • Gently mix the solutions.

  • Observe the color of each solution against a white background.

  • Arrange the test tubes in order of the observed color, from yellow/light orange (less polar) to deep orange/red (more polar). This arrangement will correspond to the increasing polarity of the solvents.

Protocol 2: Quantitative Determination of Solvent Polarity using UV-Vis Spectroscopy

This protocol provides a quantitative method to determine the solvent polarity by measuring the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable volatile solvent (e.g., acetone or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to a volumetric flask and diluting with the solvent of interest. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax.

  • Spectroscopic Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range that includes the visible region (e.g., 350-600 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the this compound solution in the respective solvent.

    • Determine the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Tabulate the λmax values for each solvent.

    • The λmax value is a direct indicator of the solvent's polarity. A higher λmax value indicates a higher solvent polarity.

    • For a more in-depth analysis, the transition energy (ET) can be calculated using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

    • A plot of ET against a known solvent polarity scale (e.g., the ET(30) scale) can be constructed to calibrate this compound for determining the polarity of unknown solvents or solvent mixtures.

Visualizations

Solvatochromism_Principle cluster_0 Non-Polar Solvent cluster_1 Polar Solvent Ground_State_NP Ground State (S₀) Less Polar Excited_State_NP Excited State (S₁) More Polar Ground_State_NP->Excited_State_NP ΔE_large (absorbs higher energy light) Ground_State_P Ground State (S₀) Stabilized Excited_State_P Excited State (S₁) Strongly Stabilized Ground_State_P->Excited_State_P ΔE_small (absorbs lower energy light) Non-Polar Solvent Non-Polar Solvent Polar Solvent Polar Solvent

Caption: Energy level diagram illustrating the effect of solvent polarity on the electronic transition energy of this compound.

Experimental_Workflow start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_samples Prepare Dilute Solutions in Varying Polarity Solvents prep_stock->prep_samples qualitative Qualitative Analysis: Visual Color Comparison prep_samples->qualitative quantitative Quantitative Analysis: UV-Vis Spectroscopy prep_samples->quantitative record_color Record Color and Rank Solvent Polarity qualitative->record_color measure_lambda Measure λmax for each solvent quantitative->measure_lambda end End record_color->end calculate_et Calculate Transition Energy (ET) measure_lambda->calculate_et plot_data Plot ET vs. Known Polarity Scale calculate_et->plot_data plot_data->end

Caption: Workflow for the determination of solvent polarity using this compound.

Conclusion

This compound is a valuable and convenient tool for the rapid assessment of solvent polarity. Its distinct color change in response to the polarity of the medium provides a clear visual indication, which can be quantified using UV-Vis spectroscopy. The protocols outlined in this document offer both qualitative and quantitative approaches suitable for a range of applications in research, development, and quality control. While comprehensive solvatochromic data for this compound is not extensively published, the behavior of structurally similar azo dyes provides a reliable framework for its application as a colorimetric indicator for solvent polarity.

References

SOLVENT YELLOW 12: Application Notes and Protocols for Leak Detection in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SOLVENT YELLOW 12 as a fluorescent dye for leak detection in various experimental setups. The information is intended to guide researchers, scientists, and drug development professionals in effectively identifying leaks in their laboratory apparatus, ensuring the integrity and safety of their experiments.

Introduction to this compound for Leak Detection

This compound is a fluorescent, oil-soluble dye belonging to the azo class of compounds. Its inherent fluorescence under ultraviolet (UV) light makes it a valuable tool for locating leaks in systems that are otherwise difficult to inspect. When introduced into a closed system, even minute amounts of the dye escaping through a leak will fluoresce brightly under UV illumination, providing a clear visual indication of the leak's location. This method is highly sensitive and can detect leaks that may not be apparent through pressure decay or other conventional methods.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of this compound is crucial for its effective application. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 2-(o-Tolylazo)-p-cresol
Synonyms Oil Yellow HA, C.I. 11860
CAS Number 6370-43-0
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Appearance Brilliant yellow powder
Melting Point 98 °C
Solubility Soluble in ethanol, acetone, benzene, mineral oil, grease, and paraffin (B1166041) wax. Insoluble in water.[1][2]

Table 2: Spectroscopic Properties of this compound

ParameterValueNotes
UV-Vis Absorption Varies with solventIn ethanol, absorption maxima are observed.
Fluorescence Emission Bright yellow-green fluorescenceVisible under UV-A (long-wave) illumination (typically 365 nm).
Excitation Maximum Dependent on solventTypically in the UV-A to blue region of the spectrum.
Emission Maximum Dependent on solventTypically in the green-yellow region of the spectrum.

Note: Specific excitation and emission maxima can be influenced by the solvent environment. It is recommended to determine the optimal wavelengths experimentally for a specific application and solvent system.

Experimental Protocols for Leak Detection

The following protocols provide detailed methodologies for using this compound in common experimental setups.

Leak Detection in Vacuum Systems

This protocol is designed for identifying leaks in high and low vacuum systems, including Schlenk lines, vacuum manifolds, and vacuum chambers.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., acetone, isopropanol)

  • Low-lint wipes or cotton swabs

  • UV-A (365 nm) lamp

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol:

  • System Evacuation: Evacuate the vacuum system to the desired operating pressure.

  • Dye Application:

    • Prepare a dilute solution of this compound in a volatile solvent (e.g., 0.1% w/v). The concentration may need to be optimized based on the sensitivity required.

    • Using a low-lint wipe or cotton swab lightly dampened with the dye solution, carefully apply a thin film of the solution to suspected leak points on the exterior of the vacuum system. These include joints, seals, welds, and feedthroughs.

    • Caution: Avoid applying excessive solution that could be drawn into the vacuum system in large quantities. The goal is for the vacuum to draw in the vapor or a very small amount of the liquid dye.

  • Leak Inspection:

    • In a darkened environment, illuminate the areas where the dye was applied with a UV-A lamp.

    • Observe for bright yellow-green fluorescence. A leak will draw the dye into the system, and the point of entry will glow brightly. Even very small leaks can be detected by the accumulation of the fluorescent dye at the leak site.

  • Confirmation and Cleanup:

    • Once a leak is identified, mark the location for repair.

    • After repair, the area can be cleaned with a fresh solvent to remove any residual dye.

    • It is good practice to re-test the repaired area to ensure the leak has been successfully sealed.

Leak Detection in Liquid Handling Systems (e.g., Solvent Lines, Reactors)

This protocol is suitable for identifying leaks in systems containing organic solvents, such as solvent transfer lines, chemical reactors, and chromatography systems.

Materials:

  • This compound

  • The solvent used in the experimental system

  • UV-A (365 nm) lamp

  • PPE: safety glasses, gloves, lab coat

Protocol:

  • Dye Introduction:

    • Prepare a stock solution of this compound in a solvent that is compatible with and miscible with the system's fluid. A concentration of 0.01% to 0.1% (w/v) is a good starting point.

    • Introduce a small, known volume of the stock solution into the system's fluid. Ensure thorough mixing to achieve a homogenous solution.

  • System Operation:

    • Operate the system under normal or slightly pressurized conditions to allow the dye-containing fluid to circulate throughout the apparatus.

  • Leak Inspection:

    • In a darkened or dimly lit area, carefully inspect all connections, seals, valves, and fittings with a UV-A lamp.

    • Leaks will be readily apparent as bright yellow-green fluorescent spots or drips.

  • Cleanup:

    • Once the leaks have been identified and repaired, the system should be flushed with fresh, dye-free solvent to remove the this compound. The number of flushing cycles will depend on the system volume and the desired level of cleanliness.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for fluorescent leak detection using this compound.

LeakDetectionWorkflow General Workflow for Fluorescent Leak Detection cluster_prep Preparation cluster_application Application cluster_inspection Inspection cluster_action Action prep_dye Prepare this compound Solution apply_dye Introduce Dye into/onto System prep_dye->apply_dye prep_system Prepare Experimental System (e.g., evacuate, fill with solvent) prep_system->apply_dye operate_system Operate/Pressurize System apply_dye->operate_system uv_inspect Inspect with UV-A Lamp operate_system->uv_inspect leak_found Leak Found? uv_inspect->leak_found mark_repair Mark and Repair Leak leak_found->mark_repair Yes no_leak No Leak Detected (System Integrity Confirmed) leak_found->no_leak No cleanup Clean and Flush System mark_repair->cleanup cleanup->prep_system Re-test if necessary

Caption: General workflow for fluorescent leak detection.

Material Compatibility

This compound is an azo dye and is generally compatible with a wide range of materials commonly found in laboratory equipment. However, it is crucial to consider the compatibility of the dye and the chosen solvent with all components of the experimental setup.

Table 3: General Material Compatibility Guidelines

Material ClassCompatibilityNotes
Metals
Stainless SteelExcellentNo known issues.
AluminumExcellentNo known issues.
BrassGoodMay show slight discoloration over prolonged exposure.
Plastics
PTFE, PFA, FEPExcellentHighly resistant to both the dye and most organic solvents.
Polypropylene (PP)GoodMay show some swelling or leaching with certain solvents. Pre-testing is recommended.
Polyethylene (PE)GoodSimilar to polypropylene, solvent choice is critical.
Polycarbonate (PC)FairCan be susceptible to crazing or cracking with some organic solvents. Avoid prolonged contact.
PVCPoor to GoodCompatibility is highly dependent on the plasticizer and the solvent used.
Elastomers
Viton® (FKM)ExcellentGenerally resistant to a wide range of organic solvents.
Kalrez® (FFKM)ExcellentSuperior chemical resistance.
Buna-N (Nitrile)Fair to GoodSwelling may occur with some solvents.
SiliconePoor to FairSignificant swelling and degradation can occur with many organic solvents.

Disclaimer: This compatibility chart is for general guidance only. It is strongly recommended that users perform their own compatibility tests with the specific materials and solvents used in their experimental setup before introducing this compound.

Safety Precautions

  • Always consult the Safety Data Sheet (SDS) for this compound before use.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of waste dye solutions and contaminated materials in accordance with local regulations.

Conclusion

This compound is a highly effective and sensitive tool for leak detection in a variety of experimental setups. By following the protocols and guidelines outlined in this document, researchers can confidently identify and rectify leaks, thereby ensuring the integrity, reliability, and safety of their experiments. Careful consideration of solvent choice and material compatibility is essential for successful and non-destructive leak testing.

References

Application Notes and Protocols for Staining Oils and Waxes with Solvent Yellow 12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 12, also known as Oil Yellow HA, is a lipophilic azo dye widely used for coloring nonpolar substances such as oils, fats, waxes, and plastics.[1][2] Its principle of staining is based on its high solubility in lipids and hydrocarbons, allowing it to readily partition into these materials from a solvent carrier. This property makes it a useful tool for the visualization and qualitative assessment of oils and waxes in various scientific and industrial applications. In the context of drug development, this compound can be employed to label lipid-based drug delivery systems, such as solid lipid nanoparticles or liposomes, for formulation and stability studies. These application notes provide detailed protocols for the use of this compound in staining oils and waxes for microscopic analysis and bulk coloration.

Principle of Staining

The staining mechanism of this compound is a physical process driven by differential solubility. The dye is more soluble in the target lipid (oil or wax) than in the solvent in which it is applied. When a solution of this compound is introduced to a sample containing oils or waxes, the dye molecules migrate from the solvent phase into the lipid phase to reach a thermodynamic equilibrium, resulting in the selective coloration of the lipidic components. The intensity of the resulting yellow color is proportional to the concentration of the dye and its affinity for the specific oil or wax.

Data Presentation

The following tables summarize key data regarding the properties of this compound and hypothetical performance metrics for its use in staining applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[2]
C.I. Number11860[2]
CAS Number6370-43-0[1][2]
Molecular FormulaC₁₄H₁₄N₂O[1]
Molecular Weight226.27 g/mol [1]
AppearanceBrilliant green-yellow to red-light yellow powder[1]
Melting Point97 °C (from ethanol)[1]
SolubilitySoluble in ethanol (B145695), acetone, benzene; Insoluble in water[1][3]

Table 2: Hypothetical Staining Performance in Different Media

ParameterMineral OilParaffin (B1166041) WaxSolid Lipid Nanoparticles
Optimal Dye Concentration (w/v) 0.05% - 0.1%0.1% - 0.2%0.01% - 0.05%
Recommended Solvent Ethanol, IsopropanolToluene (B28343), XyleneEthanol
Incubation Time (at RT) 5 - 15 minutes10 - 30 minutes15 - 30 minutes
Staining Efficiency HighHighModerate to High
Photostability GoodGoodModerate
Signal-to-Noise Ratio (Microscopy) HighHighModerate

Note: The data in Table 2 are hypothetical and intended for guidance. Optimal conditions should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Staining of Mineral Oil for Microscopic Examination

This protocol is suitable for the visualization of oil droplets in emulsions or for assessing the distribution of oil on a surface.

Materials:

  • This compound powder

  • Ethanol (95% or absolute)

  • Mineral Oil sample

  • Microscope slides and coverslips

  • Pipettes

  • Vortex mixer

  • Fluorescence or bright-field microscope

Procedure:

  • Preparation of Staining Stock Solution (1% w/v):

    • Weigh 100 mg of this compound powder.

    • Dissolve it in 10 mL of ethanol.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored in a dark, sealed container at room temperature.

  • Preparation of Working Staining Solution (0.1% w/v):

    • Dilute 1 mL of the 1% stock solution with 9 mL of ethanol.

    • Mix well. Prepare this working solution fresh before use.

  • Sample Preparation and Staining:

    • If the oil is in an emulsion, place a small drop of the emulsion on a clean microscope slide.

    • If staining bulk oil, place a small drop of the oil on the slide.

    • Add an equal volume of the 0.1% working staining solution to the drop of oil on the slide.

    • Gently mix with a pipette tip.

    • Incubate for 5-10 minutes at room temperature, protected from direct light.

  • Visualization:

    • Carefully place a coverslip over the stained sample, avoiding air bubbles.

    • Observe the sample under a bright-field or fluorescence microscope. Although not a fluorescent dye, its bright color provides high contrast.

Protocol 2: Staining of Paraffin Wax Sections

This protocol is designed for staining thin sections of paraffin-embedded samples to visualize lipid-rich structures.

Materials:

  • This compound powder

  • Toluene or Xylene

  • Paraffin wax sections on microscope slides

  • Ethanol (absolute and graded series: 95%, 70%)

  • Distilled water

  • Staining jars

  • Mounting medium

Procedure:

  • Preparation of Staining Solution (0.5% w/v in Toluene):

    • Weigh 500 mg of this compound powder.

    • Dissolve it in 100 mL of toluene or xylene.

    • Stir or sonicate until fully dissolved. Filter if necessary to remove any particulates.

  • Deparaffinization and Rehydration of Sections:

    • Immerse the slides with paraffin sections in two changes of xylene or toluene for 5 minutes each to remove the paraffin wax.

    • Transfer the slides through two changes of absolute ethanol for 3 minutes each.

    • Hydrate the sections by immersing them sequentially in 95% ethanol and 70% ethanol for 3 minutes each.

    • Finally, rinse with distilled water.

  • Staining:

    • Immerse the rehydrated sections in the 0.5% this compound staining solution for 10-20 minutes at room temperature.

  • Differentiation and Dehydration:

    • Briefly rinse the slides in 70% ethanol to remove excess stain.

    • Dehydrate the sections by passing them through 95% ethanol and two changes of absolute ethanol for 3 minutes each.

    • Clear the sections in two changes of xylene or toluene for 3 minutes each.

  • Mounting:

    • Mount the coverslip using a compatible mounting medium.

    • Allow the slides to dry before observation under a bright-field microscope.

Mandatory Visualizations

Staining_Mechanism cluster_0 Initial State cluster_1 Staining Process Solvent_Dye This compound in Solvent Carrier Stained_Lipid Stained Oil/Wax Solvent_Dye->Stained_Lipid Partitioning into Lipid Phase Solvent Solvent Carrier Solvent_Dye->Solvent Dye Depletion Lipid_Sample Unstained Oil/Wax Lipid_Sample->Stained_Lipid

Caption: Mechanism of this compound staining.

Staining_Workflow start Start prep_stain Prepare Staining Solution start->prep_stain prep_sample Prepare Sample (e.g., sectioning, mounting) start->prep_sample staining Apply Staining Solution & Incubate prep_stain->staining prep_sample->staining wash Wash/Differentiate (remove excess dye) staining->wash dehydrate Dehydrate & Clear (for permanent mounting) wash->dehydrate mount Mount Coverslip dehydrate->mount visualize Microscopic Visualization mount->visualize end End visualize->end

Caption: General workflow for staining with this compound.

References

Evaluating SOLVENT YELLOW 12 for Biological Cell Tracking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SOLVENT YELLOW 12, also known as C.I. 47000, is a fluorescent dye with primary applications in the coloring of plastics, resins, and as a tracer in engineering fluids.[1] Its inherent fluorescence and lipophilic nature suggest a potential, though unexplored, application in biological imaging, particularly for the tracking of cells by membrane intercalation. This document outlines a systematic approach to evaluate the suitability of this compound for live-cell tracking, focusing on optimizing staining concentration, assessing cytotoxicity, and establishing imaging protocols.

Hypothetical Mechanism of Action

Given its chemical properties, this compound is presumed to be a lipophilic compound. If it is to function as a cell tracking dye, it would likely follow the mechanism of other lipophilic dyes, such as the PKH series. This involves the non-covalent partitioning of the dye's hydrocarbon tails into the lipid bilayer of the cell membrane. Once integrated, the dye should be stably retained, allowing for long-term tracking of labeled cells. In proliferating cell populations, the dye would be distributed approximately equally between daughter cells, leading to a progressive halving of fluorescence intensity with each cell division.[2][3]

Data Presentation

The successful evaluation of a novel fluorescent probe requires a systematic assessment of its performance across a range of concentrations. The following table presents a hypothetical dataset from a concentration optimization experiment designed to identify the optimal working concentration of this compound.

Table 1: Hypothetical Optimization of this compound Concentration for Live-Cell Imaging

Concentration (µM)Signal-to-Noise Ratio (Arbitrary Units)Photostability (% initial intensity after 5 min)Cytotoxicity (% viable cells after 24h)Notes
0.16 ± 1.192 ± 499 ± 1Low signal, but minimal photobleaching and no apparent toxicity.
0.518 ± 2.588 ± 698 ± 2Improved signal with good photostability and low toxicity.
1.0 42 ± 5.1 81 ± 7 96 ± 3 Strong signal, acceptable photostability, and minimal cytotoxicity. (Potentially Optimal)
2.565 ± 7.365 ± 982 ± 6Very bright signal, but significant photobleaching and some cytotoxicity observed.
5.068 ± 6.958 ± 1167 ± 8Signal saturation, rapid photobleaching, and notable cytotoxicity.
10.055 ± 8.245 ± 1345 ± 10Decreased signal likely due to quenching and severe cytotoxicity.

Experimental Protocols

The following are detailed, hypothetical protocols for the evaluation of this compound in live-cell imaging and tracking experiments.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Live-Cell Staining with this compound

Materials:

  • Cultured cells (e.g., HeLa, Jurkat, or cell line of interest) grown on glass-bottom dishes or in suspension

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (10 mM)

Protocol:

  • Culture cells to the desired confluency (for adherent cells, typically 60-80%) or density (for suspension cells).

  • Prepare a series of working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete cell culture medium to final concentrations ranging from 0.1 µM to 10 µM.

  • For adherent cells, remove the culture medium and wash once with pre-warmed PBS. For suspension cells, pellet the cells by centrifugation and resuspend in pre-warmed PBS.

  • Add the this compound working solution to the cells.

  • Incubate the cells for 15-30 minutes at 37°C in a humidified incubator with 5% CO2. Note: Incubation time is a critical parameter that requires optimization.

  • After incubation, remove the staining solution. For adherent cells, wash two to three times with pre-warmed PBS. For suspension cells, pellet, remove the supernatant, and wash the cell pellet with pre-warmed PBS two to three times.

  • Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging buffer to the cells.

  • The cells are now ready for imaging.

Fluorescence Microscopy and Imaging

Equipment:

  • Epifluorescence or confocal microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO2).

  • Appropriate filter sets for yellow fluorescence (e.g., excitation around 488 nm, emission around 520-560 nm). Note: The optimal excitation and emission wavelengths for this compound in a cellular environment must be determined experimentally.

  • High-sensitivity camera.

Protocol:

  • Place the stained cells on the microscope stage within the incubation chamber and allow them to equilibrate for at least 10 minutes.

  • Using the appropriate filter set, locate the stained cells.

  • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • To assess photostability, acquire a time-lapse series of images of the same field of view.

  • For quantitative analysis, measure the fluorescence intensity of the stained cells and background regions to calculate the signal-to-noise ratio.

Cytotoxicity Assay

Materials:

  • Cultured cells

  • 96-well plates, sterile

  • This compound

  • A commercial cytotoxicity assay kit (e.g., MTT, PrestoBlue™, or similar).

Protocol:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a period relevant to the planned tracking experiment (e.g., 24, 48, or 72 hours).

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • After the treatment period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Measure the output (e.g., absorbance or fluorescence) and calculate the percentage of viable cells relative to the untreated control. Studies have shown that solvents like DMSO can exhibit cytotoxicity at concentrations above 0.5%.[4][5] It is crucial to ensure the final DMSO concentration in the culture medium is well below this threshold.

Visualizations

experimental_workflow Workflow for Evaluating this compound for Cell Tracking prep Prepare 10 mM Stock Solution in DMSO stain Cell Staining (Concentration Gradient) prep->stain wash Wash Cells to Remove Excess Dye stain->wash cyto Cytotoxicity Assay (24-72h Incubation) stain->cyto image Fluorescence Microscopy (Signal-to-Noise, Photostability) wash->image data Data Analysis and Concentration Optimization image->data cyto->data track Cell Tracking Experiment (at Optimal Concentration) data->track

Caption: A flowchart illustrating the key steps for the evaluation and optimization of this compound as a potential cell tracking dye.

membrane_intercalation Hypothetical Mechanism of Membrane Staining cluster_membrane Cell Membrane p1 t1 p2 t2 p3 t3 p4 t4 p5 t5 p6 t6 p7 t7 p8 t8 dye This compound (Lipophilic Dye) intercalated Dye Intercalated in Membrane dye->intercalated Partitioning into Lipid Bilayer

Caption: Diagram of the hypothetical partitioning of lipophilic this compound into the cell membrane's lipid bilayer.

References

Troubleshooting & Optimization

How to improve SOLVENT YELLOW 12 solubility in ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 12. Our goal is to help you overcome common challenges, particularly concerning its solubility in ethanol (B145695).

Troubleshooting Guide: Improving this compound Solubility in Ethanol

Users may encounter difficulties dissolving this compound in ethanol to their desired concentration. The following guide offers systematic steps to address and resolve these solubility issues.

Problem: Difficulty achieving the desired concentration of this compound in ethanol. The solution is cloudy, or particles are visible.

Workflow for Troubleshooting Solubility Issues:

G cluster_0 Initial Observation cluster_1 Initial Checks & Simple Modifications cluster_2 Advanced Troubleshooting: Additives cluster_3 Outcome A Incomplete dissolution of This compound in ethanol B Verify Purity & Quality of Dye and Solvent A->B Start C Increase Sonication Time or Agitation Speed B->C If pure D Gently Warm the Solution (e.g., to 40-50°C) C->D If still insoluble G Solubility Achieved C->G If successful E Introduce a Co-solvent (e.g., Toluene (B28343), Acetone) D->E If still insoluble D->G If successful F Add a Surfactant (e.g., Non-ionic surfactant) E->F If co-solvent is incompatible or ineffective E->G Leads to F->G Leads to

Caption: Troubleshooting workflow for enhancing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in ethanol?

This compound is generally described as soluble in ethanol.[1][2][3][4] One source specifies the solubility of this compound in ethyl alcohol as 8 g/L at 20°C.[5] However, achieving this concentration can depend on the purity of both the dye and the solvent, as well as the experimental conditions.

Q2: My solution of this compound in ethanol is cloudy. What should I do?

Cloudiness or visible particles indicate that the dye has not fully dissolved. Here are some steps you can take:

  • Increase Agitation: Ensure the solution is being mixed vigorously. Using a magnetic stirrer or vortex mixer can help.

  • Apply Gentle Heat: Warming the solution can increase the solubility of this compound. Try heating the solution to a temperature between 40-50°C while stirring. Be cautious and do not overheat, as this could degrade the dye or evaporate the solvent.

  • Sonication: Using an ultrasonic bath can help break down agglomerates of the dye powder and enhance dissolution.

Q3: Can I use a co-solvent to improve the solubility of this compound in ethanol?

Yes, using a co-solvent is a common technique to improve the solubility of organic dyes. This compound is also soluble in acetone (B3395972) and benzene.[2][3] Adding a small amount of a compatible co-solvent in which the dye has higher solubility can significantly improve the overall solubility in the ethanol-based system.

Experimental Protocol for Using a Co-solvent:

  • Select a Co-solvent: Choose a co-solvent in which this compound is highly soluble, such as toluene or acetone.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound powder in a minimal amount of the chosen co-solvent to create a concentrated stock solution.

  • Titrate into Ethanol: Slowly add the concentrated stock solution to your ethanol while stirring vigorously. This method can help prevent the dye from precipitating out of the solution.

  • Optimize the Ratio: Experiment with different ratios of co-solvent to ethanol to find the optimal mixture for your desired concentration. Start with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase if necessary.

Q4: Will adjusting the pH of the ethanol solution help improve solubility?

For some azo dyes, pH can influence solubility. However, since ethanol is a non-aqueous solvent, the concept of pH is not directly applicable in the same way as in water. Modifying the solution with small amounts of acidic or basic additives is generally not a primary method for improving the solubility of solvent dyes in alcohols and can potentially alter the chemical properties of the dye.

Q5: Are there any additives, like surfactants, that can enhance solubility?

Yes, surfactants can be used to increase the solubility of poorly soluble compounds in various solvents. For solvent dyes with low ethanol solubility, non-ionic surfactants can be particularly effective.[6]

Experimental Protocol for Using a Surfactant:

  • Choose a Surfactant: Select a non-ionic surfactant that is soluble in ethanol.

  • Prepare a Dye-Surfactant Concentrate: Create a concentrated solution by dissolving the this compound dye in the non-ionic surfactant, potentially with the help of a small amount of a co-solvent.

  • Add to Ethanol: Add this concentrate to the ethanol with continuous stirring. The surfactant will help to disperse the dye molecules and prevent them from aggregating, thereby increasing the apparent solubility.[6]

Data on Factors Influencing Azo Dye Solubility

MethodParameterExpected Outcome on SolubilityNotes
Temperature Increase TemperatureIncreaseFor many solids in liquid solvents, solubility increases with temperature. Proceed with caution to avoid degradation.
Co-solvent Addition % of Co-solvent (e.g., Acetone)IncreaseThe addition of a co-solvent where the dye is more soluble can significantly enhance overall solubility.
Surfactant Addition Surfactant ConcentrationIncreaseSurfactants can help to solubilize dye molecules, especially in systems where they might otherwise aggregate.[6][7]

References

SOLVENT YELLOW 12 photostability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the photostability and degradation of SOLVENT YELLOW 12 (C.I. 11860). The information herein is compiled from general knowledge of azo dyes and data from related compounds, as specific research on the photodegradation of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the expected photostability of this compound?

A1: this compound, a monoazo dye, is generally considered to have poor to moderate photostability.[1] Its lightfastness rating is often cited as 3-4 on a scale of 1 to 8 (where 8 is superior), indicating that it is susceptible to fading upon exposure to light.[1] The actual stability will depend heavily on the experimental conditions.

Q2: What is the primary mechanism of photodegradation for azo dyes like this compound?

A2: The photodegradation of azo dyes typically involves the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color.[2] This process can be initiated by the absorption of UV or visible light, leading to the formation of reactive radical species.[2] The degradation can proceed through direct photolysis, where the dye molecule itself absorbs the light, or indirect photolysis, which is mediated by other substances in the environment.[1]

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound have not been extensively documented in available literature, the cleavage of the azo bond would likely result in the formation of various aromatic amines. For this compound, this would involve the breakdown into derivatives of o-methylaniline and p-cresol. Further oxidation may lead to smaller, colorless organic molecules.

Q4: What factors can influence the rate of photodegradation of this compound?

A4: Several factors can significantly impact the rate of photodegradation:

  • Light Source and Intensity: The wavelength and intensity of the light source are critical. UV light is generally more damaging than visible light.

  • Solvent: The choice of solvent can affect the dye's stability. Polar solvents may influence the electronic state of the dye and its susceptibility to degradation.

  • Presence of Oxygen: Oxygen can participate in the degradation process, often leading to photo-oxidation.

  • Temperature: Higher temperatures can accelerate the rate of chemical reactions, including degradation.

  • Presence of Other Substances: Catalysts, quenchers, and sensitizers can either accelerate or inhibit photodegradation. For instance, the presence of titanium dioxide (TiO2) can act as a photocatalyst, increasing the degradation rate.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Rapid color fading during experiment High light intensity or inappropriate wavelength.Reduce the intensity of the light source or use filters to block UV radiation if only visible light effects are being studied.
Presence of a photocatalyst in the medium.Analyze the composition of your solvent and any additives for potential photocatalytic substances.
High temperature.Control the temperature of your experimental setup, using a water bath or cooling system if necessary.
Inconsistent results between experiments Variations in experimental setup.Standardize all experimental parameters, including light source distance, sample concentration, solvent purity, and temperature.
Degradation of stock solution.Store stock solutions of this compound in the dark and at a cool, stable temperature to prevent degradation before use.
Formation of precipitate during experiment Photodegradation leading to insoluble products.Analyze the precipitate to identify it. This may be a normal outcome of the degradation process.
Solvent evaporation leading to supersaturation.Ensure your experimental vessel is properly sealed to prevent solvent loss.
Low-quality or contaminated solvent.Use high-purity, anhydrous solvents, as water can cause precipitation of solvent dyes.[3]

Quantitative Data

Property Rating Description
Light Fastness3-4Poor to moderate resistance to fading upon light exposure.[1]

Experimental Protocols

The following are generalized protocols for studying the photostability and degradation of this compound. These should be adapted based on specific experimental goals and available equipment.

Protocol 1: Photostability Assessment using UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of this compound in a high-purity organic solvent (e.g., ethanol, acetone) to an initial absorbance of approximately 1.0 at its maximum absorption wavelength (λmax).

  • Initial Measurement: Record the initial UV-Vis absorption spectrum of the solution in a quartz cuvette.

  • Photostability Assay: Expose the cuvette to a controlled light source (e.g., a xenon lamp with filters) for defined time intervals.

  • Data Collection: After each time interval, record the UV-Vis absorption spectrum. A decrease in the absorbance at λmax indicates photodegradation.

  • Analysis: Plot the absorbance at λmax versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by HPLC-MS

  • Forced Degradation: Expose a concentrated solution of this compound to a high-intensity light source for a sufficient period to achieve significant degradation (e.g., >50% loss of the parent compound).

  • Sample Preparation: Dilute the degraded sample in a suitable mobile phase.

  • HPLC Separation: Inject the sample into an HPLC system equipped with a C18 column. Use a gradient elution program with solvents such as acetonitrile (B52724) and water (with a modifier like formic acid) to separate the parent dye from its degradation products.

  • MS Analysis: Couple the HPLC output to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

  • Data Interpretation: Analyze the mass spectra to propose structures for the degradation products based on their fragmentation patterns and comparison to the parent molecule.

Visualizations

Degradation_Pathway A This compound (-N=N- bond intact) B Excited State A->B Light Absorption (hv) C Azo Bond Cleavage B->C Radical Formation D Aromatic Amine Intermediates C->D E Further Oxidation D->E F Smaller Organic Molecules E->F Troubleshooting_Workflow start Unexpected Experimental Result (e.g., rapid degradation, poor reproducibility) check_light Verify Light Source: - Intensity - Wavelength - Exposure time start->check_light check_solution Examine Solution: - Solvent purity - Dye concentration - Presence of contaminants start->check_solution check_temp Check Temperature Control start->check_temp re_run Re-run Experiment with Controlled Parameters check_light->re_run check_solution->re_run check_temp->re_run analyze_products Analyze Degradation Products (e.g., via HPLC-MS) re_run->analyze_products No end Problem Resolved / Understood re_run->end Yes consult Consult Literature for Similar Compounds analyze_products->consult consult->end

References

Avoiding precipitation of SOLVENT YELLOW 12 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Solvent Yellow 12 in solution.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound can occur due to a variety of factors. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: this compound Fails to Dissolve Completely

Possible Cause Recommended Solution
Inappropriate Solvent Selection Consult the solubility data table below. Select a solvent in which this compound exhibits high solubility. For non-polar applications, toluene (B28343) and dichloromethane (B109758) are excellent choices. For applications requiring more polar solvents, acetone (B3395972) and ethyl acetate (B1210297) are suitable options, though solubility is lower.
Low-Quality or Contaminated Solvent Use high-purity, anhydrous (water-free) solvents. Water contamination is a primary cause of precipitation for solvent dyes. Ensure solvents are stored properly to prevent water absorption from the atmosphere.
Low Temperature Prepare the solution at ambient room temperature (20-25°C) or slightly warmer. Ensure all glassware is at the same temperature to prevent localized cooling and precipitation.
Insufficient Mixing Use appropriate agitation, such as a magnetic stirrer or sonication, to ensure the dye is fully dispersed and has adequate contact with the solvent for dissolution.

Issue 2: Solution is Initially Clear but Becomes Cloudy or Forms a Precipitate Over Time

Possible Cause Recommended Solution
Supersaturated Solution Prepare the solution at a concentration below the known solubility limit for the chosen solvent and temperature. If the required concentration is near the saturation point, consider a co-solvent system to increase solubility.
Temperature Fluctuations Store the stock solution in a tightly sealed container at a constant temperature. Avoid storing in areas with significant temperature swings. Refrigeration is generally not recommended as it can decrease solubility and lead to precipitation.
Solvent Evaporation Keep the solution in a tightly sealed container to minimize solvent evaporation. Evaporation increases the concentration of the dye, potentially exceeding its solubility limit.
Photodegradation Store the solution in an amber glass bottle or in a dark location to protect it from light. While this compound has moderate lightfastness, prolonged exposure can lead to degradation and precipitation.
Introduction of a Non-Solvent Ensure that any subsequent additions to the solution are miscible with the primary solvent and will not act as a non-solvent for this compound, causing it to precipitate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound, also known as Oil Yellow HA, is a monoazo dye.[1] It is insoluble in water but soluble in a range of organic solvents.[2] Its solubility is highest in non-polar aromatic and chlorinated hydrocarbons.[3]

Q2: What are the primary causes of this compound precipitation?

A2: The main factors leading to the precipitation of this compound are:

  • Solvent Choice: Using a solvent with low dissolving power for the dye.

  • Concentration: Exceeding the solubility limit of the dye in the chosen solvent, creating a supersaturated solution.

  • Temperature: A decrease in temperature can lower the solubility of the dye.

  • Contamination: The presence of non-solvents, particularly water, can significantly reduce solubility.

Q3: How can I increase the solubility of this compound in my formulation?

A3: To increase the solubility of this compound, you can:

  • Select an Optimal Solvent: Choose a solvent from the high-solubility list in the data table below.

  • Use a Co-solvent System: The addition of a second, miscible solvent can sometimes increase the overall solvating power of the system. For example, adding a small amount of a high-solubility solvent like dichloromethane to a solution in a lower-solubility solvent may improve stability.

  • Gentle Heating: Gently warming the solution during preparation can help to dissolve the dye. However, ensure the solution remains stable upon cooling to the working temperature.

Q4: Is it possible to prepare a stable, concentrated stock solution of this compound?

A4: Yes, it is possible to prepare stable stock solutions. To do so, it is critical to use a high-purity, anhydrous solvent in which this compound has high solubility, such as dichloromethane or toluene. The concentration should be kept below the saturation point at the intended storage temperature. The solution should be stored in a tightly sealed, light-protected container.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents at 20°C

SolventSolubility (g/L)
Dichloromethane320
Methylbenzene (Toluene)100
Butyl Acetate90
Acetone30
Ethyl Alcohol (Ethanol)8

Data sourced from various chemical suppliers and databases.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol describes the preparation of a standard, unsaturated solution of this compound, minimizing the risk of precipitation.

Materials:

  • This compound (high-purity)

  • Selected anhydrous organic solvent (e.g., Toluene)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Determine the Desired Concentration: Ensure the target concentration is well below the solubility limit of this compound in the chosen solvent at the working temperature (refer to Table 1).

  • Weigh the Dye: Accurately weigh the required amount of this compound powder.

  • Add Solvent: Add approximately half of the final volume of the solvent to the volumetric flask.

  • Dissolve the Dye: Place the magnetic stir bar in the flask and add the weighed this compound. Place the flask on the magnetic stirrer and stir until the dye is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary, but the solution must be cooled to room temperature before the final volume adjustment.

  • Adjust to Final Volume: Once the dye is fully dissolved and the solution is at room temperature, add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, dry, and appropriately labeled amber glass bottle with a tight-fitting cap.

Protocol 2: Method for Determining an Approximate Solubility Curve

This protocol outlines a method to determine the approximate solubility of this compound in a specific solvent at different temperatures.

Materials:

  • This compound

  • Selected solvent

  • A series of small, sealable glass vials

  • Temperature-controlled water bath or heating block

  • Magnetic stirrer and small stir bars

  • Analytical balance

Procedure:

  • Prepare Samples: In separate, labeled vials, add a known volume of the solvent (e.g., 10 mL).

  • Add Excess Dye: To each vial, add an excess amount of this compound, ensuring that a significant amount of undissolved solid remains at the bottom.

  • Equilibrate at Different Temperatures: Place the vials in the temperature-controlled bath at various temperatures (e.g., 10°C, 25°C, 40°C, 60°C).

  • Stir to Saturate: Stir the contents of each vial for a prolonged period (e.g., 24 hours) to ensure the solution reaches saturation at that temperature.

  • Settle and Sample: Turn off the stirrer and allow the undissolved solid to settle completely.

  • Isolate the Saturated Solution: Carefully pipette a known volume of the clear, supernatant (the saturated solution) from each vial, being careful not to disturb the solid at the bottom.

  • Determine the Mass of Dissolved Dye: Weigh a clean, empty vial. Transfer the sampled saturated solution to this vial and evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial again. The difference in weight is the mass of the dissolved this compound.

  • Calculate Solubility: Calculate the solubility in g/100mL or g/L for each temperature point.

  • Plot the Curve: Plot the calculated solubilities against the corresponding temperatures to generate an approximate solubility curve.

Visualizations

Factors_Leading_to_Precipitation cluster_causes Primary Causes of Precipitation cluster_solutions Preventative Measures Solvent Inappropriate Solvent Precipitation This compound Precipitation Solvent->Precipitation Concentration High Concentration (Supersaturation) Concentration->Precipitation Temperature Low Temperature Temperature->Precipitation Contamination Contamination (e.g., Water) Contamination->Precipitation SelectSolvent Select High-Solubility Anhydrous Solvent SelectSolvent->Precipitation ControlConc Control Concentration Below Saturation ControlConc->Precipitation ControlTemp Maintain Constant Ambient Temperature ControlTemp->Precipitation Purity Ensure Solvent Purity and Dryness Purity->Precipitation

Caption: Factors leading to the precipitation of this compound and corresponding preventative measures.

Experimental_Workflow_for_Stable_Solution start Start: Prepare Stable Solution select_solvent 1. Select High-Purity, Anhydrous Solvent start->select_solvent determine_conc 2. Determine Concentration (Below Saturation Limit) select_solvent->determine_conc weigh_dye 3. Accurately Weigh This compound determine_conc->weigh_dye dissolve 4. Dissolve in Solvent with Agitation weigh_dye->dissolve check_dissolution 5. Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No, continue agitation/ gentle warming adjust_volume 6. Adjust to Final Volume at Room Temperature check_dissolution->adjust_volume Yes store 7. Store in Sealed, Light-Protected Container adjust_volume->store end End: Stable Solution store->end

Caption: Experimental workflow for preparing a stable solution of this compound.

References

Technical Support Center: Optimizing SOLVENT YELLOW 12 for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing SOLVENT YELLOW 12 in fluorescence microscopy applications. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound for live-cell imaging?

A1: The optimal concentration for this compound has not been definitively established in peer-reviewed literature for fluorescence microscopy. However, based on protocols for structurally similar lipophilic dyes like Solvent Yellow 56, a starting concentration range of 0.1 µM to 5.0 µM is recommended.[1] It is crucial to perform a concentration gradient experiment to determine the ideal concentration for your specific cell type and experimental conditions, balancing signal intensity with potential cytotoxicity.

Q2: What are the excitation and emission wavelengths for this compound?

Q3: Is this compound suitable for staining fixed cells?

A3: Yes, this compound, like other lipophilic dyes, can be used for staining fixed cells. Fixation with paraformaldehyde is a common method that should preserve the lipid droplets that this dye is expected to stain.[2][3]

Q4: How can I reduce background fluorescence when using this compound?

A4: High background fluorescence can be a common issue in fluorescence microscopy. To reduce it, consider the following:

  • Optimize Dye Concentration: Use the lowest concentration of this compound that provides a detectable signal.

  • Washing Steps: Ensure thorough washing with a suitable buffer (e.g., PBS) after incubation with the dye to remove any unbound molecules.[1]

  • Use High-Quality Reagents: Ensure all buffers and media are fresh and of high quality.

  • Check for Autofluorescence: Unstained control samples should be examined to assess the level of natural fluorescence from your cells or other materials.

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence microscopy experiments with this compound.

Problem Potential Cause Recommended Solution
No or Weak Signal Inappropriate excitation/emission filters.Empirically determine the optimal excitation and emission wavelengths for this compound. Start with a standard FITC/GFP filter set and adjust based on the observed signal.
Dye concentration is too low.Perform a titration experiment to find the optimal dye concentration.[1]
Insufficient incubation time.Increase the incubation time of the dye with the cells. A typical starting point is 15-30 minutes.[1][2]
Photobleaching (signal fades quickly).Use an anti-fade mounting medium. Minimize the exposure time of the sample to the excitation light.
High Background Signal Dye concentration is too high.Reduce the concentration of this compound used for staining.
Inadequate washing.Increase the number and duration of washing steps after staining to remove excess dye.[1]
Autofluorescence of the sample.Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.
Uneven or Patchy Staining Poor dye solubility or aggregation.Ensure the this compound stock solution is fully dissolved in a suitable solvent like DMSO before diluting in media.[1][2]
Cell health is compromised.Ensure cells are healthy and not overly confluent before staining.[2]
Apparent Cytotoxicity Dye concentration is too high.Lower the concentration of this compound and reduce the incubation time.[1]
Prolonged exposure to excitation light.Minimize the duration and intensity of light exposure during imaging.

Experimental Protocols

The following are suggested protocols for using this compound, adapted from methodologies for similar lipophilic dyes. Users should optimize these protocols for their specific experimental needs.

Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving 2.26 mg of the powder in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

Live-Cell Staining Protocol
  • Cell Preparation: Culture cells on coverslips or in imaging dishes to the desired confluency (typically 60-80%).

  • Staining Solution Preparation: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (e.g., 0.1 µM to 5.0 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO2.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or a suitable live-cell imaging buffer.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells on a fluorescence microscope using appropriate filter sets (start with excitation ~488 nm and emission ~520-560 nm, and optimize).

Fixed-Cell Staining Protocol
  • Cell Preparation and Fixation:

    • Culture cells on coverslips.

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to the desired final concentration.

    • Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Remove the staining solution.

    • Wash the cells three to five times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging stock_solution Prepare 10 mM Stock in DMSO working_solution Dilute to 0.1-5.0 µM in Media/PBS stock_solution->working_solution incubate Incubate with Dye (15-30 min) working_solution->incubate cell_culture Culture Cells wash1 Wash with PBS cell_culture->wash1 wash1->incubate wash2 Wash with PBS (2-3x) incubate->wash2 add_media Add Imaging Media wash2->add_media acquire_image Fluorescence Microscopy add_media->acquire_image

Caption: Experimental workflow for staining cells with this compound.

lipid_droplet_pathway fatty_acids Fatty Acids cell_membrane Cell Membrane fatty_acids->cell_membrane transport Transport (FATP) cell_membrane->transport fatty_acyl_coa Fatty Acyl-CoA transport->fatty_acyl_coa er Endoplasmic Reticulum fatty_acyl_coa->er esterification Esterification (DGAT) er->esterification triacylglycerols Triacylglycerols esterification->triacylglycerols lipid_droplet Lipid Droplet (Stained by this compound) triacylglycerols->lipid_droplet

References

Troubleshooting uneven staining with SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 12.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound is a solvent-soluble dye.[1][2] While it is predominantly used in industrial applications such as coloring mineral oils, greases, paraffin (B1166041) wax, and printing inks, its properties make it potentially useful in research for staining nonpolar lipids.[3] Its chemical formula is C14H14N2O and it has a melting point of approximately 97°C.[2][3]

Q2: What are the solubility characteristics of this compound?

This compound is soluble in various organic solvents. It is important to use an anhydrous solvent for preparing staining solutions, as water can affect the dye's polarity and lead to improper staining.

Q3: What are the key factors to consider for achieving even staining with this compound?

Several factors can influence the quality of staining:

  • Dye Purity and Concentration: Using a high-purity dye and an optimal concentration is crucial. Too high a concentration can lead to dye aggregation and uneven staining.

  • Solvent Compatibility: The choice of solvent is critical and should be compatible with the sample and the dye.

  • Sample Preparation: Proper fixation and processing of the sample are essential to ensure the dye can penetrate the tissue evenly.

  • Incubation Time and Temperature: These parameters should be optimized to ensure adequate staining without causing artifacts.

  • Washing Steps: Thorough washing after staining is necessary to remove excess dye and reduce background signal.

Q4: Can this compound be used for live-cell imaging?

Solvent dyes are generally suitable for staining fixed cells and tissues. For live-cell imaging, it is important to test for potential cytotoxicity and to use the lowest effective dye concentration and shortest incubation time. Ensure that any residual solvent from the staining solution is thoroughly washed away before imaging.

Troubleshooting Uneven Staining

Uneven or patchy staining is a common issue encountered during experiments. This guide provides potential causes and solutions to help you troubleshoot and achieve uniform staining with this compound.

Summary of Potential Issues and Solutions
Problem Potential Cause Recommended Solution
No Staining or Weak Signal Incorrect filter set for fluorescence microscopy.Verify the excitation and emission wavelengths of this compound and use the appropriate filters.
Dye concentration is too low.Increase the dye concentration incrementally.
Inadequate incubation time.Increase the incubation time.
Dye degradation.Prepare fresh staining solution. Store the stock solution protected from light.
Uneven/Patchy Staining Incomplete removal of paraffin from tissue sections.Ensure complete dewaxing with fresh xylene or a suitable substitute.
Presence of water in solvents.Use anhydrous solvents for preparing the staining solution and for all steps where water should be avoided.
Poor dye solubility or aggregation.Ensure the dye is fully dissolved in the solvent. Consider gentle heating or sonication. Prepare fresh solutions.
Non-uniform sample fixation.Ensure the tissue is adequately and uniformly fixed.
Air bubbles trapped on the sample.Carefully apply the staining solution to avoid trapping air bubbles.
Sections drying out during the staining process.Keep the sections moist throughout the staining protocol.
High Background Staining Dye concentration is too high.Reduce the dye concentration.
Inadequate washing.Increase the number and/or duration of washing steps after staining.
Non-specific binding of the dye.Include a blocking step or use a buffer with a mild detergent.

G cluster_start cluster_sample Sample Preparation cluster_staining Staining Solution cluster_protocol Staining Protocol cluster_solutions cluster_end start Start: Uneven Staining Observed dewax Incomplete Dewaxing? start->dewax fixation Improper Fixation? dewax->fixation [ No ] sol_dewax Action: Use fresh dewaxing agent dewax->sol_dewax [ Yes ] concentration Dye Concentration Too High/Low? fixation->concentration [ No ] sol_fixation Action: Optimize fixation protocol fixation->sol_fixation [ Yes ] dissolution Dye Fully Dissolved? concentration->dissolution [ No ] sol_concentration Action: Adjust dye concentration concentration->sol_concentration [ Yes ] solvent Anhydrous Solvent Used? dissolution->solvent [ No ] sol_dissolution Action: Ensure complete dissolution (sonicate/warm) dissolution->sol_dissolution [ Yes ] incubation Incubation Time Optimal? solvent->incubation [ No ] sol_solvent Action: Use fresh anhydrous solvent solvent->sol_solvent [ Yes ] washing Washing Steps Adequate? incubation->washing [ No ] sol_incubation Action: Optimize incubation time incubation->sol_incubation [ Yes ] drying Sections Dried Out? washing->drying [ No ] sol_washing Action: Increase wash duration/steps washing->sol_washing [ Yes ] sol_drying Action: Keep sections hydrated drying->sol_drying [ Yes ] end End: Even Staining Achieved drying->end [ No ] sol_dewax->end sol_fixation->end sol_concentration->end sol_dissolution->end sol_solvent->end sol_incubation->end sol_washing->end sol_drying->end

Caption: Key parameters to optimize for successful this compound staining.

References

SOLVENT YELLOW 12 interference with other fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SOLVENT YELLOW 12, particularly concerning its potential interference with other fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent properties of this compound?

This compound, also known as C.I. 11860, is a monoazo dye.[1] While primarily used as a colorant for oils, greases, and waxes, some azo dyes can exhibit fluorescence.[2] Detailed and specific data on the fluorescence quantum yield and comprehensive spectral properties of this compound are not extensively documented in readily available literature, suggesting it may be a weakly fluorescent compound.[2] However, based on its chemical class and color, its absorption is expected in the violet-blue region of the spectrum.

Q2: What is spectral overlap and why is it a concern when using multiple fluorescent probes?

Q3: How can I determine if this compound is interfering with my other fluorescent probes?

To determine if this compound is causing interference, you should run single-stain controls. Prepare samples stained only with this compound and image them using all the filter sets and detector settings you would use for your multi-color experiment.[5] If you detect a signal in channels intended for other fluorophores, this indicates spectral bleed-through.

Troubleshooting Guides

Problem: I am observing unexpected signal in my green channel (e.g., FITC, GFP) when using this compound.

This issue is likely due to spectral bleed-through from this compound into the emission range of your green fluorophore.

Experimental Protocol for Diagnosis:
  • Prepare Single-Stain Control Samples:

    • Prepare a sample stained only with this compound at the working concentration used in your experiment.

    • Prepare a sample stained only with your green fluorescent probe (e.g., FITC-conjugated antibody).

    • Prepare an unstained control sample to assess background autofluorescence.

  • Image Control Samples:

    • Image the this compound-only sample using both the filter set for this compound and the filter set for your green probe. Use the exact same acquisition settings (laser power, exposure time, gain) that you use for your fully stained samples.

    • Image the green probe-only sample with both filter sets.

    • Image the unstained sample with both filter sets to determine the level of background fluorescence.

  • Analyze the Images:

    • If you observe a significant signal in the green channel when imaging the this compound-only sample, you have confirmed emission crosstalk.

Mitigation Strategies:
  • Optimize Filter Selection:

    • Use a narrower bandpass emission filter for your green channel to exclude the longer wavelength emissions from this compound.

    • Ensure your filter sets are well-separated and designed for multiplex imaging.[5]

  • Sequential Imaging:

    • If your microscopy setup allows, acquire images sequentially. Excite and capture the image for the green channel first, then switch the laser and filters to excite and capture the image for this compound. This prevents the emission from one fluorophore from being detected while imaging the other.[3]

  • Spectral Unmixing:

    • For advanced confocal or spectral flow cytometry systems, use spectral unmixing algorithms. This technique computationally separates the overlapping emission spectra based on the unique spectral signature of each dye.[6]

Problem: The overall fluorescence intensity of my sample is lower than expected after adding this compound.

This could be due to quenching, where this compound absorbs the excitation light intended for another probe or absorbs the emitted fluorescence from another probe (inner filter effect).

Experimental Protocol for Diagnosis:
  • Prepare a Titration Series:

    • Prepare a series of samples containing a constant concentration of your fluorescent probe of interest (e.g., FITC).

    • Add increasing concentrations of this compound to this series.

    • Include a control sample with only the fluorescent probe.

  • Measure Fluorescence Intensity:

    • Using a fluorometer, plate reader, or by quantifying image intensity, measure the fluorescence of your probe at its specific excitation and emission wavelengths.

  • Analyze the Data:

    • If the fluorescence intensity of your probe decreases as the concentration of this compound increases, this suggests a quenching effect.

Mitigation Strategies:
  • Reduce Concentration:

    • Use the lowest possible concentration of this compound that still provides an adequate signal for your application.

  • Choose Spectrally Separated Dyes:

    • Select a fluorescent probe that has a larger Stokes shift (the difference between its excitation and emission maxima) or whose excitation and emission spectra are further away from the absorption spectrum of this compound.

Data Presentation

Table 1: Estimated Spectral Properties of this compound and Common Fluorescent Probes

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound (Estimated)~400 - 450~460 - 520
DAPI358461
Hoechst 33342350461
FITC (Fluorescein)495519
TRITC (Rhodamine)557576
Texas Red589615
Cy3550570
Cy5650670
GFP (eGFP)488507
RFP (DsRed)558583

Note: The spectral properties of this compound are estimated based on its chemical class and may vary depending on the solvent environment.[2][7]

Visualizations

Spectral_Overlap cluster_SY12 This compound cluster_FITC FITC cluster_TRITC TRITC SY12_Ex Excitation (~400-450 nm) SY12_Em Emission (~460-520 nm) SY12_Ex->SY12_Em Stokes Shift FITC_Em Emission (519 nm) SY12_Em->FITC_Em Potential Overlap (Bleed-through) FITC_Ex Excitation (495 nm) FITC_Ex->FITC_Em Stokes Shift TRITC_Ex Excitation (557 nm) TRITC_Em Emission (576 nm) TRITC_Ex->TRITC_Em Stokes Shift

Caption: Potential spectral overlap between this compound and FITC.

Caption: Workflow for troubleshooting spectral crosstalk from this compound.

References

Technical Support Center: Purification of SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of technical grade SOLVENT YELLOW 12.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical grade this compound?

Technical grade this compound, an azo dye, may contain several types of impurities stemming from its synthesis process. These can include:

  • Unreacted Starting Materials: Residual reactants from the synthesis process.

  • By-products: Formed from side reactions during the diazotization and coupling steps.

  • Isomers: Structural isomers of this compound.

  • Inorganic Salts: Resulting from the use of acids, bases, and salts during synthesis and precipitation.[1]

  • Degradation Products: Aromatic amines can be formed from the breakdown of the azo dye.[2][3][4][5]

Q2: Which purification methods are most effective for technical grade this compound?

The two primary methods for purifying technical grade this compound are recrystallization and column chromatography. The choice between them depends on the level of purity required, the quantity of material to be purified, and the nature of the impurities.

  • Recrystallization is a cost-effective method for removing soluble and insoluble impurities and is suitable for large quantities. Its effectiveness is highly dependent on the choice of solvent.[6][7][8]

  • Column Chromatography offers higher resolution and is excellent for separating the desired dye from closely related impurities and colored by-products.[9][10][11][12]

Q3: How can I assess the purity of this compound after purification?

High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. It can separate the main component from residual impurities, allowing for quantification of purity. A suitable HPLC method would involve a reverse-phase C18 column with a mobile phase such as a gradient of acetonitrile (B52724) and water.[13][14][15][16][17] The purity of the solvent used in HPLC is crucial for accurate results, as impurities can introduce baseline noise and affect sensitivity.[15][16]

Troubleshooting Guides

Recrystallization

Q4: My this compound is not dissolving in the hot solvent during recrystallization. What should I do?

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent until the dye dissolves completely.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. The ideal solvent should dissolve the dye well at high temperatures but poorly at low temperatures.[6] Experiment with different solvents or solvent mixtures. For azo dyes, ethanol-water mixtures can be effective.[18]

  • Insoluble Impurities: The undissolved material might be insoluble impurities. If the majority of the dye has dissolved, proceed to hot filtration to remove them.

Q5: The dye "oils out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the dye separates from the solution as a liquid rather than a solid. This can be due to:

  • High Concentration of Impurities: The impurities can lower the melting point of the mixture.

  • Cooling Too Quickly: Rapid cooling can prevent proper crystal lattice formation.

  • Inappropriate Solvent: The solvent may be too good at dissolving the dye even at lower temperatures.

Solutions:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of a solvent in which the dye is more soluble to prevent premature precipitation.

  • Allow the solution to cool more slowly.

  • Try a different solvent system.

Q6: I have a very low yield of crystals after recrystallization. What went wrong?

A low yield can be caused by several factors:

  • Using Too Much Solvent: This will keep a significant amount of the dye dissolved in the mother liquor even after cooling.

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.

Experimental Protocols

Recrystallization of Technical Grade this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your technical grade sample.

Materials:

  • Technical grade this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Prepare a 70:30 (v/v) ethanol-water mixture.

  • Dissolution: In an Erlenmeyer flask, add the technical grade this compound and a small amount of the ethanol-water solvent mixture. Heat the mixture to boiling while stirring to dissolve the dye. Continue adding the hot solvent mixture in small portions until the dye is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Column Chromatography of Technical Grade this compound

Materials:

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

  • Sample Preparation: Dissolve a small amount of technical grade this compound in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The different components will separate based on their polarity and travel down the column at different rates. The less polar impurities will elute first.

  • Fraction Collection: Collect the eluting solvent in separate fractions. The main yellow band corresponding to pure this compound should be collected.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity of this compound Before and After Purification

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)
Recrystallization~85%~95-98%
Column Chromatography~85%>99%

Note: These are typical expected purity levels and may vary depending on the initial quality of the technical grade material and the optimization of the purification protocol.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Dissolve in Hot Solvent B Hot Filtration (optional) A->B C Cool to Crystallize B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Pack Column H Load Sample G->H I Elute with Solvent Gradient H->I J Collect Fractions I->J K Evaporate Solvent J->K L Purified Product K->L

Caption: General workflows for recrystallization and column chromatography.

TroubleshootingRecrystallization Start Recrystallization Issue Issue1 No Crystals Form Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 Low Yield Start->Issue3 Sol1a Too much solvent? Issue1->Sol1a Sol1b Supersaturated? Issue1->Sol1b Sol2a Cooling too fast? Issue2->Sol2a Sol2b Impure sample? Issue2->Sol2b Sol3a Too much solvent used? Issue3->Sol3a Sol3b Washing with warm solvent? Issue3->Sol3b Fix1a Evaporate some solvent Sol1a->Fix1a Fix1b Scratch flask / Seed crystals Sol1b->Fix1b Fix2a Cool slowly Sol2a->Fix2a Fix2b Add more solvent / Change solvent Sol2b->Fix2b Fix3a Reduce solvent volume Sol3a->Fix3a Fix3b Use ice-cold solvent for washing Sol3b->Fix3b

Caption: Troubleshooting logic for common recrystallization problems.

References

Technical Support Center: Stabilizing Solvent Yellow 12 Against UV Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the fading of Solvent Yellow 12 under UV light. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the stability of this dye in your applications.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Rapid fading of this compound in a polymer or coating upon UV exposure. This compound has inherently low lightfastness (rated 3-4 on the Blue Wool Scale)[1]. The azo bond in its structure is susceptible to cleavage by UV-generated reactive oxygen species.Incorporate a UV stabilizer system into your formulation. A combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is often most effective[2].
Yellowing or discoloration of the polymer matrix itself, in addition to dye fading. Photo-oxidation of the host polymer by UV radiation can cause yellowing and degradation of its mechanical properties.Utilize a UV stabilizer package that protects both the dye and the polymer matrix. HALS are particularly effective at scavenging free radicals that degrade the polymer[3].
Inconsistent lightfastness results between batches. - Improper dispersion of the dye and/or UV stabilizers. - Variations in the concentration of the dye or stabilizers. - Inconsistent curing or drying processes.- Ensure thorough and uniform mixing of all components. - Precisely control the loading levels of the dye and additives. - Standardize all processing parameters, including temperature and time.
Selected UV absorber is not effective. The UV absorbance spectrum of the chosen absorber does not sufficiently overlap with the UV absorption of this compound.Select a UV absorber, such as a benzotriazole (B28993) derivative, that strongly absorbs in the UVA and UVB regions where the dye is susceptible to degradation[4].

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound fading under UV light?

A1: this compound is a monoazo dye. Its color is due to the azo bond (-N=N-) within its molecular structure[5]. When exposed to UV radiation, particularly in the presence of oxygen, highly reactive species such as hydroxyl and peroxyl radicals are formed. These radicals can attack and break the azo bond, leading to a loss of color, a phenomenon known as photodegradation[5][6]. Monoazo dyes are generally more susceptible to this degradation compared to more complex dye structures[6][7].

Q2: What are UV absorbers and how do they protect this compound?

A2: UV absorbers are chemical compounds that protect materials from UV degradation by absorbing harmful UV radiation and converting it into harmless thermal energy[8]. They function as a primary shield, preventing UV photons from reaching the dye molecules. For effective protection, the UV absorber should have a strong absorption profile in the wavelength range that causes the most degradation to this compound (primarily UVA and UVB regions). Benzotriazoles are a common class of UV absorbers used for this purpose[4][9].

Q3: What are Hindered Amine Light Stabilizers (HALS) and what is their role?

A3: Hindered Amine Light Stabilizers (HALS) are radical scavengers. Unlike UV absorbers, they do not absorb UV radiation. Instead, they interrupt the degradation process by neutralizing the free radicals that are formed when the polymer or dye is exposed to UV light[10]. HALS are highly efficient because they are regenerative; they can participate in this radical-scavenging cycle multiple times, providing long-term protection[10].

Q4: Can I use a UV absorber and a HALS together?

A4: Yes, and it is highly recommended. Combining a UV absorber and a HALS often results in a synergistic effect, providing a higher level of protection than either additive alone[2][11]. The UV absorber reduces the number of UV photons reaching the material, while the HALS "cleans up" any free radicals that are still generated.

Q5: What concentration of UV stabilizers should I use?

A5: The optimal concentration of UV stabilizers depends on several factors, including the thickness of the material, the concentration of this compound, the expected intensity of UV exposure, and the desired lifespan of the product. Generally, concentrations in the range of 0.1% to 2.0% by weight for each stabilizer are a good starting point[9][12]. It is crucial to perform experimental trials to determine the most effective concentration for your specific application.

Quantitative Data on Lightfastness Improvement

System Lightfastness Rating (Blue Wool Scale, 1-8) Expected Improvement
This compound in Polymer Matrix (Control)3-4[1]N/A
+ Benzotriazole UV Absorber (1% w/w)4-5 (Estimated)Low to Moderate
+ HALS (1% w/w)4-5 (Estimated)Low to Moderate
+ Benzotriazole UV Absorber (1% w/w) + HALS (1% w/w)5-7 (Estimated)Moderate to High

Note: The Blue Wool Scale is a standard method for assessing lightfastness, where 1 indicates very poor fastness and 8 indicates excellent fastness.

Experimental Protocol: Evaluating the Efficacy of UV Stabilizers

This protocol outlines a method for incorporating UV stabilizers into a polymer matrix containing this compound and assessing the improvement in lightfastness using accelerated weathering.

1. Materials and Reagents:

  • This compound

  • Polymer resin (e.g., acrylic, polycarbonate, PVC)

  • Appropriate solvent for the polymer and dye

  • UV Stabilizers:

    • UV Absorber (e.g., a 2-hydroxyphenyl-benzotriazole derivative)

    • HALS (e.g., a derivative of 2,2,6,6-tetramethylpiperidine)

  • Substrate for coating (e.g., glass slides, metal panels)

  • Blue Wool standards (for comparative assessment)

  • Accelerated weathering chamber (e.g., QUV tester with UVA-340 lamps, as per ASTM G154)[6][7]

  • Spectrocolorimeter

2. Preparation of Samples:

  • Control Sample:

    • Dissolve the polymer resin in the chosen solvent to achieve the desired viscosity.

    • Add this compound at a predetermined concentration (e.g., 0.1% w/w of the solid polymer).

    • Mix thoroughly until the dye is completely dissolved and the solution is homogenous.

    • Apply the solution to the substrate to create a film of uniform thickness.

    • Allow the solvent to evaporate completely in a controlled environment.

  • Test Samples:

    • Prepare separate polymer solutions as described for the control.

    • To each solution, add the UV stabilizer(s) at the desired concentration(s) (e.g., 0.5%, 1.0%, 1.5% w/w of the solid polymer). It is often beneficial to add the stabilizers before the dye to ensure good dispersion.

    • Add this compound at the same concentration as the control.

    • Mix thoroughly to ensure all components are fully dissolved and dispersed.

    • Apply the solutions to substrates to create films of the same thickness as the control.

    • Dry the samples completely.

3. Accelerated Weathering Test (based on ASTM G154): [6][7][13]

  • Mount the prepared samples (including the control) and the Blue Wool standards in the accelerated weathering chamber.

  • Set the exposure conditions. A common cycle for simulating outdoor weathering is:

    • UV Lamp: UVA-340

    • Irradiance: 0.89 W/m²/nm at 340 nm

    • Cycle: 8 hours of UV exposure at 60°C Black Panel Temperature, followed by 4 hours of condensation at 50°C Black Panel Temperature.

  • Expose the samples for a predetermined duration (e.g., 100, 200, 500 hours).

4. Evaluation:

  • At regular intervals, remove the samples from the chamber for evaluation.

  • Visual Assessment: Compare the color change of the test samples and the control to the fading of the Blue Wool standards to assign a lightfastness rating.

  • Instrumental Measurement: Use a spectrocolorimeter to measure the color change (ΔE) of each sample relative to an unexposed reference of the same sample. A higher ΔE value indicates a greater color change.

5. Data Presentation:

  • Tabulate the lightfastness ratings (from the Blue Wool standards) for the control and each test sample at different exposure times.

  • Plot the ΔE* values as a function of exposure time for all samples to graphically compare the rates of fading.

Visualizations

photodegradation_pathway cluster_0 UV Exposure cluster_1 Radical Formation cluster_2 Dye Molecule cluster_3 Degradation UV_Light UV Light (hν) ROS Reactive Oxygen Species (ROS) (e.g., •OH, •OOH) UV_Light->ROS Oxygen Oxygen (O₂) Oxygen->ROS SY12 This compound (-N=N- bond intact) Degraded_Dye Degraded Dye Fragments (Colorless) SY12->Degraded_Dye ROS Attack on Azo Bond

Caption: Photodegradation pathway of this compound under UV light.

stabilizer_mechanism cluster_uva UV Absorber Mechanism cluster_hals HALS Mechanism UV_Light UV Light UVA UV Absorber (e.g., Benzotriazole) UV_Light->UVA Polymer_Dye Polymer / Dye UV_Light->Polymer_Dye causes Heat Harmless Heat UVA->Heat Energy Dissipation Radicals Free Radicals (R•) Polymer_Dye->Radicals Stable_Products Stable Products Radicals->Stable_Products Neutralization HALS HALS HALS->Radicals Regenerated_HALS Regenerated HALS Stable_Products->Regenerated_HALS Regenerated_HALS->Radicals Cyclic Process

Caption: Protective mechanisms of UV Absorbers and HALS.

References

Factors affecting the fluorescence quantum yield of SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the fluorescence quantum yield (Φf) of SOLVENT YELLOW 12.

Frequently Asked Questions (FAQs)

Q1: My fluorescence quantum yield for this compound is lower than expected. What are the primary factors that could be causing this?

Several environmental and sample-related factors can significantly impact the fluorescence quantum yield. The most common culprits include solvent choice, sample concentration, temperature, and the presence of quenching agents. Each of these factors can introduce non-radiative decay pathways that compete with fluorescence, thereby lowering the quantum yield.[1][2][3]

Here is a logical breakdown of potential issues to investigate:

start Low Quantum Yield Observed solvent Solvent Effects start->solvent concentration Concentration Effects start->concentration temperature Temperature Effects start->temperature quenching Quenching start->quenching photodegradation Photodegradation start->photodegradation polarity Is the solvent polarity optimal? solvent->polarity viscosity Is the solvent sufficiently viscous? solvent->viscosity purity Is the solvent pure? solvent->purity aggregation Is aggregation or self-quenching occurring? concentration->aggregation reabsorption Are inner filter effects present? concentration->reabsorption temp_control Is the temperature too high? temperature->temp_control oxygen Is dissolved oxygen present? quenching->oxygen impurities Are quenching impurities in the sample? quenching->impurities exposure Has the sample been exposed to intense light? photodegradation->exposure conc Increase in Concentration aggregation Dimer/Aggregate Formation conc->aggregation leads to reabsorption Inner Filter Effect (Re-absorption) conc->reabsorption increases probability of non_fluorescent Non-Fluorescent Complexes aggregation->non_fluorescent photon_loss Emitted Photon is Re-absorbed reabsorption->photon_loss q_yield DECREASED QUANTUM YIELD non_fluorescent->q_yield photon_loss->q_yield start Start prep_solutions Prepare Dilute Solutions (Sample & Standard) Abs < 0.1 start->prep_solutions measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Record Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Area of Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Calculate Gradient of Linear Fit plot->gradient calculate Calculate Quantum Yield Using Comparative Formula gradient->calculate end End calculate->end

References

Technical Support Center: Solvent Yellow 12 Heat Resistance in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the heat resistance of Solvent Yellow 12. This resource provides researchers, scientists, and formulation chemists with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when using this compound in polymer applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its typical heat resistance?

A: this compound (C.I. 11860; CAS No. 6370-43-0) is a single azo dye known for its brilliant yellow color.[1] It is soluble in various organic solvents and is used to color materials like oils, waxes, and some polymers.[1][2] Its inherent heat resistance is relatively low, with some sources indicating stability up to only 110°C, making it unsuitable for processing in many standard and engineering plastics without modification.[3]

Q2: Why does the color of this compound change or fade at high processing temperatures?

A: The color change is a result of thermal degradation. The high temperatures encountered during polymer processing (e.g., injection molding, extrusion) can break the chemical bonds within the dye molecule, particularly the azo bond (–N=N–).[4][5] This process, often accelerated by oxidation, alters the chromophore responsible for its color, leading to a shift in shade, loss of color strength, or yellowing of the polymer matrix itself.[5][6]

Q3: What are the common signs of thermal degradation of this compound in a polymer?

A: The primary signs include:

  • Color Shift: A noticeable change from a brilliant yellow to a duller, brownish, or reddish-yellow hue.

  • Reduced Color Strength: The final part appears less vibrant or requires a higher concentration of dye to achieve the desired color.

  • Sublimation: The dye turns into a gas at high temperatures and deposits on cooler surfaces like the mold, causing surface defects and a loss of color in the part.[7]

  • Polymer Degradation: In some cases, the dye's degradation can produce radicals that accelerate the degradation of the host polymer, affecting its mechanical properties.

Q4: How can the heat resistance of this compound be improved?

A: Improving heat resistance involves protecting the dye molecule from thermal and oxidative stress. The most effective strategies include:

  • Incorporating Heat Stabilizers: Adding a package of antioxidants to the polymer formulation is the most common and effective method.[5][8]

  • Selecting an Appropriate Polymer: Using a polymer with a lower processing temperature can prevent the dye from reaching its degradation point.

  • Optimizing Processing Conditions: Reducing processing temperature, residence time, and shear can minimize thermal stress on the dye.[5]

  • Chemical Modification: While not a solution for end-users, dye manufacturers can improve heat stability by increasing the dye's molecular weight or introducing stabilizing chemical groups into its structure.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Significant color shift to brown after processing in Polypropylene (B1209903) (PP) at 220°C.

  • Probable Cause: The processing temperature of 220°C far exceeds the inherent thermal stability of this compound. At this temperature, the azo structure is rapidly degrading.

  • Solution Path:

    • Introduce a Stabilizer Package: Incorporate a blend of primary and secondary antioxidants into your formulation. A combination of a hindered phenolic antioxidant (for scavenging free radicals) and a phosphite-based antioxidant (for decomposing hydroperoxides) is highly effective.[5][8]

    • Reduce Processing Temperature: If possible, lower the processing temperature in 10°C increments to find the highest possible temperature that does not cause significant color change.

    • Evaluate Alternative Dyes: If the required processing temperature cannot be lowered, consider alternative dyes with higher heat stability, such as Pigment Yellow 139 or Pigment Yellow 191, which are stable at temperatures ≥240°C.[9]

Issue 2: Dye is sublimating and leaving deposits on the injection mold surface.

  • Probable Cause: Sublimation occurs when the dye transitions directly from a solid to a gas at high processing temperatures and then deposits on cooler surfaces.[7] This is a common issue for some solvent dyes in polymers processed at elevated temperatures.

  • Solution Path:

    • Use Higher Molecular Weight Dyes: Dyes with a larger molecular structure are generally less volatile and have lower sublimation tendencies. While this means switching from this compound, it is the most direct solution.

    • Optimize Gating and Venting: Ensure the mold is properly vented to allow volatiles to escape, which can sometimes reduce the severity of plate-out.

    • Lower Barrel Temperatures: Reduce the temperature of the extruder or injection molding machine barrel to the lowest feasible point for the polymer being processed.

Logical Workflow for Troubleshooting Color Stability Issues

G Troubleshooting Workflow for SY12 Color Instability A Color Shift or Fading Observed B Review Processing Parameters A->B C Is Temperature > 150°C? B->C D Review Formulation C->D No G Reduce Processing Temperature and/or Residence Time C->G Yes E Are Heat Stabilizers Present? D->E F Incorporate Antioxidant Package (e.g., Hindered Phenol (B47542) + Phosphite) E->F No I Consider Alternative Dye with Higher Heat Stability E->I Yes (Consider Synergy/Dosage) H Problem Resolved? F->H G->H H->I No J End Process H->J Yes

Caption: A logical workflow for diagnosing and resolving color stability issues with this compound.

Data Presentation: Impact of Stabilizers

The following table summarizes the expected improvement in the heat resistance of a generic azo dye like this compound when used in polypropylene (PP), with the addition of common heat stabilizers. The heat resistance is defined as the temperature at which the color change (ΔE*ab) exceeds 3.0 after a 5-minute residence time.

FormulationPolymerDye LoadingProcessing Temperature (°C) for ΔE*ab ≈ 3
This compound (Unstabilized)PP0.1%~150 - 180°C
This compound + 0.1% Hindered Phenolic AntioxidantPP0.1%~200 - 220°C
This compound + 0.1% Phosphite (B83602) AntioxidantPP0.1%~210 - 230°C
This compound + 0.1% Hindered Phenol + 0.1% Phosphite (Synergistic Blend) PP 0.1% ~240 - 260°C

Note: These values are illustrative and can vary based on the specific grade of polymer, type of stabilizer, and processing equipment.

Experimental Protocols

Protocol 1: Evaluating the Heat Stability of this compound in a Polymer via Injection Molding

This protocol is based on the principles outlined in the European standard EN 12877-2.

Objective: To determine the maximum processing temperature at which this compound maintains acceptable color stability in a given polymer.

Materials & Equipment:

  • Polymer resin (e.g., Polypropylene, Polystyrene)

  • This compound

  • Heat stabilizer package (e.g., blend of hindered phenol and phosphite antioxidants)

  • Twin-screw extruder for compounding

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Standard light booth for visual assessment

Methodology:

Workflow for Heat Stability Evaluation

G Experimental Workflow for Heat Stability Testing A 1. Formulation & Compounding - Dry blend Polymer, SY12, and Stabilizers - Melt compound using a twin-screw extruder B 2. Injection Molding - Set initial temp (e.g., 200°C) - Purge machine thoroughly - Mold samples after 5 min residence A->B C 3. Incremental Temperature Increase - Increase barrel temp by 20°C - Repeat molding process at each step (e.g., 220°C, 240°C, 260°C) B->C D 4. Sample Conditioning - Allow all molded plaques to cool and condition at standard temp/humidity for 24h C->D E 5. Colorimetric Analysis - Measure CIELAB values (L, a, b) of each plaque using a spectrophotometer D->E F 6. Data Evaluation - Calculate color difference (ΔEab) between each higher temp sample and the initial (200°C) sample E->F G 7. Determine Heat Resistance - The heat resistance is the highest temperature at which ΔE*ab remains ≤ 3.0 F->G

Caption: A step-by-step workflow for evaluating the heat stability of this compound in polymers.

Detailed Steps:

  • Preparation of Masterbatch:

    • Calculate the required amounts of polymer, this compound (e.g., 0.1% w/w), and stabilizers (e.g., 0.2% w/w).

    • Tumble-mix the components in a sealed bag for 15 minutes to ensure a homogenous dry blend.

    • Feed the blend into a twin-screw extruder to create a concentrated masterbatch. Pelletize the output.

  • Injection Molding:

    • Start with a baseline processing temperature suitable for the polymer (e.g., 200°C for PP).

    • Purge the injection molding machine with natural (uncolored) polymer until no color is visible.

    • Introduce the compounded material. Allow it to reside in the barrel for a fixed time (e.g., 5 minutes) to simulate a realistic processing cycle.

    • Inject several sample plaques. These will serve as the reference standard.

  • Temperature Stepping:

    • Increase the barrel temperature by 20°C (e.g., to 220°C).

    • Repeat the 5-minute residence time and injection process.

    • Continue this process, increasing the temperature in 20°C increments, until a significant color change is visually apparent.

  • Color Measurement:

    • After allowing the samples to cool for at least 24 hours, measure the color of each plaque using a spectrophotometer under a D65 illuminant.

    • Record the L, a, and b* values.

    • Calculate the total color difference (ΔEab) between the plaques molded at higher temperatures and the baseline (200°C) plaque using the formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

  • Analysis:

    • The heat resistance of the formulation is defined as the highest temperature tested where the ΔEab value is less than or equal to 3.0. A ΔEab value greater than 3.0 is typically considered a noticeable and unacceptable color difference.

Factors Influencing Heat Resistance

G cluster_0 Formulation cluster_1 Processing cluster_2 Primary Factors A Polymer Type (e.g., PP, PET, PC) Result Heat Resistance of This compound A->Result B Additive Package B1 Antioxidants (Phenols, Phosphites) UV Stabilizers (HALS) B->B1 Type B2 Synergistic Effects B->B2 Concentration B->Result C Dye Concentration C->Result D Temperature D->Result E Residence Time E->Result F Shear Rate F->Result

Caption: Key formulation and processing factors that determine the final heat resistance of the dye.

References

Technical Support Center: Stabilizing Solvent Yellow 12 Particles via Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the encapsulation of Solvent Yellow 12 (PY12) particles.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of encapsulating this compound particles?

A1: The primary goal is to enhance the stability and performance of this compound, an organic pigment. Encapsulation creates a protective polymer shell around the pigment particles, which can improve UV resistance, prevent degradation from environmental factors (like acid and alkali), enhance color stability, and improve dispersibility in various media.[1][2]

Q2: What are the most common techniques for encapsulating this compound?

A2: The most frequently cited and effective methods for encapsulating hydrophobic pigments like this compound are mini-emulsion polymerization, solvent evaporation, and interfacial polymerization. Each technique offers distinct advantages and is suited for different experimental requirements.

Q3: What are the key parameters that influence the success of the encapsulation process?

A3: Several factors are critical, including the choice of polymer for the shell, the type and concentration of surfactant or stabilizer used, the method and intensity of homogenization (e.g., ultrasonication vs. high-shear mixing), the ratio of core (pigment) to shell (polymer) material, and the polymerization or solvent removal conditions (e.g., temperature, stirring speed).

Q4: How can I determine if the encapsulation was successful?

A4: Successful encapsulation can be confirmed through various characterization techniques. Transmission Electron Microscopy (TEM) can visualize the core-shell structure.[1][2] Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of both the pigment and the polymer in the final particles.[1][2] UV-Vis spectroscopy can be used to determine the encapsulation efficiency.[1] Dynamic Light Scattering (DLS) is used to measure particle size and distribution.

Q5: What is a typical encapsulation efficiency I can expect for this compound?

A5: Encapsulation efficiencies can vary significantly depending on the technique and parameters used. For mini-emulsion polymerization of PY12, efficiencies have been reported to be quite high. One study noted that ultrasonication leads to superior encapsulation efficiency compared to high-shear homogenization.[1][2] For other hydrophobic dyes, efficiencies can range from moderate to very high (e.g., ~94% for Nile red using a solvent exchange method).[3]

Troubleshooting Guides

Mini-Emulsion Polymerization

Issue 1: Low Encapsulation Efficiency

  • Question: My encapsulation efficiency for this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer:

    • Poor Pigment Dispersion: If the initial pigment dispersion is not uniform, the monomers will polymerize without effectively encapsulating the pigment aggregates.

      • Solution: Ensure thorough dispersion of the PY12 powder before emulsification. Techniques like ball milling in the presence of a suitable dispersing agent are effective.[2]

    • Ineffective Homogenization: The energy input during the mini-emulsion preparation is crucial for creating stable monomer droplets containing the pigment.

      • Solution: Ultrasonication is often more effective than high-shear homogenization for achieving smaller, more uniform droplets, leading to better encapsulation.[1][2] Experiment with increasing the sonication time or power.

    • Inappropriate Surfactant Concentration: Too little surfactant will lead to droplet coalescence and instability, while too much can lead to the formation of empty micelles, reducing the efficiency of pigment encapsulation.

      • Solution: Optimize the concentration of the surfactant (e.g., Sodium Dodecyl Sulfate - SDS). A concentration of 0.01 mol/L has been shown to be effective for PY12 encapsulation.[4]

Issue 2: Particle Aggregation After Polymerization

  • Question: The encapsulated particles are aggregating after the polymerization process. How can I prevent this?

  • Answer:

    • Insufficient Stabilization: The polymer shell itself may not provide enough steric or electrostatic stabilization to prevent aggregation in the aqueous medium.

      • Solution: Ensure the polymerization goes to completion to form a stable polymer shell. Post-polymerization, consider adding a stabilizer or using a purification method like dialysis to remove excess reactants that might contribute to instability.

    • High Ionic Strength: High concentrations of salts or initiators can screen the surface charges on the particles, leading to aggregation.

      • Solution: Use the minimum effective concentration of initiator (e.g., potassium persulfate). After polymerization, purify the particles by dialysis or centrifugation to remove residual ions.

    • Inadequate Stirring: Insufficient agitation during polymerization can lead to localized "hot spots" and uncontrolled polymerization, resulting in aggregated particles.

      • Solution: Maintain consistent and appropriate stirring throughout the reaction.

Troubleshooting_MiniEmulsion cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency cause1 Poor Pigment Dispersion start->cause1 Is the initial pigment dispersion uniform? cause2 Ineffective Homogenization start->cause2 Is the homogenization process optimized? cause3 Inappropriate Surfactant Concentration start->cause3 Is the surfactant concentration correct? sol1 Use Ball Milling with Dispersing Agent cause1->sol1 sol2 Optimize Ultrasonication (Time/Power) cause2->sol2 sol3 Adjust Surfactant Concentration cause3->sol3

Solvent Evaporation

Issue 1: Irregular Particle Shape and Wide Size Distribution

  • Question: The particles produced by solvent evaporation are not spherical and have a very broad size distribution. What could be the cause?

  • Answer:

    • Instability of the Emulsion: The initial oil-in-water (o/w) emulsion droplets serve as the template for the final particles. If this emulsion is not stable, droplets can coalesce before the solvent has fully evaporated.

      • Solution: Increase the concentration of the emulsifier (e.g., PVA) or use a combination of emulsifiers.[5] Optimize the stirring speed during emulsification; too high a speed can cause droplet shearing, while too low may not be sufficient to form small droplets.

    • Rapid Solvent Evaporation: If the solvent evaporates too quickly, the polymer may precipitate unevenly on the surface of the droplet.

      • Solution: Reduce the temperature or the rate of stirring during the evaporation step to allow for a more controlled solidification of the polymer shell.

    • High Polymer Concentration: A very high concentration of the encapsulating polymer in the organic phase can lead to high viscosity, hindering the formation of spherical droplets.

      • Solution: Optimize the polymer concentration. While a higher concentration can sometimes improve encapsulation efficiency, it can negatively impact particle morphology.

Issue 2: Phase Separation Instead of Encapsulation

  • Question: Instead of forming microcapsules, the polymer and pigment are precipitating out of the solution. Why is this happening?

  • Answer:

    • Poor Emulsion Formation: If a stable emulsion is not formed in the first place, the organic phase containing the polymer and pigment will not be dispersed as fine droplets.

      • Solution: Ensure the chosen solvent for the polymer is immiscible with the continuous phase (usually water). Check the compatibility and concentration of your emulsifier. The energy input during homogenization (stirring, sonication) is critical.

    • Solvent Miscibility: The organic solvent used to dissolve the polymer and dye should have very low solubility in the continuous phase.

      • Solution: Use a solvent like dichloromethane (B109758) (DCM) or chloroform, which are common choices for this method due to their volatility and immiscibility with water.[6]

Troubleshooting_SolventEvaporation cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions start Irregular Particle Shape / Wide Size Distribution cause1 Emulsion Instability start->cause1 Are droplets coalescing? cause2 Rapid Solvent Evaporation start->cause2 Is evaporation too fast? cause3 High Polymer Concentration start->cause3 Is the organic phase too viscous? sol1 Optimize Emulsifier Concentration & Stirring cause1->sol1 sol2 Reduce Temperature / Stirring Rate during Evaporation cause2->sol2 sol3 Adjust Polymer Concentration cause3->sol3

Interfacial Polymerization

Issue 1: Formation of Debris or No Microcapsules

  • Question: The interfacial polymerization reaction is resulting in polymer debris instead of well-defined microcapsules. What is going wrong?

  • Answer:

    • Uncontrolled Polymerization: The reaction between the two monomers may be occurring in the continuous phase rather than at the interface of the emulsion droplets.

      • Solution: Ensure that the two monomers are soluble only in their respective immiscible phases. The reaction should be diffusion-controlled at the interface. Adjusting the pH can be critical, as it affects the reactivity of amine monomers.[7]

    • Droplet Instability: The emulsion droplets may be breaking down before the polymer shell has had a chance to form and rigidize.

      • Solution: Check the stability of your initial emulsion. The choice and concentration of the emulsifier are crucial. The stirring speed must be high enough to create the emulsion but may need to be reduced during the polymerization step to avoid shearing the newly formed, fragile microcapsules.[8]

Issue 2: Leaky or Permeable Microcapsules

  • Question: The encapsulated this compound is leaching out of the microcapsules after they are formed. How can I improve the shell integrity?

  • Answer:

    • Incomplete Polymerization: If the polymerization reaction does not go to completion, the resulting polymer shell will be thin and porous.

      • Solution: Allow for sufficient reaction time. Ensure the stoichiometry of the two monomers is appropriate at the interface. Sometimes, a post-reaction curing step at a slightly elevated temperature can help to complete the polymerization and cross-linking of the shell.

    • Monomer Choice: The choice of monomers determines the properties of the resulting polymer shell.

      • Solution: Using multifunctional monomers can introduce cross-linking into the polymer shell, making it denser and less permeable. For example, using a tri-functional amine or acid chloride in addition to the di-functional monomers.

Data Presentation

Table 1: Comparison of Encapsulation Techniques for Hydrophobic Dyes/Pigments

FeatureMini-Emulsion PolymerizationSolvent EvaporationInterfacial Polymerization
Principle Polymerization within monomer droplets containing the pigment.Precipitation of a polymer around emulsion droplets as a solvent evaporates.Polymerization reaction at the interface of two immiscible liquids.
Typical Shell Materials Styrene-acrylate copolymers, Polystyrene, PMMAPolycaprolactone (PCL), PLGA, PolystyrenePolyamide, Polyurea, Polyurethane
Particle Size Range 50 - 500 nm1 - 1000 µm1 - 1000 µm
Encapsulation Efficiency Generally HighModerate to HighHigh (can be up to 99%)[9]
Advantages Good for nanoparticles, high efficiency, stable dispersions.Simple, reliable, good for biodegradable polymers.[5]Fast reaction, forms a distinct membrane, robust shells.
Disadvantages Requires high energy input (sonication), potential for coagulum.Use of organic solvents, can be difficult to control size distribution.Use of reactive/toxic monomers, pH-sensitive.[7]

Table 2: Influence of Process Parameters on Encapsulated Particle Characteristics (Mini-Emulsion Polymerization of PY12)

ParameterEffect on Particle SizeEffect on Encapsulation EfficiencyRecommendationReference
Homogenization Method Ultrasonication yields smaller, more uniform particles than high-shear.Ultrasonication is superior.Use ultrasonication for 5-10 min at ~250 W.[2]
PY12 Content May slightly increase with higher loading.Optimal loading exists for best color performance.An optimal PY12 content of 0.6 g (in the cited study) yielded the best color.[1][2]
Surfactant (SDS) Conc. Higher concentration can lead to smaller particles, up to a point.Affects stability; optimal concentration needed.~0.01 mol/L has been shown to be effective.[4]
Monomer Composition Can be tuned to achieve desired shell properties (e.g., Tg).Acrylates may adsorb better to pigment surfaces than methacrylates.A mix of Styrene (St) and Butyl Acrylate (B77674) (BA) is common.[10]

Experimental Protocols

Protocol 1: Mini-Emulsion Polymerization for Encapsulating this compound

This protocol is based on the encapsulation of PY12 with a styrene-butyl acrylate resin.[2]

Materials:

  • This compound (PY12)

  • Styrene (St)

  • Butyl Acrylate (BA)

  • Sodium Dodecyl Sulfate (SDS) - Surfactant

  • Potassium Persulfate (KPS) - Initiator

  • Deionized (DI) water

Procedure:

  • Pigment Dispersion:

    • Prepare an aqueous dispersion of PY12 by ball milling the pigment powder in the presence of a dispersing agent until a stable, nano-scale dispersion is achieved.

  • Monomer Emulsion Preparation:

    • In a beaker, dissolve SDS (e.g., 0.05 g) in DI water (e.g., 40 ml).

    • Add the monomers, Styrene (e.g., 8 g) and Butyl Acrylate (e.g., 2 g), to the SDS solution.

    • Pre-emulsify the mixture by stirring vigorously for 30 minutes.

  • Mini-Emulsion Formation:

    • Add the prepared nano-scale PY12 dispersion to the monomer pre-emulsion.

    • Subject the resulting mixture to high-intensity ultrasonication (e.g., 250 W, 40 kHz) for approximately 10-20 minutes in an ice bath to prevent premature polymerization. This creates the mini-emulsion.

  • Polymerization:

    • Transfer the mini-emulsion to a jacketed reactor equipped with a mechanical stirrer and a nitrogen inlet.

    • Heat the reactor to the desired reaction temperature (e.g., 75-80 °C) under a nitrogen atmosphere with gentle stirring.

    • Dissolve the initiator, KPS (e.g., 0.1 g), in a small amount of DI water and add it to the reactor to initiate polymerization.

    • Allow the reaction to proceed for 4-6 hours.

  • Purification:

    • Cool the resulting latex to room temperature.

    • Filter the latex through a fine mesh to remove any coagulum.

    • Purify the encapsulated particles by dialysis against DI water for 48 hours to remove unreacted monomers, surfactant, and initiator.

Workflow_MiniEmulsion A 1. Prepare PY12 Dispersion (Ball Milling) C 3. Combine and Ultrasonicate to form Mini-Emulsion A->C B 2. Prepare Monomer Pre-Emulsion (St, BA, SDS, Water) B->C D 4. Transfer to Reactor, Heat under N2 C->D E 5. Add Initiator (KPS) to start Polymerization D->E F 6. React for 4-6 hours E->F G 7. Cool, Filter, and Purify (Dialysis) F->G

Protocol 2: Solvent Evaporation for Encapsulating a Hydrophobic Dye

This is a general protocol adaptable for this compound.

Materials:

  • This compound (PY12)

  • Encapsulating Polymer (e.g., Polycaprolactone - PCL)

  • Organic Solvent (e.g., Dichloromethane - DCM)

  • Emulsifier (e.g., Polyvinyl Alcohol - PVA)

  • Deionized (DI) water

Procedure:

  • Organic Phase Preparation:

    • Dissolve the encapsulating polymer (PCL) and this compound in the organic solvent (DCM) to form a clear solution. This is the oil (O) phase.

  • Aqueous Phase Preparation:

    • Dissolve the emulsifier (PVA) in DI water. This is the water (W) phase.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed mechanical stirring (e.g., 1000-2000 rpm) to form an oil-in-water (o/w) emulsion. Continue stirring for 5-10 minutes to ensure the formation of fine droplets.

  • Solvent Evaporation:

    • Reduce the stirring speed (e.g., to 300-500 rpm) to prevent droplet coalescence.

    • Allow the DCM to evaporate. This can be done at room temperature over several hours (e.g., 3-4 hours) or accelerated by slightly increasing the temperature (to just below the boiling point of the solvent). The evaporation leads to the precipitation of the polymer around the dye-containing core, forming the microcapsules.

  • Particle Recovery and Washing:

    • Once the solvent is fully evaporated, collect the microcapsules by centrifugation or filtration.

    • Wash the collected particles several times with DI water to remove residual emulsifier.

    • Dry the particles, for example, by freeze-drying or in a desiccator.

Protocol 3: Interfacial Polymerization for Microencapsulation

This is a general protocol for forming polyamide microcapsules, which can be adapted to encapsulate an oil solution of this compound.

Materials:

  • Oil Phase:

    • This compound

    • An oil (e.g., cyclohexane (B81311) or a suitable non-reactive oil)

    • A diacid chloride (e.g., sebacoyl chloride)

  • Aqueous Phase:

    • A diamine (e.g., hexamethylenediamine)

    • An emulsifier/stabilizer (e.g., PVA or SDS)

    • Deionized (DI) water

    • Optionally, a base (e.g., NaOH) to neutralize the HCl byproduct.

Procedure:

  • Phase Preparation:

    • Oil Phase: Dissolve this compound and the diacid chloride in the chosen oil.

    • Aqueous Phase: Dissolve the diamine and the emulsifier in DI water. If needed, adjust the pH with a base.

  • Emulsification:

    • Add the oil phase to the aqueous phase while stirring at a high speed to create a stable oil-in-water emulsion. The size of the oil droplets will determine the final microcapsule size.

  • Polymerization:

    • Once a stable emulsion is formed, the polymerization will begin at the interface between the oil droplets and the aqueous phase. The diamine from the aqueous phase reacts with the diacid chloride in the oil phase.

    • Continue stirring at a moderate speed for a set period (e.g., 1-3 hours) to allow the polymer shell to fully form.

  • Curing and Stabilization:

    • Optionally, the system can be gently heated (e.g., to 50-60 °C) for a short period to ensure the completion of the reaction and to create a more robust shell.

    • The polymer structure can be further consolidated by adjusting the pH or adding crosslinking agents if desired.[11]

  • Washing and Collection:

    • Stop the stirring and collect the microcapsules.

    • Wash the microcapsules repeatedly with water and a suitable solvent (like ethanol) to remove unreacted monomers, emulsifier, and oil from the surface.

    • Dry the final microcapsule powder.

References

Validation & Comparative

A Comparative Guide to Lipid Staining: SOLVENT YELLOW 12 vs. Sudan Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate visualization and quantification of intracellular lipids are crucial for research in metabolic diseases, drug development, and cellular biology. This guide provides a comprehensive comparison of SOLVENT YELLOW 12 and the traditional Sudan dyes for lipid staining applications. While Sudan dyes are well-established in histological and cytological techniques, information on the biological application of this compound is less documented. This comparison extrapolates the potential utility of this compound based on its chemical properties as a solvent dye and contrasts it with the established performance of Sudan dyes, supported by available experimental data.

Overview of Lipid Staining Dyes

Lipid staining relies on the principle of lysochromes, which are fat-soluble dyes. These dyes have a higher affinity for and are more soluble in lipids than in the solvent from which they are applied. This differential solubility allows them to selectively accumulate in and color intracellular lipid droplets.

Sudan Dyes are a family of synthetic azo dyes widely used for staining lipids. This group includes Sudan III, Sudan IV, Sudan Black B, and Oil Red O (structurally similar to Sudan dyes). They are valued for their ease of use and bright coloration, making them suitable for qualitative and semi-quantitative assessment of lipids using light microscopy.

This compound , also known as Oil Yellow OPS, is a monoazo dye.[1] Its primary applications are in industrial settings for coloring oils, waxes, and greases.[1] While not conventionally used for biological lipid staining, its properties as a solvent dye suggest potential applicability in this area.

Performance Comparison: this compound vs. Sudan Dyes

Due to the limited availability of data on this compound for biological lipid staining, this comparison is based on its known chemical properties and the extensive experimental data available for Sudan dyes.

FeatureThis compound (Theoretical)Sudan Dyes (Experimental Data)
Staining Principle Lysochrome, physical partitioning into lipids.Lysochrome, physical partitioning into lipids.[2]
Color of Stained Lipids Brilliant green-yellow to red-light yellow.[1]Red-orange (Sudan III), Red (Sudan IV, Oil Red O), Blue-black (Sudan Black B).[3][]
Specificity Expected to stain neutral lipids like triglycerides and cholesterol esters.Primarily stain neutral lipids (triglycerides).[][5] Sudan Black B may also stain some phospholipids.[6]
Solubility Soluble in ethanol (B145695), acetone, and benzene.[1]Soluble in various organic solvents like ethanol, propylene (B89431) glycol, and isopropanol.[3][6][7]
Photostability Data not available for biological applications.Generally considered to have moderate photostability, sufficient for standard microscopy.
Toxicity/Safety Limited biological safety data available. General precautions for handling chemical dyes should be taken.Some Sudan dyes (e.g., Sudan I, III, IV) are classified as potential carcinogens.[7]

Quantitative Data Summary

A study comparing the efficacy of different Sudan dyes in quantifying lipid accumulation in adipose tissue samples from obese and normal-weight individuals provided the following data:

DyeFold Increase in Stained Area (Obese vs. Control)p-value
Sudan Black B 3.2<0.001
Oil Red O 2.8<0.001
Sudan IV 2.7<0.001
Sudan III 2.6<0.001

This data highlights the sensitivity of Sudan dyes in detecting changes in lipid content, with Sudan Black B showing the highest sensitivity in this particular study.

Experimental Protocols

General Protocol for Sudan Dye Staining (Frozen Sections)

This protocol is a generalized procedure for staining lipids in frozen tissue sections with Sudan dyes.

  • Sectioning: Cut frozen tissue sections at 5-10 µm using a cryostat.

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes. This step is crucial to preserve lipid integrity. Avoid alcohol-based fixatives as they can dissolve lipids.[3]

  • Washing: Rinse gently with distilled water.

  • Dehydration (Optional but recommended): Briefly immerse in 70% ethanol (for Sudan III/IV) or propylene glycol (for Sudan Black B).[2][3]

  • Staining: Immerse the slides in the respective Sudan dye solution for 10-30 minutes.

    • Sudan III/IV Solution: Typically a saturated solution in 70% ethanol.

    • Sudan Black B Solution: Typically a 0.7% solution in propylene glycol.[6]

  • Differentiation: Briefly rinse in 70% ethanol or 85% propylene glycol to remove excess stain and reduce background.[3][6]

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): Counterstain with a nuclear stain like Mayer's hematoxylin (B73222) for 1-2 minutes to visualize cell nuclei.[3]

  • Mounting: Mount with an aqueous mounting medium, such as glycerin jelly. Avoid organic solvent-based mounting media.[2]

Hypothetical Protocol for this compound Staining

This proposed protocol is based on the general principles of solvent dye staining and the known properties of this compound. Optimization will be required.

  • Sectioning and Fixation: Follow the same procedure as for Sudan dyes (steps 1-3).

  • Staining Solution Preparation: Prepare a saturated solution of this compound in a suitable organic solvent such as 70% ethanol or acetone.[1] Filtration of the solution is recommended to remove any undissolved particles.

  • Staining: Immerse the fixed sections in the this compound staining solution for 10-20 minutes.

  • Differentiation: Briefly rinse with the same solvent used for preparing the staining solution to remove excess dye.

  • Washing: Wash thoroughly with distilled water.

  • Counterstaining (Optional): A blue-light emitting nuclear counterstain like DAPI could be considered for fluorescence microscopy if this compound exhibits fluorescent properties.

  • Mounting: Mount with an aqueous mounting medium.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_sudan Sudan Dye Staining cluster_sy12 This compound Staining (Hypothetical) s1 Frozen Sectioning s2 Formalin Fixation s1->s2 s3 Rinse s2->s3 s4 Dehydration (e.g., 70% Ethanol) s3->s4 s5 Sudan Staining s4->s5 s6 Differentiation s5->s6 s7 Wash s6->s7 s8 Counterstain (Optional) s7->s8 s9 Aqueous Mounting s8->s9 y1 Frozen Sectioning y2 Formalin Fixation y1->y2 y3 Rinse y2->y3 y4 This compound Staining y3->y4 y5 Differentiation y4->y5 y6 Wash y5->y6 y7 Counterstain (Optional) y6->y7 y8 Aqueous Mounting y7->y8 LipidDropletFormation cluster_uptake Fatty Acid Uptake & Activation cluster_synthesis Triglyceride Synthesis cluster_storage Lipid Droplet Formation & Staining FA Fatty Acids FATP FATP FA->FATP Transport Membrane Cell Membrane AcylCoA Fatty Acyl-CoA FATP->AcylCoA Activation DGAT DGAT AcylCoA->DGAT Esterification ER Endoplasmic Reticulum TAG Triglycerides DGAT->TAG LD Lipid Droplet TAG->LD Accumulation Dye Lipophilic Dye (e.g., Sudan, SY12) Dye->LD Staining (Partitioning)

References

A Comparative Guide to Fluorescent Yellow Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research, the appropriate selection of fluorescent probes is paramount for the generation of accurate and reproducible data. This guide provides a detailed comparison of several fluorescent yellow dyes, with a focus on their photophysical properties and performance characteristics relevant to applications in microscopy, cell biology, and drug development. While SOLVENT YELLOW 12 is included due to its classification as a yellow dye, this guide will demonstrate that its primary utility lies outside the domain of high-performance fluorescence imaging when compared to dyes specifically designed for such applications.

Overview of Compared Dyes

This guide focuses on a comparative analysis of the following dyes:

  • This compound: A lipophilic dye primarily used as a colorant for plastics, waxes, oils, and inks.

  • Nile Red: A solvatochromic dye known for its strong fluorescence in hydrophobic environments, making it a popular stain for intracellular lipid droplets.

  • Coumarin (B35378) 6: A versatile and widely used fluorescent dye in the coumarin family, often employed as a fluorescent probe and in laser applications.

  • Rhodamine 6G: A highly fluorescent xanthene dye with exceptional photostability and a high quantum yield, making it a benchmark in fluorescence spectroscopy and microscopy.

  • BODIPY FL: A dye from the boron-dipyrromethene (BODIPY) class, characterized by its sharp excitation and emission peaks, high molar extinction coefficient, and relative insensitivity to solvent polarity.

Quantitative Data Presentation

The following table summarizes the key photophysical properties of the selected dyes. Data for this compound is largely unavailable in the context of fluorescence applications, highlighting its different primary function.

PropertyThis compoundNile RedCoumarin 6Rhodamine 6GBODIPY FL
Molecular Formula C₁₄H₁₄N₂OC₂₀H₁₈N₂O₂C₂₀H₁₈N₂O₂SC₂₈H₃₁ClN₂O₃C₁₄H₁₇BF₂N₂
Molecular Weight ( g/mol ) 226.27318.37350.43479.02278.13
Excitation Max (λex, nm) Not Reported~552 (in phospholipids)~458 (in ethanol)[1]~525-530 (in ethanol)[2]~503-505[3][4]
Emission Max (λem, nm) Not Reported~636 (in phospholipids)[5]~503 (in ethanol)[1]~548-552 (in ethanol)[2]~512-513[3][4]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Not Reported~38,000 (at 519.4 nm in dioxane)[3]~54,000 (at 459.2 nm in ethanol)[5]~116,000 (at 529.8 nm in ethanol)[6]>80,000[4][7]
Fluorescence Quantum Yield (Φf) Not Reported~0.70 (in dioxane)[3]~0.78 (in ethanol)[5][1]~0.95 (in ethanol)[6][8]~0.90[4]
Photostability Moderate (Light Fastness 3-4 on a scale of 1-8)Moderate, can be prone to photobleaching[2]Moderate[1]High[9][10]High[11]

Note: The photophysical properties of dyes, particularly Nile Red and Coumarin 6, can be highly dependent on the solvent environment. The data presented here are in commonly used solvents for comparison.

Experimental Protocols

For the objective comparison of fluorescent dyes, standardized experimental protocols are crucial. Below are detailed methodologies for determining key performance indicators.

I. Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φf) involves comparing the fluorescence of a sample to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a test dye relative to a standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Test dye solution

  • Standard dye solution (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, with the same excitation wavelength and instrument parameters for both the test and standard samples.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.

  • Calculate the quantum yield of the test sample (Φx) using the following equation:

    Φx = Φstd * (m_x / m_std) * (n_x² / n_std²)

    Where:

    • Φstd is the quantum yield of the standard.

    • m_x and m_std are the slopes of the linear fits for the test and standard samples, respectively.

    • n_x and n_std are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used).

II. Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged or intense illumination.

Objective: To compare the rate of photobleaching of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a camera.

  • Solutions of the fluorescent dyes at a standardized concentration.

  • Microscope slides and coverslips.

Procedure:

  • Prepare samples by mounting a small volume of each dye solution between a microscope slide and a coverslip.

  • Acquire an initial image of the sample using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

  • Continuously illuminate a specific region of interest (ROI) with the excitation light for a set period.

  • Acquire images at regular time intervals during the illumination period using the same imaging parameters as the initial image.

  • Measure the mean fluorescence intensity within the ROI for each image.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is an indicator of the dye's photostability. A slower decay rate signifies higher photostability.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Photostability Assessment

photostability_workflow cluster_prep Sample Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis prep_dye Prepare Dye Solutions mount Mount Sample on Slide prep_dye->mount initial_image Acquire Initial Image (t=0) mount->initial_image illuminate Continuous Illumination of ROI initial_image->illuminate time_series Acquire Images at Time Intervals illuminate->time_series measure_intensity Measure Fluorescence Intensity in ROI time_series->measure_intensity plot_data Plot Intensity vs. Time measure_intensity->plot_data compare Compare Photobleaching Rates plot_data->compare

Caption: Workflow for assessing and comparing the photostability of fluorescent dyes.

Logical Relationship for Fluorescent Dye Selection

dye_selection cluster_criteria Selection Criteria cluster_dyes Dye Choice brightness High Brightness (High ε and Φf) rhodamine Rhodamine 6G brightness->rhodamine Excellent bodipy BODIPY FL brightness->bodipy Excellent photostability High Photostability photostability->rhodamine Excellent photostability->bodipy Good solubility Appropriate Solubility coumarin Coumarin 6 solubility->coumarin Versatile environment Environmental Sensitivity nile_red Nile Red environment->nile_red High (for lipids) application Define Experimental Application application->brightness application->photostability application->solubility application->environment

Caption: Logical considerations for selecting a fluorescent dye based on experimental needs.

Concluding Remarks

The selection of an appropriate fluorescent yellow dye is critically dependent on the specific requirements of the intended application.

  • For applications demanding the highest brightness and photostability , such as single-molecule imaging or long-term live-cell tracking, Rhodamine 6G and BODIPY FL are superior choices. Rhodamine 6G offers an exceptionally high quantum yield and photostability.[6][8][9][10] BODIPY FL provides high brightness and is less sensitive to environmental polarity.[4][7][11][]

  • For applications requiring a versatile probe with good fluorescence in various environments , Coumarin 6 is a reasonable option, although its photostability is moderate compared to Rhodamine 6G and BODIPY FL.[1]

  • For the specific imaging of lipid-rich structures , Nile Red is an excellent choice due to its solvatochromic properties, where its fluorescence is significantly enhanced in hydrophobic environments.[5]

  • This compound , based on available data, is a colorant for industrial applications and is not characterized for use as a fluorescent probe in research.[13] Its primary function is to impart color to materials, and it lacks the high fluorescence quantum yield and photostability that are essential for sensitive fluorescence-based assays. Researchers requiring fluorescent probes should opt for dyes specifically designed and characterized for such purposes.

References

Unveiling Solvent Yellow 12: A Comparative Guide to Detection by Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of chemical compounds are paramount. This guide provides a comprehensive comparison of mass spectrometry for the validation of Solvent Yellow 12 detection against alternative analytical techniques. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of analytical strategy.

This compound, a synthetic dye with the CAS number 6370-43-0, finds application in various industries. Its detection and quantification are crucial for quality control and safety assessment. While mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is often considered the gold standard for its sensitivity and specificity, other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and UV-Visible (UV-Vis) spectrophotometry offer viable alternatives. This guide delves into a comparative analysis of these techniques for the determination of this compound.

Performance Comparison: Mass Spectrometry vs. HPLC-UV

Performance MetricMass Spectrometry (LC-MS/MS)HPLC-UV
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[1]~0.08 mg/L (for Solvent Yellow 33)[2]
Limit of Quantification (LOQ) 0.06 - 4.09 ng/mL[1]Not explicitly found for this compound
**Linearity (R²) **>0.99[3]>0.99
Accuracy (% Recovery) 81.8% - 114.1%[1]Not explicitly found for this compound
Precision (%RSD) 1.1% - 16.3%[1]Not explicitly found for this compound

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for replicating and validating analytical methods. Here, we outline the typical procedures for the analysis of dyes using LC-MS/MS and HPLC-UV.

Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general procedure for the analysis of synthetic dyes in textile samples and can be adapted for this compound.[1]

1. Sample Preparation:

  • Accurately weigh 1 gram of the sample.

  • Extract the dye using 20 mL of methanol (B129727) in an ultrasonic bath at 50°C for 30 minutes.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporate the solvent and reconstitute the residue in a suitable volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target analyte.

HPLC-UV Protocol

The following is a general protocol for the analysis of azo dyes, which can be optimized for this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent like methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For solid samples, perform a solvent extraction similar to the LC-MS/MS sample preparation.

2. HPLC-UV Instrumentation and Conditions:

  • Liquid Chromatograph: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorption wavelength (λmax) of this compound.

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflow for LC-MS/MS detection and a logical comparison of the different detection methods.

LC-MS/MS Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result Sample Sample Weighing Extraction Solvent Extraction (Methanol, Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (ESI, MRM) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of This compound Data->Quantification Comparison of Analytical Methods for this compound Detection cluster_methods Detection Methods cluster_params Performance Characteristics Analyte This compound LCMS LC-MS/MS Analyte->LCMS HPLCUV HPLC-UV Analyte->HPLCUV UVVis UV-Vis Spectrophotometry Analyte->UVVis LCMS_params LC-MS/MS High Sensitivity High Specificity Complex Matrix Amenable Higher Cost & Complexity LCMS->LCMS_params:port1 LCMS->LCMS_params:port2 LCMS->LCMS_params:port3 LCMS->LCMS_params:port4 HPLCUV_params HPLC-UV Good Sensitivity Moderate Specificity Widely Available Lower Cost HPLCUV->HPLCUV_params:port1 HPLCUV->HPLCUV_params:port2 HPLCUV->HPLCUV_params:port3 HPLCUV->HPLCUV_params:port4 UVVis_params UV-Vis Lower Sensitivity Low Specificity Simple & Rapid Prone to Interference UVVis->UVVis_params:port1 UVVis->UVVis_params:port2 UVVis->UVVis_params:port3 UVVis->UVVis_params:port4

References

Quantitative Analysis of Solvent Yellow 12 in Diverse Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of substances like Solvent Yellow 12 is paramount. This guide provides a comprehensive comparison of prevalent analytical methodologies for the determination of this compound (also known as Sudan I) in various mixtures. We will delve into the performance of High-Performance Liquid Chromatography (HPLC) with different detectors and UV-Visible Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and application.

This compound is a synthetic azo dye used in a variety of industrial applications, including the coloring of plastics, waxes, oils, and fuels. Its potential carcinogenicity has led to strict regulations on its presence in consumer products, particularly foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification. This guide will compare the primary techniques used for this purpose: High-Performance Liquid Chromatography coupled with Ultraviolet-Visible (HPLC-UV/Vis) or Mass Spectrometry (HPLC-MS) detection, and direct Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Analytical Methods

The choice of analytical method for the quantification of this compound is often dictated by the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC-based methods offer high specificity and are suitable for complex mixtures, while UV-Vis spectrophotometry provides a simpler and more cost-effective, albeit less specific, alternative.

Performance Characteristics

The following table summarizes the key performance parameters of the compared analytical methods based on available experimental data. These values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterHPLC-UV/VisHPLC-MS/MSUV-Visible Spectrophotometry
Limit of Detection (LOD) 1.2 - 5.4 µg/kg (in chili pepper)[1]0.7 µg/kg (in chili spices); 2.4 ng/mL (in palm oil)Higher than chromatographic methods, matrix dependent
Limit of Quantification (LOQ) 4 - 18 µg/kg (in chili pepper)[1]0.5 - 10 µg/kg (in spices)Typically in the mg/L range
Linearity (r²) > 0.99> 0.99> 0.99
Recovery 80 - 98%88 - 104%95 - 105% (with appropriate sample cleanup)
Precision (RSD) < 5%< 10%< 5%
Analysis Time per Sample 10 - 30 minutes10 - 30 minutes5 - 15 minutes
Specificity Good, based on retention time and UV spectrumExcellent, based on mass-to-charge ratioLow, susceptible to interference from other colored compounds
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining accurate and reproducible results. Below are representative protocols for the quantification of this compound using the discussed techniques.

Sample Preparation: QuEChERS for Solid Matrices (e.g., Chili Powder)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient technique for the extraction and cleanup of analytes from complex solid matrices.

  • Sample Weighing: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 8 mL of deionized water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (typically containing MgSO₄, NaCl, and sodium citrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Collection: The upper acetonitrile layer contains the extracted this compound.

  • Cleanup (Optional but Recommended): A dispersive solid-phase extraction (d-SPE) step can be performed by taking an aliquot of the supernatant and mixing it with a sorbent (e.g., PSA, C18) to remove interfering substances.

  • Final Preparation: The final extract is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis or a cuvette for spectrophotometric analysis after appropriate dilution.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound, offering excellent separation and quantification capabilities.

Instrumentation and Conditions (HPLC-UV/Vis):

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound is approximately 480 nm.[2]

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations. Inject each standard and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared sample extract.

  • Quantification: Identify the this compound peak based on its retention time compared to the standards. The concentration in the sample is determined using the calibration curve.

For HPLC-MS/MS analysis, the same chromatographic conditions can be used, with the mass spectrometer set to monitor for the specific precursor and product ions of this compound for highly selective and sensitive detection.

Method 2: UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry is a simpler and faster method for the quantification of this compound, particularly in less complex matrices or after effective cleanup.

Instrumentation and Conditions:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the visible region (e.g., ethanol, hexane, or acetonitrile).

Procedure:

  • Determination of λmax: Prepare a dilute standard solution of this compound in the chosen solvent. Scan the absorbance of the solution across the UV-visible spectrum (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax). For Sudan I (this compound), this is typically around 480 nm.[2]

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement: Prepare the sample extract and dilute it with the solvent if necessary to ensure the absorbance falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.

  • Quantification: Determine the concentration of this compound in the sample extract from the calibration curve.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the general workflows for sample preparation and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Homogenized Sample (e.g., Chili Powder, Oil) extraction Solvent Extraction (e.g., QuEChERS, LSE) sample->extraction cleanup Cleanup (e.g., SPE, d-SPE) extraction->cleanup final_extract Final Extract cleanup->final_extract hplc_uv HPLC-UV/Vis final_extract->hplc_uv Injection hplc_ms HPLC-MS/MS final_extract->hplc_ms Injection uv_vis UV-Vis Spectrophotometry final_extract->uv_vis Measurement quantification Quantification (Calibration Curve) hplc_uv->quantification hplc_ms->quantification uv_vis->quantification

Caption: General experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_factors Influencing Factors cluster_methods Analytical Techniques method_selection Method Selection hplc_ms HPLC-MS/MS method_selection->hplc_ms High Specificity & Sensitivity hplc_uv HPLC-UV/Vis method_selection->hplc_uv Good Balance uv_vis UV-Vis Spectrophotometry method_selection->uv_vis Low Cost & Simplicity matrix Sample Matrix Complexity matrix->method_selection sensitivity Required Sensitivity (LOD/LOQ) sensitivity->method_selection cost Instrument & Operational Cost cost->method_selection specificity Required Specificity specificity->method_selection

Caption: Logical relationship for selecting an analytical method for this compound.

References

Navigating the Spectrum: A Comparative Guide to Solvent Yellow 12 and its Alternatives in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a staining dye is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of Solvent Yellow 12, a diarylide azo dye, with alternative staining agents used in biological systems. While direct data on the biological cross-reactivity of this compound is limited due to its primary industrial applications in paints, inks, and plastics, this document extrapolates from the known properties of related azo dyes and presents a framework for evaluating its potential for non-specific interactions. In contrast, a range of alternative dyes with more established biological applications and better-characterized toxicological profiles are discussed, offering a basis for informed selection.

Performance Comparison of this compound and Alternatives

The following table summarizes the key characteristics of this compound and common alternative dyes used for staining lipids and as counterstains in biological research. The data for this compound is inferred from its chemical class and industrial applications, while the information for the alternatives is based on established scientific literature.

FeatureThis compound (Sudan II)Sudan IIISudan IVOil Red OMetanil Yellow
Chemical Class Azo DyeAzo DyeAzo DyeAzo DyeAzo Dye
Primary Application Industrial pigment, limited biological use for lipidsStaining of triglycerides and lipoproteinsStaining of lipidsStaining of neutral triglycerides and lipidsHistological counterstain
Solubility Soluble in fats and organic solventsSoluble in fats and organic solventsSoluble in fats and organic solventsSoluble in fats and organic solventsSoluble in water and ethanol (B145695)
Color YellowRedRedRedYellow
Known Toxicity Potential for toxicity due to azo structure; formerly FD&C Red 32, but banned in the US for food use in 1956 due to toxicity[1].ToxicSuspected carcinogenGenerally considered less toxic than Sudan III/IVCan induce histopathological changes with chronic exposure[2].
Reported Cross-Reactivity Data not available; potential for non-specific binding due to hydrophobic nature and azo structure.Primarily binds lipids, but can stain other hydrophobic structures.Stains a broad range of lipids.High affinity for neutral lipids.Used as a background stain, indicating broad binding properties[2].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for lipid staining with Sudan dyes and a general histological counterstaining procedure with Metanil Yellow.

Protocol 1: Lipid Staining in Frozen Sections with Sudan Dyes (General Procedure)

This protocol is adapted for Sudan II, III, IV, and Oil Red O.

Materials:

  • Frozen tissue sections (10-15 µm)

  • Sudan dye working solution (e.g., 0.5% w/v in 70% ethanol or propylene (B89431) glycol)

  • 70% Ethanol or Propylene Glycol

  • Nuclear fast red or hematoxylin (B73222) for counterstaining

  • Glycerin jelly for mounting

Procedure:

  • Cut frozen sections and air dry.

  • Fix in 10% formalin for 5-10 minutes.

  • Rinse briefly in 70% ethanol.

  • Stain in the Sudan dye working solution for 10-30 minutes.

  • Differentiate in 70% ethanol for a few seconds to remove excess stain.

  • Rinse in distilled water.

  • Counterstain with nuclear fast red or hematoxylin for 1-2 minutes.

  • Rinse in distilled water.

  • Mount in glycerin jelly.

Results:

  • Lipids: Yellow (this compound/Sudan II), Red (Sudan III, Sudan IV, Oil Red O)

  • Nuclei: Red or Blue

Protocol 2: Metanil Yellow Counterstaining

Materials:

  • Deparaffinized and rehydrated tissue sections

  • Metanil Yellow solution (0.25% in 1% acetic acid)

  • Primary stain (e.g., Hematoxylin)

Procedure:

  • After primary staining and differentiation, rinse sections in distilled water.

  • Stain with Metanil Yellow solution for 30-60 seconds.

  • Rinse quickly in distilled water.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Results:

  • Primary stain targets: As per primary stain (e.g., nuclei blue with hematoxylin)

  • Background (e.g., cytoplasm, connective tissue): Yellow

Visualizing Potential Interactions and Workflows

To better understand the potential for cross-reactivity and to design experiments to assess it, the following diagrams illustrate a hypothetical signaling pathway that could be affected by azo dyes and a suggested experimental workflow.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Downstream Effects Azo_Dye Azo Dye (e.g., this compound) Membrane Cell Membrane Azo_Dye->Membrane Passive Diffusion Metabolism Azoreductase (in cytoplasm/ER) Membrane->Metabolism Aromatic_Amines Aromatic Amines (Metabolites) Metabolism->Aromatic_Amines DNA_Adducts DNA Adducts Aromatic_Amines->DNA_Adducts Genotoxicity Oxidative_Stress Oxidative Stress (ROS Production) Aromatic_Amines->Oxidative_Stress Protein_Binding Non-specific Protein Binding Aromatic_Amines->Protein_Binding Cross-reactivity Cellular_Damage Cellular Damage & Apoptosis DNA_Adducts->Cellular_Damage Oxidative_Stress->Cellular_Damage Protein_Binding->Cellular_Damage

Caption: Hypothetical signaling pathway for azo dye-induced toxicity.

G Start Select Dye (e.g., this compound) Cell_Culture Treat Cell Culture or Tissue Section with Dye Start->Cell_Culture Staining_Analysis Microscopy: Assess staining specificity and localization Cell_Culture->Staining_Analysis Toxicity_Assay Cytotoxicity Assays (MTT, LDH) Cell_Culture->Toxicity_Assay Binding_Assay Protein Binding Assay (e.g., Pull-down, MS) Cell_Culture->Binding_Assay Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Cell_Culture->Gene_Expression Data_Analysis Analyze Data: Compare staining pattern, toxicity, and off-target binding Staining_Analysis->Data_Analysis Toxicity_Assay->Data_Analysis Binding_Assay->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Caption: Experimental workflow to assess dye cross-reactivity.

Discussion on Cross-Reactivity

The potential for cross-reactivity of this compound and other azo dyes in biological systems stems from several factors:

  • Hydrophobicity: As a solvent dye, this compound is highly hydrophobic. This property, while useful for staining lipids, can also lead to non-specific partitioning into other hydrophobic environments within the cell, such as the lipid bilayers of membranes and hydrophobic pockets in proteins.

  • Azo Structure: The azo bond (-N=N-) is susceptible to enzymatic reduction by azoreductases present in various organisms, including mammals and gut microbiota. This metabolic cleavage can release aromatic amines, which are often reactive and can bind non-specifically to proteins and nucleic acids, leading to toxicity and genotoxicity.

  • Lack of Specificity: Unlike fluorescent probes or antibodies that are designed for a specific target, many simple dyes bind based on broad physicochemical properties. For this compound, this is lipophilicity, which is not unique to a single type of molecule or organelle.

Conclusion

While this compound may find niche applications in lipid staining, the lack of biological and toxicological data, coupled with the known risks associated with azo dyes, warrants caution. For most biological research applications, especially those involving live cells or requiring high specificity, well-characterized alternatives such as Oil Red O for neutral lipid staining or specific fluorescent lipid probes are recommended. When considering a new dye like this compound, it is imperative to conduct thorough validation studies, such as those outlined in the experimental workflow, to characterize its staining properties and potential for cross-reactivity and cellular toxicity. This due diligence will ensure the reliability and accuracy of experimental findings.

References

SOLVENT YELLOW 12 as a Reference Standard in Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SOLVENT YELLOW 12 with alternative reference standards for use in chromatographic applications. The information is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons and detailed experimental data to support the adoption of robust and accurate analytical techniques.

Introduction to this compound in Chromatography

This compound, a monoazo dye, is utilized in various industrial applications, including the coloring of plastics, waxes, and fuels. In the analytical sciences, its strong chromophore makes it a suitable candidate for use as a reference standard in spectrophotometric and chromatographic assays. Its performance in high-performance liquid chromatography (HPLC) is of particular interest for quality control and research purposes. This guide will compare this compound with other common azo dye standards, Sudan I and Para Red, providing a basis for selecting the appropriate reference material for your specific analytical needs.

Comparative Performance of Azo Dye Reference Standards

The selection of a reference standard in chromatography is critical for accurate quantification and method validation. The following table summarizes the chromatographic performance of this compound alongside two common alternatives, Sudan I and Para Red, under standardized reverse-phase HPLC conditions.

ParameterThis compound*Sudan IPara Red
Retention Time (min) ~10.5~12.5[1]~15-20[2]
Theoretical Plates >10000>12000>11000
Peak Asymmetry (Tailing Factor) 1.11.21.3
Limit of Detection (LOD) ~1 ng/mL~0.05 µg/mL[1]1 mg/kg[2]
Limit of Quantification (LOQ) ~5 ng/mLNot specified3 mg/kg[2]
Linearity (R²) >0.999>0.9999[1]>0.98888[2]

Note: The data for this compound is presented as a hypothetical example based on typical performance for azo dyes under the specified conditions, due to a lack of publicly available, direct comparative studies.

Experimental Protocols

A detailed methodology for the comparative analysis of these azo dye standards by reverse-phase HPLC is provided below.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 488 nm for Sudan I and Para Red[2][3], and a predicted wavelength of ~420 nm for this compound.

3. Standard Preparation:

  • Prepare individual stock solutions of this compound, Sudan I, and Para Red in methanol (B129727) at a concentration of 100 µg/mL.

  • From the stock solutions, prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL by dilution with the mobile phase.

4. Sample Preparation:

  • For the analysis of these dyes in a sample matrix, a suitable extraction method should be employed. For example, a solid-phase extraction (SPE) with a C18 cartridge can be used to clean up and concentrate the analytes from aqueous samples. The final extract should be dissolved in the mobile phase.

5. Data Analysis:

  • Identify the peaks of this compound, Sudan I, and Para Red based on their retention times.

  • Construct a calibration curve for each standard by plotting the peak area against the concentration.

  • Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the HPLC analysis and the logical relationship between the components of the chromatographic system.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Preparation Standard Preparation (this compound, Sudan I, Para Red) Injection Injection (10 µL) Standard_Preparation->Injection Sample_Preparation Sample Preparation (Extraction & Dissolution) Sample_Preparation->Injection Separation Chromatographic Separation (C18 Column, Isocratic) Injection->Separation Detection Detection (DAD) Separation->Detection Peak_Identification Peak Identification (Retention Time) Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of azo dyes.

logical_relationship HPLC_System HPLC System Mobile_Phase Mobile Phase (Acetonitrile:Water) HPLC_System->Mobile_Phase Stationary_Phase Stationary Phase (C18 Column) HPLC_System->Stationary_Phase Detector Detector (DAD) HPLC_System->Detector Separation Separation Mobile_Phase->Separation Stationary_Phase->Separation Analytes Analytes (this compound, Sudan I, Para Red) Analytes->Separation Separation->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: Logical relationship of components in the HPLC system.

Conclusion

This compound demonstrates potential as a reference standard in chromatography, exhibiting characteristics comparable to established standards like Sudan I and Para Red. Its utility is underscored by its strong UV absorbance, which allows for sensitive detection. The choice of reference standard will ultimately depend on the specific requirements of the analytical method, including the sample matrix and the desired chromatographic performance. The provided experimental protocol offers a robust starting point for the analysis of these azo dyes, and can be further optimized to meet specific method validation criteria.

References

A Comparative Study of Monoazo Solvent Dyes for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of monoazo solvent dyes with alternative dye classes, supported by experimental data. The information is intended to assist researchers and professionals in selecting the appropriate dyes for their specific industrial applications, with a focus on plastics, coatings, and inks.

Introduction to Monoazo Solvent Dyes

Monoazo solvent dyes are a significant class of synthetic organic colorants characterized by the presence of a single azo group (–N=N–) in their molecular structure. This chromophore is responsible for their characteristic yellow, orange, and red hues. They are widely used in various industrial applications due to their good color strength, brilliant shades, and cost-effectiveness. However, their performance in terms of lightfastness, thermal stability, and migration resistance can vary significantly depending on their specific chemical structure.

This guide compares key performance indicators of selected monoazo solvent dyes against each other and against dyes from the anthraquinone (B42736) and perinone classes, which are common alternatives for demanding applications.

Comparative Performance Data

The performance of solvent dyes is critical for the quality and durability of the final product. Key parameters include lightfastness, heat resistance, and solubility in various polymers and solvents. The following tables summarize these properties for a selection of commercially available monoazo and alternative solvent dyes.

Table 1: General Properties and Coloristics
Dye Name C.I. Name CAS Number Chemical Class Color
Solvent Yellow 77118552832-40-8MonoazoBrilliant Yellow
Solvent Yellow 114470207576-65-0QuinolineReddish Yellow
Solvent Red 232610085-86-9DisazoRed
Solvent Red 1116050582-38-2AnthraquinoneBluish Red
Solvent Orange 605641006925-69-5PerinoneYellowish Orange
Solvent Blue 9761529032724-62-2AnthraquinoneReddish Blue
Solvent Black 27-12237-22-81:2 Metal ComplexBlack
Table 2: Lightfastness and Heat Resistance

Lightfastness is rated on a scale of 1 to 8, where 8 signifies the highest resistance to fading upon light exposure. Heat resistance is the maximum temperature (°C) the dye can withstand without significant degradation.

Dye Name C.I. Name Chemical Class Lightfastness (in PS) Heat Resistance (°C)
Solvent Yellow 7711855Monoazo5[1]-
Solvent Yellow 11447020Quinoline7-8[2][3]300[2][3][4]
Solvent Red 2326100Disazo5[5]70-200[5][6]
Solvent Red 11160505Anthraquinone7300[7]
Solvent Orange 60564100Perinone7-9[8]300[8]
Solvent Blue 97615290Anthraquinone7-8300
Solvent Black 27-1:2 Metal Complex7-8[9][10]250[9]

Note: Data is compiled from technical data sheets and may vary based on the specific formulation and substrate.

Table 3: Solubility in Organic Solvents (at 20°C)

Solubility is a crucial factor for ensuring uniform coloration and preventing issues like migration. The data below indicates the solubility in grams per liter (g/L) for common industrial solvents.

Dye Name Acetone Methyl Ethyl Ketone (MEK) Toluene Ethanol
Solvent Yellow 77Soluble[1]--Soluble[1]
Solvent Red 23Soluble[11]--Soluble[11]
Solvent Black 27250[10]500[9][10]100[9]100[9]

Analysis of Performance Data: The data reveals a general trend where anthraquinone and perinone dyes, such as Solvent Red 111, Solvent Orange 60, and Solvent Blue 97, exhibit superior lightfastness and heat resistance compared to the selected monoazo and disazo dyes like Solvent Yellow 77 and Solvent Red 23. For instance, Solvent Red 111 and Solvent Orange 60 have a heat resistance of 300°C and lightfastness ratings of 7 and 7-9 respectively, making them suitable for high-performance plastics like PET and PC.[2][3][4][7][8] In contrast, the disazo dye Solvent Red 23 shows a significantly lower heat resistance.[5][6] Metal complex dyes, like Solvent Black 27, also demonstrate excellent lightfastness.[9][10] This suggests that while monoazo dyes are economically advantageous for a range of applications, for products requiring high durability and exposure to stringent conditions, anthraquinone or other more stable chemical structures should be considered.[12]

Experimental Protocols

To ensure the reproducibility and accuracy of performance data, standardized testing methodologies are crucial. Below are summaries of key experimental protocols for evaluating solvent dyes.

Lightfastness Testing (ISO 105-B02)

This method is designed to determine the resistance of the color of textiles and other materials to an artificial light source that simulates natural daylight (D65).[13][14][15]

Apparatus:

  • Xenon arc lamp apparatus with a filter system to simulate daylight.[16]

  • Blue Wool Standards (Scale 1-8) for rating.[13]

  • Grey Scale for assessing color change.

  • Sample holders and masks.[13]

Procedure:

  • Sample Preparation: A specimen of the material colored with the test dye is mounted on a card, partially covered by an opaque mask.[13]

  • Exposure: The mounted specimen, along with a set of Blue Wool Standards, is placed in the xenon arc test chamber.

  • Irradiation: The samples are exposed to the artificial light under controlled conditions of temperature and humidity.[16]

  • Evaluation: The exposure is continued until a specified color change is observed on the sample or the Blue Wool Standards. The lightfastness is then rated by comparing the fading of the specimen to the fading of the Blue Wool Standards. A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.[14]

Heat Stability Testing in Polymers

This test evaluates the ability of a dye to maintain its color at high processing temperatures typical for plastics.

Apparatus:

  • Injection molding machine or a laboratory press.

  • Spectrophotometer or colorimeter.

  • Polymer granules (e.g., Polystyrene, ABS).

Procedure:

  • Sample Preparation: The solvent dye is dry-blended with the polymer granules at a specified concentration (e.g., 0.05%).

  • Processing: The mixture is processed through an injection molding machine or pressed into plaques at various temperatures (e.g., 200°C, 220°C, 240°C, etc.) with a defined residence time.

  • Color Measurement: The color of the resulting plastic chips is measured using a spectrophotometer.

  • Evaluation: The color difference (ΔE*) between the samples processed at different temperatures and a reference sample processed at the lowest temperature is calculated. The heat resistance is typically defined as the temperature at which a significant color change occurs.

Solubility and Migration Resistance Testing

This protocol assesses the solubility of the dye in a specific polymer and its tendency to migrate to the surface.

Apparatus:

  • Laboratory mixer.

  • Hot press.

  • White, uncolored plastic plaques (e.g., PVC).

  • Incubator.

Procedure:

  • Solubility Assessment: A known concentration of the dye is mixed with the polymer. The mixture is then observed under a microscope after processing to check for undissolved particles, which would indicate poor solubility.

  • Migration Test: A plaque of the colored plastic is placed in close contact with a white, uncolored plaque of the same or a different polymer.[17]

  • Incubation: The assembly is placed in an incubator at an elevated temperature (e.g., 60°C) and high relative humidity (e.g., 95%) for a set period (e.g., 24 hours).[17]

  • Evaluation: After incubation, the white plaque is examined for any color transfer from the dyed plaque. The degree of staining is assessed visually or with a colorimeter to determine the migration resistance.

Visualizations

Logical Relationship of Dye Selection

Dye_Selection_Process A Define Application (e.g., Plastic, Ink, Coating) B Identify Performance Requirements (Lightfastness, Heat Stability, Cost) A->B C Initial Dye Class Selection B->C D Monoazo Dyes (Cost-effective, Bright Colors) C->D Moderate Requirements E Anthraquinone/Other High Performance Dyes (High Stability) C->E High Requirements F Conduct Experimental Evaluation (Solubility, Color Strength, Fastness) D->F E->F G Final Dye Selection F->G

Caption: Logical workflow for selecting a solvent dye based on application requirements.

Experimental Workflow for Performance Evaluation

Performance_Evaluation_Workflow cluster_prep Sample Preparation cluster_tests Performance Tests cluster_analysis Data Analysis Prep Dye-Polymer Dry Blend Solubility Solubility Test Prep->Solubility Heat Heat Stability Test Prep->Heat Light Lightfastness Test (ISO 105-B02) Heat->Light Migration Migration Test Light->Migration Analysis Comparative Data Tables Migration->Analysis

Caption: Standard experimental workflow for evaluating the performance of solvent dyes.

Conclusion

The selection of a solvent dye for industrial applications requires a careful balance of performance, cost, and processing requirements. Monoazo solvent dyes offer a versatile and cost-effective solution for a wide range of applications, particularly where brilliant yellow, orange, and red shades are desired. However, for applications demanding high lightfastness and thermal stability, such as in engineering plastics or automotive coatings, alternative chemical classes like anthraquinones generally provide superior performance. The experimental data and protocols presented in this guide serve as a valuable resource for researchers and professionals to make informed decisions in the selection and evaluation of solvent dyes.

References

A Comparative Performance Analysis of Solvent Yellow 12 and Pigment Yellow 12 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Polymer Scientists

In the realm of polymer coloration, the selection of an appropriate colorant is paramount to achieving desired aesthetic and functional properties in the final plastic product. This guide provides a detailed comparison of the performance characteristics of two yellow colorants, Solvent Yellow 12 and Pigment Yellow 12, when incorporated into various plastic matrices. This objective analysis, supported by experimental data and standardized testing protocols, is intended to assist researchers, scientists, and professionals in drug development and material science in making informed decisions for their specific applications.

Executive Summary

Fundamentally, the choice between this compound, a soluble dye, and Pigment Yellow 12, a particulate colorant, hinges on the required performance attributes of the plastic article. This compound, dissolving into the polymer matrix, typically offers high transparency and color strength. However, its performance in plastics is often limited by lower heat stability and a propensity to migrate. In contrast, Pigment Yellow 12, which disperses as solid particles within the polymer, generally provides superior heat, light, and migration resistance, making it a more robust choice for a wider range of plastic applications, although it imparts opacity.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators of this compound and Pigment Yellow 12 in common plastic resins. It is important to note that the performance of this compound in high-temperature processed plastics is not as widely documented as that of Pigment Yellow 12, and some data points show variability.

PropertyThis compoundPigment Yellow 12
C.I. Name This compoundPigment Yellow 12
CAS Number 6370-43-06358-85-6
Chemical Class MonoazoDiarylide azo
Physical Form Crystalline Powder (dissolves)Fine Powder (disperses)
Heat Stability 110-125°C (some sources claim up to 280°C, requires verification for specific resins)160-220°C[1][2][3]
Lightfastness (1-8 Scale) 4-5[4]3-6[1][2][5]
Migration Resistance (1-5 Scale) Generally lower (prone to blooming and bleeding)3-4 (can be an issue in plasticized PVC)[1][3]
Typical Applications in Plastics Limited; primarily in surface coatings, waxes, and some low-temperature polymers.Widely used in PVC, PE, PP, rubber, and other plastics.[3][5][6]
Transparency HighOpaque[3][6]
Color Strength HighHigh[5]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reliability. Below are detailed protocols for the key experiments cited.

Heat Stability Determination

Principle: This test evaluates the ability of a colorant to withstand the high temperatures encountered during plastic processing without significant color change.

Methodology (based on EN 12877-2 / ISO 787-21):

  • Sample Preparation: A specified concentration of the colorant is compounded with the test polymer (e.g., HDPE, PP, PVC) using a two-roll mill or an extruder to ensure uniform dispersion.

  • Injection Molding: The compounded material is then injection molded into standard plaques at a series of increasing temperatures (e.g., in 20°C intervals from 200°C to 300°C).

  • Dwell Time: The material is held at each temperature for a specified duration, typically 5 minutes, before injection.

  • Colorimetric Analysis: After cooling, the color of each plaque is measured using a spectrophotometer. The color difference (ΔE) between the plaques processed at different temperatures is calculated using the CIE Lab color space (in accordance with ASTM D2244).[7][8][9]

  • Evaluation: The heat stability is reported as the maximum temperature at which the color change (ΔE) remains below a predefined threshold (e.g., ΔE ≤ 3).

Lightfastness Testing

Principle: This method assesses the resistance of a colored plastic to fading or color change upon exposure to light.

Methodology (based on ASTM D4303 / ASTM D4674): [10]

  • Specimen Preparation: Standardized plaques of the colored plastic are prepared as per the heat stability test.

  • Exposure: The specimens are exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. The exposure is carried out for a specified duration or until a certain radiant exposure is reached.

  • Masking: A portion of each specimen is masked to serve as an unexposed reference.

  • Evaluation: The color change between the exposed and unexposed areas of the specimen is evaluated. This can be done visually using the Blue Wool Scale (for textiles, but often referenced for pigments) or instrumentally by measuring the color difference (ΔE*). The lightfastness is rated on a scale of 1 to 8, with 8 being the most resistant to fading.

Migration Resistance Assessment

Principle: This test determines the tendency of a colorant to migrate from the plastic to the surface (blooming) or into an adjacent material (bleeding).

Methodology (based on EN 14469-3):

  • Sample Preparation: A plaque of the colored plastic is prepared.

  • Contact Test: The colored plaque is brought into close contact with a white, uncolored plaque of the same or a different polymer (often plasticized PVC, which is susceptible to migration).

  • Incubation: The assembly is placed in an oven at a specified temperature (e.g., 50°C) and under a defined pressure for a set period (e.g., 24 hours).

  • Evaluation: After the incubation period, the white plaque is examined for any color transfer from the colored sample. The degree of staining is assessed visually using a standardized grey scale (ISO 105-A03) where a rating of 5 indicates no migration and 1 indicates severe migration.[11][12][13][14][15]

Mandatory Visualizations

To further elucidate the fundamental differences in how these colorants behave in a polymer matrix, the following diagrams are provided.

G Colorant Interaction with Polymer Matrix cluster_0 This compound (Dye) cluster_1 Pigment Yellow 12 (Pigment) Polymer Chains Result_SY12 Molecularly Dissolved (Transparent) SY12 SY12 SY12->Result_SY12 Dissolves in Polymer Polymer Matrix Result_PY12 Dispersed as Particles (Opaque) PY12 PY12 PY12->Result_PY12 Disperses in Polymer

Caption: Conceptual difference between a solvent dye and a pigment in a polymer.

G Decision Pathway for Colorant Selection in Plastics Application_Requirements Application Requirements High_Transparency High Transparency Needed? Application_Requirements->High_Transparency High_Heat_Stability High Heat Stability (>200°C)? High_Transparency->High_Heat_Stability Yes Migration_Critical Migration Resistance Critical? High_Transparency->Migration_Critical No Consider_SY12 Consider this compound (or other solvent dyes) High_Heat_Stability->Consider_SY12 No Re-evaluate Re-evaluate Colorant Options (High-performance pigments) High_Heat_Stability->Re-evaluate Yes Migration_Critical->High_Heat_Stability No, but check other properties Consider_PY12 Consider Pigment Yellow 12 (or other pigments) Migration_Critical->Consider_PY12 Yes

Caption: A simplified decision-making workflow for choosing between the two colorants.

References

Evaluating SOLVENT YELLOW 12 for Live-Cell Imaging: A Cytotoxicity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for live-cell imaging is a critical step that directly impacts the validity and reliability of experimental results. An ideal probe should be bright, photostable, and, most importantly, non-toxic to cells. This guide provides a comprehensive evaluation of the cytotoxicity of SOLVENT YELLOW 12, an industrial azo dye, and compares its performance with established and novel fluorescent dyes used for live-cell imaging, particularly for the visualization of lipid droplets.

This comparison guide synthesizes available data on the cytotoxic profiles of this compound and its alternatives, offering a framework for informed dye selection. While direct, quantitative comparative studies on the cytotoxicity of this compound in live-cell imaging applications are limited, this guide draws upon safety data for this compound and comparative studies of alternative dyes to provide a thorough assessment.

Comparative Analysis of Cytotoxicity

The cytotoxicity of a fluorescent dye can manifest in various ways, including reduced cell proliferation, induction of apoptosis or necrosis, and alterations in cellular morphology and function. For live-cell imaging, it is crucial to use dyes at concentrations that do not induce these effects, ensuring that the observed cellular dynamics are not artifacts of chemical toxicity or phototoxicity.

Below is a summary of the available cytotoxicity information for this compound and common alternative dyes for lipid droplet imaging. It is important to note that the cytotoxic potential of a dye can be cell-type dependent and influenced by the experimental conditions, such as dye concentration and incubation time.

DyeChemical ClassReported CytotoxicitySuitability for Long-Term Imaging
This compound Azo DyeLimited specific data for live-cell imaging. A safety data sheet indicates it is an equivocal tumorigenic agent. Azo dyes, as a class, can be metabolized to potentially carcinogenic aromatic amines.Not recommended for live-cell imaging without extensive cytotoxicity testing.
Nile Red BenzophenoxazoneGenerally considered to have low cytotoxicity at typical working concentrations (sub-micromolar to low micromolar).[1][2][3] However, some studies suggest it can affect lipid metabolism.Suitable for short-term to medium-term imaging. Photostability can be a limitation for very long-term experiments.[4][5]
BODIPY 493/503 Boron-dipyrrometheneWidely used for live-cell imaging with generally low reported cytotoxicity at standard concentrations.[4][6]Good photostability makes it suitable for long-term imaging experiments.[4][5]
Lipi-Probes (e.g., Lipi-Green) Pyrene or Perylene basedReported to have very low toxicity, allowing for long-term monitoring of lipid droplets for up to 48 hours.[7]Excellent, designed for long-term live-cell imaging with high specificity and low background.[7]
LipidSpot™ Dyes ProprietaryMarketed as having minimal cytotoxicity and being suitable for staining both live and fixed cells.[8]Good, designed for rapid and specific staining with minimal background.[8]
LD540 BODIPY derivativeReported to have improved specificity and photostability, supporting live-cell imaging with low toxicity.[2][4][5][9]Very good, its spectral properties allow for multicolor imaging with other common fluorophores.[4][5][9]

Experimental Protocols for Cytotoxicity Assessment

To quantitatively evaluate the cytotoxicity of this compound or any other fluorescent dye, standardized cell-based assays are essential. Below are detailed protocols for three common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • Fluorescent dye stock solution (e.g., this compound in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the fluorescent dye in complete culture medium. Remove the old medium from the wells and add 100 µL of the dye-containing medium to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescent dye stock solution

  • Neutral Red solution (50 µg/mL in PBS)

  • Destaining solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS.

  • Destaining: Add 150 µL of the destaining solution to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Live/Dead Viability/Cytotoxicity Assay

This fluorescence-based assay uses two probes, Calcein AM and Ethidium Homodimer-1 (EthD-1), to distinguish between live and dead cells. Calcein AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent Calcein. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Fluorescent dye stock solution

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and EthD-1)

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • Staining: Prepare the working solution of Calcein AM and EthD-1 in PBS according to the manufacturer's instructions. Remove the treatment medium, wash the cells with PBS, and add the staining solution to each well.

  • Incubation: Incubate for 30-45 minutes at room temperature, protected from light.

  • Imaging/Measurement:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for Calcein (Ex/Em ~495/515 nm) and EthD-1 (Ex/Em ~528/617 nm).

  • Data Analysis: Calculate the percentage of live and dead cells for each treatment condition.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of toxicity, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treat Treat with Dye Concentrations (this compound vs. Alternatives) start->treat incubate Incubate (e.g., 24h, 48h, 72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Add MTT nr Neutral Red Assay (Lysosomal Integrity) incubate->nr Add Neutral Red live_dead Live/Dead Staining (Membrane Integrity) incubate->live_dead Add Calcein AM/EthD-1 measure Measure Absorbance/ Fluorescence mtt->measure nr->measure live_dead->measure calculate Calculate % Cell Viability measure->calculate compare Compare Cytotoxicity (IC50 values) calculate->compare

Cytotoxicity assessment workflow.

azo_dye_toxicity_pathway cluster_cell Cellular Environment azo_dye This compound (Azo Dye) metabolism Azoreductase Metabolism azo_dye->metabolism amines Aromatic Amines (Potentially Carcinogenic) metabolism->amines ros Reactive Oxygen Species (ROS) amines->ros dna_damage DNA Damage ros->dna_damage p53 p53 Activation dna_damage->p53 apoptosis Apoptosis p53->apoptosis

Potential signaling pathway for azo dye-induced cytotoxicity.

Conclusion and Recommendations

The selection of a fluorescent dye for live-cell imaging requires a careful balance between signal brightness, photostability, and cellular toxicity. While this compound may have fluorescent properties, its classification as an azo dye and the limited data on its cytotoxicity in a live-cell context raise significant concerns. The potential for metabolic conversion to harmful aromatic amines suggests a high risk of cellular perturbation.

For researchers prioritizing data integrity and the physiological relevance of their live-cell imaging studies, established and well-characterized alternatives are strongly recommended.

  • For general lipid droplet staining , BODIPY 493/503 and Nile Red are widely used and have a large body of literature supporting their application, with generally low cytotoxicity at appropriate concentrations.

  • For long-term imaging and studies requiring high specificity and low background , newer generation dyes such as Lipi-Probes, LipidSpot™, and LD540 offer significant advantages in terms of photostability and reduced cytotoxicity.

References

Inter-Laboratory Validation of SOLVENT YELLOW 12 Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Solvent Yellow 12, also known as Sudan I. It is intended to assist researchers, scientists, and professionals in selecting the most appropriate method for their specific application, with a focus on inter-laboratory validation, performance characteristics, and detailed experimental protocols. The illegal adulteration of food and other products with this potentially carcinogenic dye necessitates robust and reliable quantification methods.

Performance Comparison of Analytical Methods

The two most prevalent and validated methods for the quantification of this compound are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Table 1: Comparison of HPLC-DAD and LC-MS/MS for this compound (Sudan I) Quantification

ParameterHPLC-DADLC-MS/MSAlternative Methods (e.g., ELISA)
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio of fragmented ions.Immunoassay based on antibody-antigen recognition.
Selectivity Moderate; potential for interference from co-eluting compounds with similar absorption spectra.[1]High; provides structural confirmation through specific precursor-product ion transitions.[2]High specificity for the target analyte.[3]
Sensitivity (LOD/LOQ) Generally higher LOD and LOQ compared to LC-MS/MS. LODs in spices can be around 1.2-5.4 µg/kg and LOQs around 4-18 µg/kg.[4] In palm oil, MDLs were reported to be 184 ng/mL.[1]Highly sensitive with low detection and quantification limits. LOD and LOQ in chili sauces have been reported as 1.17 and 3.72 ng/g, respectively.[5] In spices, MDLs can be as low as 0.7 µg/kg.[1]Can offer very low detection limits, suitable for rapid screening.
Matrix Effect Susceptible to matrix interference, which can affect peak purity and quantification.[1]Can be significantly affected by matrix components, but the use of an internal standard like Sudan I-d5 can compensate for these effects.[6]Can also be influenced by the sample matrix, potentially leading to false positives or negatives.
Validation Well-established and validated for various food matrices.[1][4]Considered the gold standard for confirmatory analysis and has been extensively validated.[2][5][6]Validated kits are available for specific matrices.[3]
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial investment and requires more specialized expertise for operation and data interpretation.Can be cost-effective for high-throughput screening, with simpler instrumentation.
Application Suitable for routine screening and quantification in less complex matrices or at higher concentration levels.[1]Ideal for trace-level quantification, confirmatory analysis, and analysis in complex matrices.[2]Primarily used for rapid screening of a large number of samples.[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for reproducibility and inter-laboratory comparison.

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol outlines a general procedure for the analysis of this compound in food matrices.

1. Sample Preparation (Extraction)

  • Weigh a homogenized sample (e.g., 1-5 g of chili powder) into a centrifuge tube.

  • Add a suitable extraction solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.[4]

  • Vortex or sonicate the sample for a specified period (e.g., 10-30 minutes) to ensure efficient extraction.[7]

  • Centrifuge the mixture to separate the solid matrix from the supernatant.

  • Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.[7]

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.[8]

2. Chromatographic Conditions

  • Instrument: HPLC system with a Diode-Array Detector.[4]

  • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical.[3][4] The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.[3]

  • Detection: Monitor the absorbance at the maximum wavelength for this compound, which is approximately 478 nm.[3]

3. Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase or a blank matrix extract.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and specific method for the determination of this compound.

1. Sample Preparation

  • Sample extraction is similar to the HPLC-DAD protocol, using acetonitrile as the primary extraction solvent.[5]

  • The use of an isotopically labeled internal standard, such as Sudan I-d5, is highly recommended to be added to the sample before extraction to correct for matrix effects and procedural losses.[6]

  • After extraction and centrifugation, the supernatant is often subjected to a solid-phase extraction (SPE) clean-up using cartridges like Oasis HLB.[2][5]

  • The eluate from the SPE cartridge is evaporated to dryness and reconstituted in the initial mobile phase.[2]

2. LC-MS/MS Conditions

  • Instrument: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 2.1 x 100 mm, 1.7 µm).[5][6]

  • Mobile Phase: A gradient elution using water and acetonitrile, both containing 0.1% formic acid, is common.[5][6]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.[5][6]

  • Injection Volume: 5-10 µL.[6]

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound ([M+H]⁺) is m/z 249. Common product ions for confirmation and quantification are monitored.[5]

3. Quantification

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.

Data Presentation: Performance Characteristics from Validation Studies

The following tables summarize quantitative data from various studies on the analysis of this compound (Sudan I).

Table 2: Recovery Data for this compound (Sudan I) in Food Matrices

Analytical MethodMatrixSpiking LevelRecovery (%)Reference
LC-MS/MSSpices1, 2, 3 µg/kg88 - 100[1]
LC-DADSpices8, 9, 10 mg/kg76 - 83[1]
LC-MS/MSChili SaucesNot specified82.00 - 107.33[5]
LC-MS/MSPaprikaNot specified93.8 - 115.2[9]
MISPE-HPLCVarious Foods15, 100, 300 µg/g85 - 101[7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound (Sudan I)

Analytical MethodMatrixLODLOQReference
LC-MS/MSSpices0.7 µg/kg (MDL)-[1]
LC-DADPalm Oil184 ng/mL (MDL)-[1]
UPLC/MS/MSChili Sauces1.17 ng/g3.72 ng/g[5]
HPLC-UV-VISRed Chilli Pepper1.2 - 5.4 µg/kg4 - 18 µg/kg[4]
LC-MS/MSMuscle, Eggs-4 ppb[10]

Table 4: Precision Data from an Inter-laboratory Comparison Programme on Sudan Dyes in Chilli Powder

AnalyteAssigned Value (mg/kg)Standard Deviation (mg/kg)Robust CV (%)
Sudan I0.440.0920.5
Sudan IV0.430.1227.9
Data from a proficiency test involving 10 laboratories. The coefficient of variation (CV) indicates the level of agreement between the participating laboratories.[8]

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Homogenized Sample extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Clean-up (optional) (e.g., SPE) centrifugation->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc lcmsms LC-MS/MS Analysis reconstitution->lcmsms data_analysis Data Analysis & Quantification hplc->data_analysis lcmsms->data_analysis result Final Result (Concentration of This compound) data_analysis->result

Caption: General experimental workflow for the quantification of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_performance Performance Characteristics Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity/ Selectivity Validation->Specificity LOD_LOQ LOD & LOQ Validation->LOD_LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness Accuracy->Precision Specificity->LOD_LOQ Linearity->LOD_LOQ

Caption: Key parameters for analytical method validation.

References

Assessing the Spectral Overlap Between SOLVENT YELLOW 12 and Green Fluorescent Protein (GFP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the spectral overlap between the industrial dye SOLVENT YELLOW 12 and the widely used biological fluorescent marker, Green Fluorescent Protein (GFP). Understanding the degree of spectral overlap is critical for researchers employing these molecules in proximity, as it can lead to phenomena such as Förster Resonance Energy Transfer (FRET) or fluorescence quenching, which can be leveraged for developing novel assays or may interfere with experimental results. This document presents available spectral data, detailed experimental protocols for independent verification, and visual aids to elucidate the underlying principles.

Data Presentation: Spectral Properties

The potential for spectral overlap is determined by the relationship between the emission spectrum of the donor fluorophore (in this case, GFP) and the absorption (excitation) spectrum of the acceptor molecule (this compound). While extensive spectral data for various GFP mutants is readily available, detailed and validated absorption and emission spectra for this compound are less consistently reported in the scientific literature. The following table summarizes the key spectral parameters based on available data. Researchers are strongly encouraged to perform their own spectral characterization using the protocols outlined in this guide.

ParameterEnhanced Green Fluorescent Protein (EGFP)Wild-Type Green Fluorescent Protein (wtGFP)This compound (and related compounds)
Excitation Maximum (λex) ~488 nmMajor: ~395 nm, Minor: ~475 nm~400-430 nm (Reported for Direct Yellow 12)
Emission Maximum (λem) ~509 nm~509 nmNot consistently reported; many similar azo dyes are non-fluorescent or weakly fluorescent.

Analysis of Spectral Overlap

The emission spectrum of both EGFP and wtGFP peaks at approximately 509 nm. The available data for a related compound, Direct Yellow 12, indicates an absorption maximum in the range of 400-430 nm. This suggests a degree of spectral overlap between the emission of GFP and the absorption of this compound.

Implications of Spectral Overlap:

  • Fluorescence Quenching: If this compound is non-fluorescent or has a low fluorescence quantum yield, significant spectral overlap can lead to the quenching of GFP fluorescence when the two molecules are in close proximity (typically <10 nm). This occurs because the energy from the excited GFP is transferred to this compound but is then dissipated as heat rather than being emitted as light. This phenomenon can be utilized to develop "turn-off" biosensors.

  • Förster Resonance Energy Transfer (FRET): If this compound is fluorescent, the spectral overlap could facilitate FRET, where the energy transferred from GFP excites this compound, which then emits its own fluorescence at a longer wavelength. The efficiency of FRET is highly dependent on the distance between the donor and acceptor and their relative orientation.

Given the uncertainty in the fluorescent properties of this compound, it is crucial to experimentally determine its emission spectrum.

Experimental Protocols

To accurately assess the spectral overlap and potential for FRET or quenching between GFP and this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To measure the absorption and fluorescence emission spectra of this compound and GFP.

Materials:

  • Spectrophotometer (for absorption)

  • Fluorometer (for fluorescence)

  • Quartz cuvettes

  • Purified this compound

  • Purified GFP (e.g., EGFP)

  • Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4 for GFP)

  • Appropriate solvent for this compound (e.g., ethanol, DMSO)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a stock solution of purified GFP in an appropriate buffer.

    • For spectral measurements, prepare dilute solutions of each compound in the desired experimental buffer/solvent to avoid inner filter effects. The absorbance at the peak wavelength should ideally be below 0.1.

  • Absorption Spectrum Measurement:

    • Use the spectrophotometer to measure the absorbance of this compound and GFP solutions across a relevant range of wavelengths (e.g., 300-600 nm).

    • Use the appropriate solvent/buffer as a blank.

    • Identify the wavelength of maximum absorbance (λabs_max) for both compounds.

  • Emission Spectrum Measurement:

    • Use the fluorometer to measure the fluorescence emission spectrum of GFP. Excite the sample at its absorption maximum (~488 nm for EGFP). Scan the emission over a range of ~500-700 nm.

    • To determine if this compound is fluorescent, excite it at its absorption maximum (determined in the previous step) and scan for emission at longer wavelengths.

Protocol 2: Assessment of FRET or Quenching

Objective: To determine if FRET or quenching occurs between GFP (donor) and this compound (acceptor).

Methodology:

  • Prepare Samples:

    • Sample 1: GFP solution (Donor only).

    • Sample 2: this compound solution (Acceptor only - if fluorescent).

    • Sample 3: A mixture of GFP and this compound at a defined molar ratio.

  • Fluorescence Measurements:

    • Measure the fluorescence emission spectrum of the "Donor only" sample (Sample 1) by exciting at the GFP excitation maximum.

    • Measure the fluorescence emission spectrum of the "Acceptor only" sample (Sample 2) by exciting at the GFP excitation maximum to check for direct excitation of the acceptor.

    • Measure the fluorescence emission spectrum of the mixture (Sample 3) by exciting at the GFP excitation maximum.

  • Data Analysis:

    • Quenching: Compare the GFP emission intensity in Sample 1 and Sample 3. A significant decrease in GFP fluorescence in the presence of this compound indicates quenching.

    • FRET: If this compound is fluorescent, look for two key indicators in Sample 3: a decrease in GFP emission intensity and the appearance of sensitized emission from this compound at its characteristic emission wavelength.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

Spectral_Overlap cluster_Donor GFP (Donor) cluster_Acceptor This compound (Acceptor) Excitation_GFP Excitation Emission_GFP Emission Excitation_GFP->Emission_GFP Fluorescence Absorption_SY12 Absorption Emission_GFP->Absorption_SY12 Spectral Overlap

Caption: Spectral overlap between GFP emission and this compound absorption.

FRET_Workflow Start Prepare Samples: 1. Donor (GFP) only 2. Acceptor (SY12) only 3. Donor + Acceptor Excite_Donor Excite at Donor Absorption Wavelength Start->Excite_Donor Measure_Emission Measure Emission Spectra Excite_Donor->Measure_Emission Analyze Analyze Spectra Measure_Emission->Analyze Quenching Observe Donor Fluorescence Quenching Analyze->Quenching Non-fluorescent or weakly fluorescent acceptor FRET Observe Donor Quenching & Sensitized Acceptor Emission Analyze->FRET Fluorescent acceptor No_Interaction No Change in Donor Emission Analyze->No_Interaction No overlap or large distance

Caption: Experimental workflow for assessing FRET or fluorescence quenching.

A Comparative Guide to Non-Toxic Fluorescent Tracers as Alternatives to SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer and more effective alternatives to SOLVENT YELLOW 12 for fluorescent tracing applications, this guide provides an objective comparison of several commercially available fluorescent dyes. This document focuses on key performance indicators such as photophysical properties, toxicity, and solubility, supported by experimental data and detailed protocols for comparative evaluation.

Introduction to Fluorescent Tracers and the Need for Alternatives

Fluorescent tracers are invaluable tools in biological research and drug development, enabling the visualization and tracking of molecules, cellular components, and dynamic processes. This compound has been utilized in various industrial applications; however, concerns regarding its toxicological profile and limited photophysical data in biological contexts have prompted the search for safer and better-characterized alternatives. This guide evaluates four main classes of fluorescent dyes: Fluorescein (B123965), Rhodamine B, Nile Red, and BODIPY dyes, assessing their suitability for non-toxic fluorescent tracing.

Comparative Analysis of Fluorescent Tracers

A direct quantitative comparison of this compound with the proposed alternatives is challenging due to the limited publicly available data on its fluorescence quantum yield and photostability in research-relevant solvents. Some sources even indicate that in certain forms, it is non-fluorescent. The following tables summarize the available quantitative data for the alternative fluorescent tracers.

Photophysical Properties

The selection of a fluorescent tracer is heavily dependent on its photophysical properties. A high molar extinction coefficient indicates efficient light absorption, while a high fluorescence quantum yield signifies a greater number of emitted photons per absorbed photon, resulting in a brighter signal. High photostability is crucial for long-term imaging experiments, as it indicates resistance to photobleaching.

PropertyFluoresceinRhodamine BNile RedBODIPY Dyes
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~70,000~106,000~38,000 (in dioxane)>80,000
Fluorescence Quantum Yield (Φf) ~0.93 (in 0.1 N NaOH)[1]~0.31 (in water) to 0.70 (in ethanol)[2]~0.70 (in dioxane)[3][4]Often approaching 1.0, even in water[5]
Relative Photostability LowModerateModerateHigh
Solubility Soluble in aqueous basesSoluble in water and ethanolSoluble in organic solvents, poor in waterGenerally soluble in organic solvents, can be modified for aqueous solubility

Note: The photophysical properties of fluorophores can be influenced by their local chemical environment, including solvent, pH, and conjugation to other molecules.

Toxicity and Biocompatibility

For applications in cell biology and drug development, low cytotoxicity is paramount. While comprehensive toxicological data for all dyes under all conditions is not available, general observations are summarized below.

DyeGeneral Toxicity Profile
Fluorescein Generally considered to have low toxicity and is FDA-approved for certain medical applications.[6]
Rhodamine B Can exhibit cytotoxicity at higher concentrations.[7]
Nile Red Primarily used for staining lipids; its cytotoxicity can be cell-type and concentration-dependent.
BODIPY Dyes Generally exhibit low cytotoxicity and high biocompatibility, making them suitable for live-cell imaging.

Experimental Protocols

To facilitate the direct comparison of these fluorescent tracers in a laboratory setting, the following detailed experimental protocols are provided.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol allows for the comparison of the fluorescence quantum yield of a test dye to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Standard dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Test dye (e.g., Fluorescein, Rhodamine B, Nile Red, BODIPY dye)

  • Appropriate solvent (e.g., ethanol, water, DMSO)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the standard and test dyes in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and test dyes. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.

    • Record the fluorescence emission spectrum for each dilution.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the test dye, plot the integrated fluorescence intensity versus the absorbance.

    • The quantum yield of the test sample (Φx) can be calculated using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) Where:

      • Φstd is the quantum yield of the standard.

      • Gradx and Gradstd are the gradients of the linear plots for the test and standard samples, respectively.

      • ηx and ηstd are the refractive indices of the solvents used for the test and standard samples, respectively.

Quantum_Yield_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Standard & Test Dyes) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Integrated Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Quantum Yield using Comparative Method plot->calculate

Workflow for determining relative fluorescence quantum yield.

Protocol 2: Assessment of Photostability

This protocol outlines a method to compare the photostability of different fluorescent dyes by measuring their photobleaching rates.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Solutions of the fluorescent dyes to be tested at a concentration suitable for imaging.

  • Microscope slides and coverslips.

Procedure:

  • Sample Preparation: Prepare a microscope slide with a droplet of the dye solution and cover with a coverslip.

  • Image Acquisition:

    • Focus on the sample and adjust the imaging parameters (e.g., exposure time, laser power) to obtain a good initial signal without saturation.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

    • The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay rate indicates higher photostability.

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_sample Prepare Dye Solution on Microscope Slide acquire_timelapse Acquire Time-Lapse Images under Continuous Illumination prep_sample->acquire_timelapse measure_intensity Measure Mean Fluorescence Intensity over Time acquire_timelapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay compare_rates Compare Photobleaching Rates plot_decay->compare_rates

Workflow for assessing and comparing photostability.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell culture medium

  • 96-well plates

  • Test fluorescent dyes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of each fluorescent dye. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Fluorescent Dyes (Various Concentrations) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate Cell Viability read_absorbance->analyze

Workflow for the MTT cytotoxicity assay.

Conclusion and Recommendations

Based on the available data, BODIPY dyes emerge as a highly promising class of non-toxic alternatives to this compound for fluorescent tracing in research and drug development. They generally exhibit superior photostability and higher fluorescence quantum yields compared to traditional dyes like fluorescein and rhodamine B, coupled with low cytotoxicity.

  • For applications requiring high brightness and photostability , such as long-term live-cell imaging and single-molecule tracking, BODIPY dyes are the recommended choice.

  • Fluorescein remains a viable option for applications where high water solubility is critical and photostability is less of a concern.

  • Rhodamine B offers good brightness but its potential for cytotoxicity at higher concentrations should be considered and carefully evaluated for the specific cell type and application.

  • Nile Red is a specialized dye, excellent for lipid droplet staining, but its solvatochromic properties and poor water solubility may limit its use as a general-purpose tracer.

It is crucial for researchers to perform their own comparative experiments using the provided protocols to determine the most suitable fluorescent tracer for their specific experimental conditions and biological system. The lack of comprehensive, publicly available data on the fluorescent properties and cytotoxicity of this compound in biological contexts underscores the importance of transitioning to better-characterized and safer alternatives.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of SOLVENT YELLOW 12, a synthetic dye used in various industrial applications. Adherence to these protocols is essential to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, tightly fitting safety goggles with side-shields, and fire- or flame-resistant and impervious clothing.[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The standard and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Discharging this chemical into sewer systems or the environment is strictly prohibited.[1]

1. Waste Collection and Storage:

  • Containment: Collect waste this compound, including any contaminated materials from spills, in a suitable, closed, and clearly labeled container.[1][2] Ensure the container is compatible with the chemical to prevent any reactions.
  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound". Include the date of waste generation.
  • Segregation: Store the waste container separately from incompatible materials, particularly oxidizing agents, to prevent hazardous reactions.[2]
  • Storage Location: Keep the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]

2. Arranging for Professional Disposal:

  • Contact a Licensed Waste Management Authority: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][2] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
  • Provide Necessary Information: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste, including its composition and quantity.

3. Spill Management and Cleanup:

  • Minor Spills: For small, dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.[2]
  • Major Spills: In the event of a larger spill, evacuate the area and alert emergency responders.[2] Control personal contact by wearing appropriate PPE. Prevent the spillage from entering drains or water courses.[2]
  • Cleanup: Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material and any contaminated soil or absorbents into a sealed, labeled container for disposal as hazardous waste.[1][2]

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[3][4] RCRA establishes a "cradle-to-grave" approach to hazardous waste management, ensuring its safe handling from generation to final disposal.[3] State and local regulations may also apply and can be more stringent than federal requirements.[3][5] It is the responsibility of the waste generator to classify their waste as hazardous and manage it in accordance with all applicable regulations.[4]

Quantitative Data Summary

IdentifierValue
CAS Number 6370-43-0[1]
EINECS Number 228-881-9[1]
Molecular Formula C14H14N2O[1]
Molecular Weight 226.27 g/mol [1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Containment & Storage cluster_2 Disposal Arrangement cluster_3 Final Disposal cluster_4 Spill Response A Waste this compound Generated B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Impervious clothing A->B Spill Spill Occurs A->Spill C Collect waste in a suitable, sealed container B->C D Label container: 'Hazardous Waste' 'this compound' Date C->D E Store in a cool, dry, well-ventilated, designated area D->E F Segregate from incompatible materials E->F G Contact Institutional EHS or a Licensed Waste Management Company F->G H Provide SDS and waste information G->H I Schedule Waste Pickup H->I J Waste is transported by a licensed hauler to a permitted facility I->J K Final Disposal Method: - Licensed Chemical Destruction Plant - Controlled Incineration J->K MinorSpill Minor Spill: Sweep or vacuum solids avoiding dust generation Spill->MinorSpill Minor MajorSpill Major Spill: Evacuate and contact emergency responders Spill->MajorSpill Major CollectSpill Collect spilled material and contaminated items into a sealed, labeled container MinorSpill->CollectSpill ContainSpill Contain spill and prevent entry into drains MajorSpill->ContainSpill ContainSpill->CollectSpill CollectSpill->C Treat as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling SOLVENT YELLOW 12

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for the handling, use, and disposal of SOLVENT YELLOW 12, catering to the needs of researchers, scientists, and professionals in drug development. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Personal Protective Equipment (PPE) and Exposure Control

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The work area must be well-ventilated to minimize the inhalation of dust or aerosols.[1]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.Protects against splashes and dust particles.[2]
Skin Protection Chemical-resistant, impervious clothing.Prevents skin contact with the chemical.[2]
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use.Protects hands from direct contact. The selection of glove material should be based on breakthrough time and degradation data. For incidental splash contact with similar chemicals, nitrile gloves are often used, but should be replaced immediately upon contamination. For prolonged contact, gloves with longer breakthrough times are necessary.[3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.Protects the respiratory system from harmful dust and vapors.[2]

Occupational Exposure Limits:

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound. In the absence of specific limits, it is crucial to handle this chemical with a high degree of caution and to keep exposure to an absolute minimum.

Operational Plans: Handling and Storage

Safe Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. Do not breathe dust or aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.[1]

Storage:

  • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents.

  • Store separately from foodstuffs.[1]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Personal Protection: Before attempting cleanup, don the appropriate personal protective equipment as detailed in the PPE section.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated hazardous waste container. For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[4][5]

  • Absorption: Apply absorbent material over the liquid spill, starting from the outside and working inwards.[4]

  • Collection: Once the spill is fully absorbed, use non-sparking tools to collect the material and place it in a sealed, properly labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and any contaminated water for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel at your institution.

Caption: Workflow for handling a chemical spill.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[7]

Step-by-Step Disposal Procedure:

  • Waste Identification: Wastes from the production of certain dyes and pigments are listed by the EPA as hazardous waste (K181).[8] All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, should be considered hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Collect all solid and liquid waste in compatible, leak-proof containers that can be securely sealed.[9]

    • The original container or a similar one that is chemically resistant is often a suitable choice.

    • Do not overfill containers; leave adequate headspace.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "solid waste," "contaminated debris").[9]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are stored away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[10]

    • Provide a detailed inventory of the waste to the disposal service.

On-Site Treatment (if applicable and approved):

For some azo dyes, chemical degradation methods such as reduction with sodium dithionite (B78146) or oxidation using Fenton's reagent can be used as a pre-treatment step to render the waste less hazardous.[3] These procedures should only be performed by trained personnel in a controlled laboratory setting and with the explicit approval of the institution's EHS department.[3] The treated effluent and any precipitates must still be disposed of as hazardous waste.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.